molecular formula C11H13NO3 B554237 H-Phe(4-Ac)-OH CAS No. 122555-04-8

H-Phe(4-Ac)-OH

Cat. No.: B554237
CAS No.: 122555-04-8
M. Wt: 207.23 g/mol
InChI Key: ZXSBHXZKWRIEIA-JTQLQIEISA-N
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Description

4-acetyl-L-phenylalanine is an L-phenylalanine derivative that is L-phenylalanine substituted by an acetyl group at position 4 of the phenyl ring. It is a L-phenylalanine derivative and a member of acetophenones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSBHXZKWRIEIA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346627
Record name 4-Acetyl-L-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122555-04-8
Record name 4-Acetyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122555048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-L-phenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID401346627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61IJN1HNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-4-Acetylphenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

L-4-Acetylphenylalanine is a synthetically derived unnatural amino acid (UAA) that has garnered significant interest in biochemical research and pharmaceutical development. Its unique structure, featuring a ketone group on the phenyl ring, provides a versatile chemical handle for site-specific protein modification and the development of novel biotherapeutics.

PropertyValueReference
CAS Number 122555-04-8[1][2]
Molecular Formula C₁₁H₁₃NO₃[1][2]
Molecular Weight 207.23 g/mol [1][2]
IUPAC Name (2S)-2-amino-3-(4-acetylphenyl)propanoic acid[2]
Synonyms p-Acetyl-L-phenylalanine, 4-Acetyl-L-phenylalanine[2]

Chemical Synthesis of L-4-Acetylphenylalanine

While a variety of methods can be employed for the synthesis of L-4-Acetylphenylalanine, a common approach involves the Friedel-Crafts acylation of a protected L-phenylalanine derivative. This electrophilic aromatic substitution reaction introduces an acetyl group at the para position of the phenyl ring.

Illustrative Synthetic Scheme:

A general workflow for the chemical synthesis of L-4-Acetylphenylalanine is outlined below. Please note that specific reaction conditions, including catalysts, solvents, and protecting group strategies, may vary and require optimization.

G cluster_synthesis Chemical Synthesis Workflow L-Phenylalanine L-Phenylalanine Protection Protection L-Phenylalanine->Protection Amino and Carboxyl Group Protection Protected L-Phenylalanine Protected L-Phenylalanine Friedel-Crafts Acylation Friedel-Crafts Acylation Protected L-Phenylalanine->Friedel-Crafts Acylation Acetyl Chloride, Lewis Acid Catalyst L-4-Acetylphenylalanine L-4-Acetylphenylalanine Protection->Protected L-Phenylalanine Acylated Intermediate Acylated Intermediate Friedel-Crafts Acylation->Acylated Intermediate Deprotection Deprotection Acylated Intermediate->Deprotection Removal of Protecting Groups Deprotection->L-4-Acetylphenylalanine

Caption: General workflow for the chemical synthesis of L-4-Acetylphenylalanine.

Experimental Protocols

Genetic Incorporation of L-4-Acetylphenylalanine into Proteins in E. coli

The site-specific incorporation of L-4-Acetylphenylalanine into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (TAG), introduced at the desired location in the gene of interest.[3]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired site.

  • pEVOL plasmid containing the engineered aminoacyl-tRNA synthetase and tRNA specific for p-acetylphenylalanine.[3]

  • L-4-Acetylphenylalanine hydrochloride

  • Standard laboratory reagents and equipment for bacterial culture and protein expression.

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAcPhe plasmid.

  • Culture: Grow the transformed cells in a suitable medium (e.g., LB broth) supplemented with the appropriate antibiotics for plasmid selection.

  • Induction: When the cell culture reaches the mid-log phase of growth (OD₆₀₀ ≈ 0.6-0.8), add L-4-Acetylphenylalanine to the culture medium to a final concentration of 1-2 mM. Induce protein expression according to the specific requirements of the expression vector (e.g., with IPTG for T7 promoter-based systems).

  • Harvesting: After a suitable induction period (typically 4-6 hours at 37°C or overnight at a lower temperature), harvest the cells by centrifugation.

  • Protein Purification: Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). The ketone group of L-4-Acetylphenylalanine is stable to common purification reagents.[3]

Oxime Ligation for Protein Modification

The ketone handle of the incorporated L-4-Acetylphenylalanine allows for highly specific chemical modification through oxime ligation with a hydroxylamine-containing molecule. This reaction is chemoselective and can be performed under mild conditions.[3]

Materials:

  • Purified protein containing L-4-Acetylphenylalanine.

  • Hydroxylamine-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule).

  • Reaction buffer (e.g., sodium acetate, pH 4.5).

  • (Optional) Aniline-based catalyst (e.g., p-methoxyaniline).

Protocol (Uncatalyzed):

  • Prepare a solution of the protein in the reaction buffer.

  • Add the hydroxylamine-containing reagent in molar excess.

  • Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.

  • Monitor the reaction progress by mass spectrometry or other appropriate analytical techniques.

  • Purify the modified protein to remove unreacted reagents.

Protocol (Catalyzed):

  • Prepare a solution of the protein in a suitable buffer (pH 6.0-7.0).

  • Add the aniline-based catalyst to a final concentration of 10-50 mM.

  • Add the hydroxylamine-containing reagent.

  • Incubate the reaction at room temperature. The reaction is typically faster than the uncatalyzed version.

  • Purify the modified protein.

G cluster_oxime Oxime Ligation Workflow Protein_with_AcPhe Protein with L-4-Acetylphenylalanine Reaction Reaction Protein_with_AcPhe->Reaction Oxime Ligation Hydroxylamine_Probe Hydroxylamine- functionalized Probe Hydroxylamine_Probe->Reaction Modified_Protein Site-specifically Modified Protein Reaction->Modified_Protein G cluster_mTOR Potential mTOR Signaling Modulation L4AP L-4-Acetylphenylalanine mTORC1 mTORC1 L4AP->mTORC1 Activates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis Promotes S6K1->Protein_Synthesis Promotes

References

H-Phe(4-Ac)-OH: An In-Depth Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-Phe(4-Ac)-OH (4-Acetyl-L-phenylalanine), a key building block in pharmaceutical research and development. Understanding the solubility of this compound is critical for its effective application in drug design, peptide synthesis, and various biochemical assays. This document outlines available solubility data, provides detailed experimental protocols for solubility determination, and illustrates relevant workflows.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development, solubility is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a compound like this compound, which is often used in the synthesis of more complex molecules, knowing its solubility in various solvents is essential for reaction setup, purification, and formulation.

Solubility Data

SolventChemical FormulaTypeReported Solubility of N-Acetyl-L-phenylalanine (mg/mL)Temperature (°C)
WaterH₂OPolar ProticRecrystallized from water, suggesting moderate solubility.[1]Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)-Aqueous Buffer~ 0.25[2]Not Specified
MethanolCH₃OHPolar ProticRecrystallized from 20% MeOH/H₂O.[1]Not Specified
EthanolC₂H₅OHPolar Protic20[1]Not Specified
AcetoneC₃H₆OPolar Aprotic20[1]Not Specified
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic~ 12[2]Not Specified
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic~ 16[2]Not Specified

Note: The data presented is for N-Acetyl-L-phenylalanine and should be used as an estimate for this compound. It is highly recommended to experimentally determine the solubility of this compound for specific research applications.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent. The method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or sealed tubes

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

      • Measure the absorbance of the diluted sample solution.

      • Determine the concentration of the sample from the calibration curve.

    • Using HPLC:

      • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength).

      • Prepare a calibration curve by injecting standard solutions of known concentrations.

      • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Shaking at constant T) prep->equil Excess Solute + Solvent sep Separation of Undissolved Solid (Centrifugation) equil->sep Saturated Solution + Solid collect Sample Collection & Filtration sep->collect Supernatant quant Quantification (UV-Vis or HPLC) collect->quant Filtered Sample calc Calculation of Solubility quant->calc Concentration Data

Caption: Workflow for determining this compound solubility.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

solubility_factors solubility Solubility of This compound solute Solute Properties (this compound) polarity Polarity solute->polarity hbond Hydrogen Bonding (Donor/Acceptor) solute->hbond mw Molecular Weight & Size solute->mw solvent Solvent Properties solvent->polarity solvent->hbond polarity->solubility hbond->solubility mw->solubility temp Temperature temp->solubility

Caption: Factors influencing the solubility of this compound.

Signaling Pathways

Currently, there is no specific, well-documented signaling pathway directly modulated by this compound in the scientific literature. Its primary role in research is as a synthetic building block. Substituted phenylalanines are valuable in drug discovery for studying peptide-receptor interactions. The acetyl group on the phenyl ring can alter the electronic properties of the molecule, potentially influencing how a peptide containing this modified amino acid interacts with its biological target. As research progresses, the specific biological activities and pathway involvements of this compound may be further elucidated.

References

Unlocking Novel Biochemical Insights: A Technical Guide to the Applications of H-Phe(4-Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in biochemistry and drug development, enabling precise control over protein structure and function. Among these, H-Phe(4-Ac)-OH, also known as 4-acetyl-L-phenylalanine or p-acetyl-L-phenylalanine (pAcPhe), has emerged as a particularly versatile UAA. Its unique ketone functional group, which is bio-orthogonal to the native chemistries of proteins, serves as a chemical handle for a variety of specific modifications. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its integration into proteins through genetic code expansion and subsequent bio-conjugation reactions. We will delve into quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this technology for their scientific pursuits.

Core Application: Genetic Code Expansion and Site-Specific Protein Modification

The primary application of this compound involves its site-specific incorporation into a target protein in response to a nonsense codon, typically the amber stop codon (UAG), within a gene of interest. This process, known as amber suppression, utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAcPhe and does not cross-react with endogenous cellular components. Once incorporated, the ketone group on the phenylalanine side chain can be selectively targeted with hydroxylamine (B1172632) or hydrazine-containing molecules to form stable oxime or hydrazone linkages, respectively. This enables the site-specific attachment of a wide array of probes, including spin labels, fluorophores, and biotin (B1667282) tags.[1][2]

Quantitative Data Summary

The efficiency of both the incorporation of this compound and the subsequent labeling reaction is critical for the successful application of this technology. The following tables summarize key quantitative data related to these processes.

ParameterValueOrganism/SystemNotesReference
Incorporation Efficiency
Relative Yield (pAcPhe vs. WT)45-52%Cell-free expressionUsing MjtRNACUA[3]
Relative Yield (pAcPhe vs. WT)~85%Cell-free expressionUsing optimized tRNACUA[3]
Labeling Efficiency
K1 Labeling Yield>95%In vitro (PrP protein)18–24 h at 37 °C, pH 4.0-4.5[4]
Fluorescent Probe ConjugationEfficientIn vitro (PrP protein)Room temperature, pH 6.0 with 10 mM p-OMeAn catalyst[4]

Table 1: Efficiency of this compound Incorporation and Labeling. PrP denotes Prion Protein.

The rate of the oxime ligation reaction is significantly influenced by pH and the presence of a catalyst. Aniline and its derivatives have been shown to effectively catalyze this reaction, allowing for efficient conjugation under milder conditions.

CatalystFold Rate Increase (vs. uncatalyzed)pHNotesReference
AnilineUp to 407.0[5]
AnilineUp to 4004.5[5]
p-Phenylenediamine120 (vs. uncatalyzed)7.020-fold faster than aniline[6]
m-Phenylenediamine (mPDA)Up to 15 (vs. aniline)7.0Higher solubility allows for higher concentrations and faster rates.[4]

Table 2: Catalysis of Oxime Ligation.

Experimental Protocols

Genetic Incorporation of this compound into Proteins in E. coli

This protocol outlines the general steps for the site-specific incorporation of pAcPhe into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with a C-terminal affinity tag and an in-frame amber (TAG) codon at the desired position.

  • pEVOL-pAcPhe plasmid (encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAcPhe)

  • This compound hydrochloride

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Co-transformation: Transform the E. coli expression strain with both the target protein expression plasmid and the pEVOL-pAcPhe plasmid.

  • Selection: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics to select for colonies containing both plasmids.

  • Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of LB medium containing antibiotics and this compound (typically 1-2 mM) with the overnight culture.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (for the target protein) and L-arabinose (for the synthetase).

  • Harvesting: Continue to grow the culture for several hours before harvesting the cells by centrifugation.

  • Purification: Purify the full-length protein containing pAcPhe using the C-terminal affinity tag. This step is crucial to separate the full-length protein from truncated products resulting from incomplete amber suppression.[4]

Site-Directed Spin Labeling (K1 Labeling) of pAcPhe-Containing Proteins

This protocol describes the reaction of a pAcPhe-containing protein with a hydroxylamine-functionalized nitroxide spin label (e.g., HO-4120) to generate the "K1" side chain.

Materials:

  • Purified protein containing pAcPhe (at a concentration of ≥100 µM)

  • Hydroxylamine-functionalized spin label (e.g., HO-4120)

  • Reaction Buffer 1: 10 mM Sodium Acetate, pH 4.0-4.5

  • Reaction Buffer 2: 10 mM Sodium Phosphate, pH 6.0, containing 10 mM p-methoxyaniline (p-OMeAn)

Protocol 1: Acidic Conditions

  • Dissolve the purified pAcPhe-containing protein in Reaction Buffer 1.

  • Add a 10-fold molar excess of the hydroxylamine spin label.

  • Incubate the reaction mixture at 37°C for 18-24 hours.

  • Monitor the reaction progress by mass spectrometry (expecting a mass increase corresponding to the addition of the spin label minus a water molecule).

  • Purify the labeled protein to remove excess spin label.

Protocol 2: Catalyzed Neutral Conditions

  • Dissolve the purified pAcPhe-containing protein in Reaction Buffer 2.

  • Add a 10-fold molar excess of the hydroxylamine spin label.

  • Incubate the reaction at room temperature.

  • Monitor the reaction progress and purify the labeled protein as in Protocol 1. This method is particularly useful for proteins that are sensitive to acidic conditions.[4]

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the application of this compound.

Genetic_Incorporation_Workflow cluster_plasmids Plasmids cluster_ecoli E. coli Host cluster_purification Purification & Analysis Target_Plasmid Target Gene Plasmid (with TAG codon) Transformation Co-transformation Target_Plasmid->Transformation pEVOL_Plasmid pEVOL-pAcPhe Plasmid (Synthetase/tRNA) pEVOL_Plasmid->Transformation Expression Protein Expression (+ this compound) Transformation->Expression Purification Affinity Purification Expression->Purification Modified_Protein Protein with pAcPhe Purification->Modified_Protein

Genetic incorporation workflow of this compound.

Oxime_Ligation_Pathway Protein_pAcPhe Protein with p-acetyl-L-phenylalanine (Ketone group) Ligation Oxime Ligation Protein_pAcPhe->Ligation Probe Hydroxylamine Probe (e.g., Spin Label, Fluorophore) Probe->Ligation Labeled_Protein Site-Specifically Labeled Protein Ligation->Labeled_Protein Catalyst Catalyst (e.g., Aniline, pPDA) Catalyst->Ligation

Site-specific protein labeling via oxime ligation.

Conclusion

This compound has proven to be an invaluable tool for the precise chemical modification of proteins. The ability to introduce a bio-orthogonal ketone handle at specific sites within a protein opens up a myriad of possibilities for studying protein structure, dynamics, and interactions, as well as for the development of novel protein therapeutics and diagnostics. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers looking to implement this powerful technology. As our understanding of orthogonal translation systems and bio-orthogonal chemistries continues to expand, the applications of this compound in biochemistry are poised to grow even further, promising new avenues for scientific discovery and innovation.

References

Harnessing the Power of a Bioorthogonal Handle: A Technical Guide to H-Phe(4-Ac)-OH in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the creation of novel therapeutics, advanced diagnostics, and powerful research tools. The introduction of unnatural amino acids (UAAs) with bioorthogonal functional groups into proteins has revolutionized this field. Among these, H-Phe(4-Ac)-OH, also known as L-4-Acetylphenylalanine or p-acetyl-L-phenylalanine (pAcPhe), has emerged as a particularly versatile tool. Its genetically encoded ketone group serves as a chemical handle for a wide array of selective modifications, offering a level of precision unattainable with traditional methods that target natural amino acid residues.[1][2] This in-depth technical guide explores the core principles, experimental protocols, and diverse applications of this compound in protein engineering.

Core Concepts: Genetic Code Expansion and Bioorthogonal Chemistry

The site-specific incorporation of this compound into a protein of interest is achieved through a technique called genetic code expansion.[3] This powerful methodology relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into the expression host, typically E. coli.[2][4] This orthogonal pair functions independently of the host's native translational machinery. The engineered aaRS is specifically designed to recognize and charge the orthogonal tRNA with this compound. This charged tRNA then recognizes a reassigned codon, most commonly the amber stop codon (UAG), within the mRNA of the target protein, leading to the insertion of this compound at the desired position.[3][4]

The true utility of incorporating this compound lies in the unique reactivity of its ketone functional group. The ketone is a bioorthogonal handle, meaning it is chemically inert to the functional groups found in the 20 canonical amino acids and other biomolecules within a living cell.[5][6] This allows for highly selective chemical reactions to be performed on the modified protein, even in complex biological environments. The most common bioorthogonal reaction involving the ketone group is its condensation with hydroxylamines or hydrazides to form stable oxime or hydrazone linkages, respectively.[2]

The overall workflow for utilizing this compound in protein engineering can be visualized as a two-step process: genetic incorporation followed by bioorthogonal modification.

G cluster_0 Genetic Incorporation cluster_1 Bioorthogonal Modification Site-directed\nmutagenesis (TAG codon) Site-directed mutagenesis (TAG codon) Co-transformation of plasmids Co-transformation of plasmids Site-directed\nmutagenesis (TAG codon)->Co-transformation of plasmids 1 Protein expression\nin presence of this compound Protein expression in presence of this compound Co-transformation of plasmids->Protein expression\nin presence of this compound 2 Purification of\nmodified protein Purification of modified protein Protein expression\nin presence of this compound->Purification of\nmodified protein 3 Reaction with\nhydroxylamine/hydrazide probe Reaction with hydroxylamine (B1172632)/hydrazide probe Purification of\nmodified protein->Reaction with\nhydroxylamine/hydrazide probe 4 Purified functionalized protein Purified functionalized protein Reaction with\nhydroxylamine/hydrazide probe->Purified functionalized protein Plasmids:\n- Target gene with TAG\n- Orthogonal tRNA/aaRS Plasmids: - Target gene with TAG - Orthogonal tRNA/aaRS Plasmids:\n- Target gene with TAG\n- Orthogonal tRNA/aaRS->Co-transformation of plasmids This compound This compound This compound->Protein expression\nin presence of this compound Probe:\n- Fluorophore\n- Biotin\n- Spin label Probe: - Fluorophore - Biotin - Spin label Probe:\n- Fluorophore\n- Biotin\n- Spin label->Reaction with\nhydroxylamine/hydrazide probe

Figure 1: Experimental workflow for protein engineering with this compound.

Applications in Research and Drug Development

The ability to introduce a bioorthogonal ketone handle at a specific site in a protein opens up a vast landscape of applications.

  • Site-Directed Spin Labeling (SDSL): this compound provides an alternative to the traditional cysteine-based methods for SDSL, which can be problematic for proteins with essential native cysteines.[1][2] By reacting the incorporated ketone with a hydroxylamine-functionalized nitroxide spin label, researchers can introduce a paramagnetic probe for studying protein structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

  • Generation of Glycoprotein (B1211001) Mimetics: The ketone group can be used to attach carbohydrate moieties to proteins, creating glycoprotein mimetics. This is valuable for studying the roles of glycosylation in protein folding, stability, and function.[7]

  • Protein Immobilization: Proteins containing this compound can be selectively immobilized onto solid surfaces that have been functionalized with hydroxylamine or hydrazine (B178648) groups.[7] This has applications in the development of protein microarrays and biosensors.

  • Fluorescent Labeling: The ketone handle allows for the site-specific attachment of fluorescent probes, enabling precise tracking and imaging of proteins in vitro and in living cells.[4]

  • Antibody-Drug Conjugates (ADCs): The selective modification of antibodies with cytotoxic drugs is a key strategy in cancer therapy. This compound allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio, which can lead to improved therapeutic efficacy and safety profiles.

Experimental Protocols

The successful application of this compound in protein engineering requires careful attention to experimental details. Below are generalized protocols for the incorporation of this compound into a protein in E. coli and its subsequent bioorthogonal modification.

1. Site-Specific Incorporation of this compound

This protocol outlines the key steps for expressing a target protein containing this compound at a specific site.

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

    • Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one carrying the target gene with the TAG codon and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for this compound (e.g., pEVOL-pAcF).[8]

  • Protein Expression:

    • Grow the co-transformed E. coli cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid maintenance.

    • When the cell culture reaches an optimal density (e.g., OD600 of 0.6-0.8), induce the expression of the target protein and the orthogonal translational machinery with an appropriate inducer (e.g., IPTG and arabinose).

    • Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.

    • Continue to incubate the culture at a reduced temperature (e.g., 18-25 °C) for an extended period (e.g., 12-18 hours) to allow for efficient protein expression and incorporation of the unnatural amino acid.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication or high-pressure homogenization).

    • Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

2. Bioorthogonal Labeling of Proteins Containing this compound

This protocol describes the chemical modification of the purified protein containing the ketone handle.

  • Reaction Setup:

    • Prepare a solution of the purified protein in a suitable buffer. The optimal pH for oxime ligation is typically between 4.0 and 6.0. For proteins that are not stable at acidic pH, the reaction can be performed at a higher pH in the presence of an aniline-based catalyst.[2]

    • Add the hydroxylamine- or hydrazide-functionalized probe (e.g., a fluorescent dye, biotin, or spin label) to the protein solution in a molar excess (typically 10- to 100-fold).

    • Incubate the reaction mixture at room temperature or 37 °C for several hours to overnight. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE (if the probe significantly alters the protein's molecular weight).

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted probe from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

    • Characterize the final labeled protein product to confirm the efficiency and specificity of the labeling reaction.

The following diagram illustrates the chemical reaction at the core of the bioorthogonal modification step.

G cluster_reactants reactant1 Protein-Phe(4-Ac) product Protein-Phe(4-C=N-O-R) + H2O reactant1->product + reactant2 H2N-O-R (Hydroxylamine probe) reactant2->product pH 4-6 (or with catalyst)

Figure 2: Bioorthogonal oxime ligation reaction.

Quantitative Data Summary

The efficiency of both the incorporation and labeling steps is crucial for the successful application of this technology. The following tables summarize key quantitative data from the literature.

Table 1: this compound Incorporation Efficiency

ProteinExpression SystemIncorporation SiteYield of Mutant Protein (mg/L)Reference
Z-domainE. coliAmber (UAG)~5-10[4]
T4 LysozymeE. coliAmber (UAG)~1-5[2]
Prion ProteinE. coliAmber (UAG)~2-4[2]

Table 2: Bioorthogonal Labeling Efficiency

ProteinProbeReaction ConditionsLabeling Efficiency (%)Reference
Z-domainFluorescein hydrazidepH 7.0, 25°C, 18h>95[4]
Prion ProteinHO-4120 spin labelpH 4.0, 37°C, 18-24h>95[2]
Prion ProteinHO-4120 spin labelpH 6.0, 10mM p-OMeAn, RT>90[2]

Conclusion and Future Outlook

This compound has proven to be a robust and versatile tool for protein engineering, enabling a wide range of applications that were previously challenging or impossible. The combination of genetic code expansion and bioorthogonal chemistry provides an unparalleled level of control over protein modification. As the technology continues to evolve, we can expect to see even more sophisticated applications of this compound, including the development of novel biotherapeutics, the creation of complex functional biomaterials, and deeper insights into the intricate workings of biological systems. The continued development of more efficient orthogonal translation systems and new bioorthogonal reactions will further expand the utility of this powerful unnatural amino acid.

References

Harnessing the Power of the Ketone: A Technical Guide to H-Phe(4-Ac)-OH as a Bioorthogonal Handle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The ability to introduce non-native functional groups into proteins opens up avenues for studying protein structure and function, developing novel therapeutics, and creating advanced biomaterials. Among the array of bioorthogonal chemistries, the use of the keto-containing unnatural amino acid, H-Phe(4-Ac)-OH (p-acetyl-L-phenylalanine), has emerged as a powerful and versatile tool.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of this compound as a bioorthogonal handle.

Introduction to this compound: A Unique Bioorthogonal Handle

This compound is a non-canonical amino acid that possesses a ketone group on its phenyl ring.[4][5] This ketone functionality is chemically orthogonal to the native functional groups found in the 20 canonical amino acids, making it an ideal handle for specific chemical modifications within a complex biological environment.[1][2][6] The unique reactivity of the ketone group allows for its selective ligation with hydrazide and hydroxylamine (B1172632) derivatives to form stable hydrazone and oxime linkages, respectively.[2][3]

The incorporation of this compound into a target protein is achieved through the genetic expansion of the proteomic alphabet.[2][3] This is accomplished by employing an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts this compound at the desired position during protein translation in a host organism, typically E. coli.[1][2][3]

G cluster_0 Host Cell Machinery cluster_1 Orthogonal System ribosome Ribosome protein Protein with this compound ribosome->protein 5. Incorporation mrna mRNA with UAG codon mrna->ribosome 4. Translation pheac_rs This compound-tRNA Synthetase (pAcFRS) pheac_trna tRNA(CUA) pheac_rs->pheac_trna 2. Aminoacylation pheac_trna->ribosome 3. Delivery to Ribosome pheac This compound pheac->pheac_rs 1. Recognition & Loading

Figure 1: Workflow for the genetic incorporation of this compound.

Properties and Synthesis of this compound

This compound is a white solid with a molecular weight of 207.23 g/mol .[5][7] It is commercially available from various suppliers. For researchers interested in its synthesis, a common method involves the N-acetylation of L-phenylalanine followed by a Friedel-Crafts acylation. A detailed protocol for its preparation has been described in the literature.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[5][7]
Molecular Weight 207.23 g/mol [5][7]
Appearance White solid[2]
Storage -20°C to -80°C[4]

Experimental Protocols

This protocol outlines the general steps for incorporating this compound into a target protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the desired site

  • pEVOL-pAcPhe plasmid (encoding the orthogonal synthetase and tRNA)[1]

  • LB medium and LB-agar plates

  • Ampicillin (Amp) and Chloramphenicol (Cam)

  • This compound

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid (containing the UAG codon) and the pEVOL-pAcPhe plasmid.[1]

  • Colony Selection: Plate the transformed cells on LB-agar plates containing Amp (for the target plasmid) and Cam (for the pEVOL plasmid). Incubate overnight at 37°C.[1]

  • Starter Culture: Inoculate a single colony into LB medium containing Amp and Cam and grow overnight at 37°C with shaking.[1]

  • Expression Culture: Inoculate a larger volume of LB medium (supplemented with Amp and Cam) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance protein folding and incorporation efficiency.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard chromatography techniques.

G start Co-transformation of Plasmids selection Colony Selection on Antibiotic Plates start->selection starter Overnight Starter Culture selection->starter expression Large-Scale Expression Culture starter->expression induction Addition of this compound & IPTG expression->induction incubation Incubation at Reduced Temperature induction->incubation harvest Cell Harvesting incubation->harvest purification Protein Purification harvest->purification

Figure 2: Experimental workflow for protein expression.

This protocol describes the labeling of a protein containing this compound with a hydroxylamine-functionalized probe.

Materials:

  • Purified protein containing this compound

  • Hydroxylamine-functionalized probe (e.g., fluorescent dye, biotin, spin label)

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 4.5-6.0)

  • Aniline (B41778) catalyst (e.g., p-methoxyaniline) stock solution (e.g., 1 M in DMSO)

  • Quenching reagent (e.g., hydroxylamine hydrochloride)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein (final concentration ~100 µM) with the hydroxylamine-functionalized probe (10-50 fold molar excess) in the reaction buffer.[1]

  • Catalyst Addition: Add the aniline catalyst to a final concentration of 10-100 mM.[1][8]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time and temperature will depend on the specific protein and probe.[1][2]

  • Monitoring: Monitor the reaction progress using techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

  • Quenching (Optional): If necessary, quench the reaction by adding an excess of a quenching reagent.

  • Purification: Remove the excess probe and catalyst by size-exclusion chromatography or dialysis.

Table 2: Quantitative Data for Bioorthogonal Ligation

ParameterConditionYield (%)Reference
Labeling with Hydroxylamine Probe pH 4.0-4.5, 37°C, 18-24 h>95%[1]
Labeling with Aniline Catalyst pH 6.0, room temperature, with 10 mM p-OMeAnEfficient[1]
Labeling with Fluorescein Hydrazide pH 7.4 (phosphate buffer), 25°C, 18 hSuccessful[2]

G protein_pheac Protein-Phe(4-Ac) reaction_mixture Reaction Mixture protein_pheac->reaction_mixture probe Hydroxylamine/Hydrazide Probe probe->reaction_mixture catalyst Aniline Catalyst (optional) catalyst->reaction_mixture labeled_protein Labeled Protein (Oxime/Hydrazone) reaction_mixture->labeled_protein Ligation

Figure 3: General scheme for bioorthogonal ligation.

Applications in Research and Drug Development

The ability to site-specifically introduce a ketone handle into proteins has enabled a wide range of applications:

  • Site-Directed Spin Labeling (SDSL): By reacting the ketone with a hydroxylamine-functionalized nitroxide spin label, researchers can introduce a paramagnetic probe at a specific site.[1][8][9][10] This allows for the study of protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy.[1][8][9][10]

  • Fluorescent Labeling: The ketone handle can be tagged with a variety of fluorescent probes, enabling the study of protein localization, trafficking, and interactions using fluorescence microscopy and spectroscopy.[2]

  • Bioconjugation and Drug Delivery: this compound can be used to attach drugs, polyethylene (B3416737) glycol (PEG), or other moieties to proteins, creating novel bioconjugates for therapeutic or diagnostic purposes.[6]

  • Probing Protein-Protein Interactions: The incorporation of this compound can be used to introduce photo-crosslinkers to map protein interaction networks within living cells.

Conclusion

This compound has proven to be a robust and versatile bioorthogonal handle for the site-specific modification of proteins. The combination of genetic encodability and chemoselective ligation provides a powerful platform for a myriad of applications in basic research and drug development. As our understanding of the underlying biological processes and our ability to engineer novel orthogonal systems continue to grow, the utility of this compound is poised to expand even further, opening up new frontiers in our ability to probe and manipulate the proteome.

References

An In-depth Technical Guide to Amber Codon Suppression Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amber codon suppression technology represents a powerful tool in the field of synthetic biology and protein engineering, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This technique expands the genetic code beyond the canonical 20 amino acids, opening up a vast landscape for designing proteins with novel chemical and biological properties. The amber stop codon (UAG), the least frequently used stop codon in many organisms, is repurposed to encode an ncAA, facilitated by an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA_CUA). This guide provides a comprehensive overview of the core technology, quantitative data on its efficiency, detailed experimental protocols, and its application in drug development, particularly in the generation of antibody-drug conjugates (ADCs).

Core Technology: The Mechanism of Amber Codon Suppression

The central principle of amber codon suppression lies in the hijacking of the cellular translation machinery to recognize the UAG stop codon as a sense codon for a specific ncAA. This is achieved through the introduction of two key components into the cell: an orthogonal aminoacyl-tRNA synthetase (aaRS) and an orthogonal suppressor tRNA (tRNA_CUA).

Orthogonality is crucial : The engineered aaRS must not aminoacylate any of the cell's endogenous tRNAs with either canonical or non-canonical amino acids, and the suppressor tRNA must not be recognized by any of the cell's endogenous synthetases. This ensures that the ncAA is exclusively and specifically incorporated at the designated amber codon. The suppressor tRNA possesses an anticodon (CUA) that is complementary to the UAG codon. When the ribosome encounters a UAG codon in the mRNA, the suppressor tRNA, charged with the ncAA by the orthogonal aaRS, binds to the A-site of the ribosome, leading to the incorporation of the ncAA into the growing polypeptide chain and suppression of translation termination.

Amber_Codon_Suppression_Mechanism cluster_components Orthogonal Components cluster_translation Cellular Translation Machinery ncAA Non-canonical Amino Acid (ncAA) aaRS Orthogonal aaRS ncAA->aaRS 1. Binding tRNA Orthogonal Suppressor tRNA (tRNA_CUA) aaRS->tRNA 3. Charging (Aminoacylation) tRNA->aaRS 2. Binding ribosome Ribosome tRNA->ribosome 4. Delivery to Ribosome protein Protein with ncAA ribosome->protein 5. Incorporation & Elongation mRNA mRNA with UAG codon mRNA->ribosome Experimental_Workflow cluster_gene_modification Gene Modification cluster_protein_expression Protein Expression with ncAA primer_design 1. Design Mutagenic Primers (with TAG codon) pcr 2. PCR with High-Fidelity Polymerase primer_design->pcr dpni 3. DpnI Digestion of Parental Plasmid pcr->dpni transform_e_coli 4. Transform E. coli & Amplify dpni->transform_e_coli sequence_verify 5. Sequence Verification transform_e_coli->sequence_verify transfect 6. Co-transfect Mammalian Cells: - Gene of Interest (with TAG) - Orthogonal aaRS/tRNA Plasmid sequence_verify->transfect Verified Plasmid add_ncaa 7. Add ncAA to Culture Medium transfect->add_ncaa express 8. Express Protein (24-72h) add_ncaa->express analyze 9. Analyze Protein (Western Blot, Mass Spec, etc.) express->analyze ADC_Generation_Workflow cluster_antibody_eng Antibody Engineering & Expression cluster_conjugation Conjugation & Purification cluster_analysis Analysis & Characterization introduce_tag 1. Introduce TAG codon into Antibody Gene express_antibody 2. Express Antibody with ncAA (using Amber Suppression) introduce_tag->express_antibody purify_ab 3. Purify Antibody with ncAA express_antibody->purify_ab conjugate_drug 4. Conjugate Cytotoxic Drug (via Bioorthogonal Chemistry) purify_ab->conjugate_drug Bioorthogonal Reactive Handle purify_adc 5. Purify Homogeneous ADC conjugate_drug->purify_adc analyze_adc 6. Characterize ADC (DAR, Purity, Efficacy) purify_adc->analyze_adc

H-Phe(4-Ac)-OH: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for H-Phe(4-Ac)-OH (4-Acetyl-L-phenylalanine), a non-canonical amino acid increasingly utilized in scientific research and drug development. Due to the limited availability of specific toxicological data for this compound, this document combines information from Safety Data Sheets (SDS), established guidelines for handling similar chemical compounds, and standardized experimental protocols for safety assessment.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as irritants. Direct contact may cause skin and eye irritation, and inhalation of dust particles may lead to respiratory tract irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Appearance White to off-white solid/powder
CAS Number 122555-04-8[1]

Toxicological Data Summary

EndpointResultCompoundReference
Genotoxicity (Ames Test) No mutagenic properties observedPhenylalanine butyramide (B146194)
Genotoxicity (Micronucleus Test) No chromosomal breaks observedPhenylalanine butyramide
Genotoxicity (Bacterial Assay) No detectable genotoxic/mutagenic activityDL-p-chlorophenylalanine[1]
Genotoxicity (Bacterial Assay) Weak genotoxicityMethyl ester of DL-p-chlorophenylalanine[1]
Genotoxicity (Bacterial Assay) Appreciable genotoxicity and mutagenicityN-benzyloxycarbonyl and N-(p-nitrophenoxyacetyl) derivatives of DL-p-chlorophenylalanine[1]

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Use appropriate personal protective equipment (PPE) as detailed in Section 5.

  • Wash hands thoroughly after handling.

  • Avoid dust formation.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Recommended storage temperatures are typically between 2-8°C.

  • Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented when handling this compound.

Protection TypeRecommendation
Eye/Face Protection Use chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Experimental Safety Protocols

Detailed methodologies for key safety assessment experiments are provided below. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation/Corrosion Testing (OECD 439 & 404)

This protocol outlines an in vitro and in vivo approach to assess the skin irritation potential of this compound.

Skin_Irritation_Workflow cluster_0 In Vitro Assessment (OECD 439) cluster_1 In Vivo Assessment (OECD 404) - If required A Prepare Reconstructed Human Epidermis (RhE) Tissue B Apply this compound (neat or in appropriate vehicle) A->B C Incubate for a defined period (e.g., 60 minutes) B->C D Assess cell viability (e.g., MTT assay) C->D E Viability <= 50%? D->E F Classify as Irritant (GHS Category 2) E->F Yes G Classify as Non-Irritant E->G No H Apply this compound to the skin of a single animal (rabbit) I Observe for erythema and edema at 1, 24, 48, and 72 hours H->I J Score the reactions I->J K Equivocal or no effect? J->K L Confirm with additional animals K->L Yes M Final Classification K->M No L->M

Caption: Workflow for Skin Irritation/Corrosion Assessment.

Methodology:

  • In Vitro Screen (OECD 439):

    • A reconstructed human epidermis (RhE) model is treated with this compound.

    • After a 60-minute exposure and a 42-hour post-incubation period, cell viability is measured using the MTT assay.

    • A reduction in tissue viability below 50% compared to the negative control indicates an irritant potential.

  • In Vivo Test (OECD 404):

    • If required by regulatory bodies, a single dose of 0.5 g of this compound is applied to a small area of the skin of an albino rabbit for 4 hours.

    • The skin is observed for erythema and edema at specified intervals (1, 24, 48, and 72 hours) after patch removal.

    • The severity of the reactions is scored. If results are equivocal, the test is confirmed on additional animals.

Eye Irritation/Corrosion Testing (OECD 492 & 405)

This protocol describes an in vitro and in vivo approach to evaluate the potential of this compound to cause eye irritation.

Eye_Irritation_Workflow cluster_0 In Vitro Assessment (OECD 492) cluster_1 In Vivo Assessment (OECD 405) - If required A Prepare Reconstructed human Cornea-like Epithelium (RhCE) Tissue B Apply this compound A->B C Incubate for a defined period B->C D Assess cell viability (e.g., MTT assay) C->D E Viability <= 60%? D->E F Classify as Irritant E->F Yes G Classify as Non-Irritant E->G No H Instill this compound into the eye of a single animal (rabbit) I Observe for corneal opacity, iris lesions, and conjunctival redness/chemosis H->I J Score the reactions at 1, 24, 48, and 72 hours I->J K Severe or irreversible effects? J->K L Confirm with additional animals if necessary K->L No M Final Classification K->M Yes L->M

Caption: Workflow for Eye Irritation/Corrosion Assessment.

Methodology:

  • In Vitro Screen (OECD 492):

    • A reconstructed human cornea-like epithelium (RhCE) model is exposed to this compound.

    • Cell viability is determined after treatment. A reduction in tissue viability below 60% of the control is indicative of an irritant.

  • In Vivo Test (OECD 405):

    • If necessary, a single dose of this compound (0.1 g for solids) is instilled into the conjunctival sac of one eye of an albino rabbit.

    • The eye is examined for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

    • The severity of the ocular lesions is scored to determine the irritation potential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Cytotoxicity_Workflow A Seed cells in a 96-well plate and allow to attach B Treat cells with a range of concentrations of this compound A->B C Incubate for a specified duration (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Methodology:

  • Cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of this compound.

  • After an incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • The formazan crystals are solubilized, and the absorbance is measured at approximately 570 nm.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Ames_Test_Workflow A Prepare histidine-dependent Salmonella typhimurium strains B Expose bacteria to this compound with and without metabolic activation (S9 mix) A->B C Plate bacteria on a histidine-deficient agar (B569324) medium B->C D Incubate for 48-72 hours C->D E Count the number of revertant colonies D->E F Significant increase in revertants compared to control? E->F G Potential Mutagen F->G Yes H Non-mutagenic F->H No

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

  • Histidine-dependent strains of Salmonella typhimurium are used.

  • The bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

  • The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

This compound is a valuable research tool, but it requires careful handling due to its irritant properties. While specific toxicological data for this compound is limited, adherence to the safety guidelines outlined in this document, based on available SDS and established protocols for similar compounds, is crucial to ensure the safety of laboratory personnel. Researchers are encouraged to perform a thorough risk assessment before use and to consult the latest Safety Data Sheet from their supplier. Further studies are warranted to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide to the Metabolic Stability of L-4-Acetylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-4-Acetylphenylalanine is a synthetic amino acid derivative with potential applications in pharmaceutical development and protein engineering. A thorough understanding of its metabolic stability is crucial for predicting its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This technical guide outlines hypothetical metabolic pathways of L-4-Acetylphenylalanine, provides detailed experimental protocols for assessing its metabolic stability both in vitro and in vivo, and describes appropriate analytical methodologies for quantification. Due to the limited availability of specific metabolic data for L-4-Acetylphenylalanine in peer-reviewed literature, this document serves as a foundational resource for researchers aiming to investigate its metabolic fate.

Introduction

Metabolic stability is a critical parameter in the drug discovery and development process, influencing the half-life, clearance, and oral bioavailability of a new chemical entity. Compounds that are rapidly metabolized often exhibit poor pharmacokinetic properties, limiting their therapeutic potential. L-4-Acetylphenylalanine, a derivative of L-phenylalanine, presents a unique structure with an acetyl group on the phenyl ring. This modification can significantly alter its susceptibility to metabolic enzymes compared to its parent amino acid. This guide details the methodologies required to characterize the metabolic stability of L-4-Acetylphenylalanine, providing a framework for generating essential data for its development.

Hypothetical Metabolic Pathways

The metabolic fate of L-4-Acetylphenylalanine is likely governed by Phase I and Phase II metabolic enzymes, primarily located in the liver. Based on the metabolism of structurally related compounds, such as L-phenylalanine and other aromatic ketones, several metabolic pathways can be hypothesized.

Phase I Metabolism: The initial biotransformation is expected to be mediated by Cytochrome P450 (CYP450) enzymes.[1][2] Key reactions may include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, a common metabolic route for phenylalanine-containing compounds.[3]

  • Ketone Reduction: Conversion of the acetyl group's ketone to a secondary alcohol.

  • Oxidation of the Acetyl Group: Further oxidation of the acetyl moiety.

Phase II Metabolism: The metabolites formed during Phase I, particularly those with newly introduced hydroxyl groups, can undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions may include:

  • Glucuronidation: Conjugation with glucuronic acid.

  • Sulfation: Conjugation with a sulfonate group.

G cluster_phase1 Phase I Metabolism (CYP450 enzymes) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion L4AP L-4-Acetylphenylalanine Metabolite_A Hydroxylated L-4-Acetylphenylalanine L4AP->Metabolite_A Aromatic Hydroxylation Metabolite_B Reduced L-4-Acetylphenylalanine (secondary alcohol) L4AP->Metabolite_B Ketone Reduction Metabolite_C Oxidized Acetyl Metabolite L4AP->Metabolite_C Oxidation Metabolite_A_Conj Glucuronide/Sulfate Conjugate Metabolite_A->Metabolite_A_Conj Glucuronidation/ Sulfation Metabolite_B_Conj Glucuronide/Sulfate Conjugate Metabolite_B->Metabolite_B_Conj Glucuronidation/ Sulfation Excretion Urinary/Biliary Excretion Metabolite_C->Excretion Metabolite_A_Conj->Excretion Metabolite_B_Conj->Excretion G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Test Compound, Controls) D Initiate Reaction with Test Compound A->D B Prepare Microsome/ Buffer/Cofactor Mix C Pre-incubate Mix at 37°C B->C C->D E Incubate and Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Terminate Reaction with Cold ACN + IS E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining, t½, and CLint H->I G Start In Vitro Stability Data (t½ in human microsomes) High_Stability High Stability (t½ > 60 min) Start->High_Stability Moderate_Stability Moderate Stability (15 < t½ < 60 min) Start->Moderate_Stability Low_Stability Low Stability (t½ < 15 min) Start->Low_Stability Action_High Proceed to in vivo PK studies. Low risk of high first-pass metabolism. High_Stability->Action_High Action_Moderate Consider for further development. Assess metabolite profile and potential for drug-drug interactions. Moderate_Stability->Action_Moderate Action_Low High risk of poor bioavailability. Consider structural modification to block metabolic sites. Low_Stability->Action_Low

References

An In-depth Technical Guide on the Biocompatibility of H-Phe(4-Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the biocompatibility of H-Phe(4-Ac)-OH (4-acetyl-L-phenylalanine), a non-canonical amino acid utilized in protein engineering and drug development. Due to the limited availability of direct biocompatibility data for this specific compound, this document focuses on established protocols for assessing the biocompatibility of novel amino acid analogues. It details standardized in vitro and in vivo assays for cytotoxicity, genotoxicity, and systemic toxicity, providing researchers and drug development professionals with a framework for evaluation. Furthermore, this guide explores the known metabolic pathways of the parent amino acid, L-phenylalanine, to offer insights into the potential metabolic fate and biological interactions of this compound.

Introduction

This compound, or 4-acetyl-L-phenylalanine, is a synthetic amino acid derivative of L-phenylalanine with an acetyl group at the para position of the phenyl ring[1]. This modification provides a unique chemical handle for protein engineering, enabling novel functionalities and applications in bioconjugation and the development of therapeutic proteins[2]. As with any novel compound intended for biomedical applications, a thorough evaluation of its biocompatibility is paramount to ensure its safety and efficacy. This guide outlines the critical biocompatibility studies required and provides detailed methodologies based on internationally recognized guidelines.

Quantitative Biocompatibility Data

A comprehensive search of publicly available literature and databases has revealed a significant lack of quantitative biocompatibility data for this compound. The following tables summarize the absence of data for key biocompatibility endpoints.

Table 1: In Vitro Cytotoxicity Data for this compound

Assay TypeCell LineTest CompoundEndpoint (e.g., IC50)ResultReference
MTT AssayNot ApplicableThis compoundNot ApplicableNo data availableN/A
Neutral Red UptakeNot ApplicableThis compoundNot ApplicableNo data availableN/A
LDH Release AssayNot ApplicableThis compoundNot ApplicableNo data availableN/A

Table 2: In Vitro Genotoxicity Data for this compound

Assay TypeTest SystemTest CompoundResultReference
Ames TestSalmonella typhimuriumThis compoundNo data availableN/A
In Vitro Micronucleus TestMammalian CellsThis compoundNo data availableN/A
Chromosomal AberrationMammalian CellsThis compoundNo data availableN/A

Table 3: In Vivo Toxicity Data for this compound

Study TypeAnimal ModelTest CompoundEndpoint (e.g., LD50)ResultReference
Acute Oral ToxicityNot ApplicableThis compoundNot ApplicableNo data availableN/A
Sub-chronic ToxicityNot ApplicableThis compoundNot ApplicableNo data availableN/A
Chronic ToxicityNot ApplicableThis compoundNot ApplicableNo data availableN/A

Recommended Experimental Protocols for Biocompatibility Assessment

In the absence of specific data for this compound, the following sections detail standard protocols for assessing the biocompatibility of non-canonical amino acids, based on OECD guidelines and common laboratory practices[3][4].

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5].

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals[5]. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Genotoxicity Assessment: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical compound[6].

Principle: The assay utilizes several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-deficient medium unless a reverse mutation (back mutation) occurs. The test compound is assessed for its ability to cause this back mutation.

Protocol:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Preparation: Dissolve this compound in a suitable solvent.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and, if required, the S9 metabolic activation mix.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate (histidine-deficient medium).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the histidine-deficient medium).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Biocompatibility Assessment

Should in vitro tests indicate a favorable biocompatibility profile, in vivo studies are the next critical step. These studies are typically guided by ISO 10993 standards[7].

3.3.1. Acute Systemic Toxicity (ISO 10993-11)

Principle: To assess the potential for a single dose of a substance to cause systemic toxic effects or mortality in animals.

Protocol:

  • Animal Model: Typically, mice or rats are used.

  • Dose Administration: Administer this compound via a relevant route (e.g., oral, intravenous, intraperitoneal) at various dose levels.

  • Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and identify any target organs of toxicity.

Potential Metabolic Pathways and Signaling

While no specific studies on the metabolism of this compound are available, understanding the metabolic fate of its parent molecule, L-phenylalanine, can provide valuable insights.

L-Phenylalanine Metabolism

L-phenylalanine is an essential amino acid that is primarily metabolized in the liver[8]. The major metabolic pathway involves the conversion of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase[8][9]. Tyrosine then serves as a precursor for the synthesis of several important molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin[8].

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transaminase Proteins Protein Synthesis Phe->Proteins Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase Melanin Melanin Dopa->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

It is plausible that this compound could be recognized by some of the enzymes in the phenylalanine metabolic pathway, potentially leading to the formation of novel metabolites. However, the acetyl group on the phenyl ring may also hinder enzymatic recognition, leading to its excretion as an unmodified compound. The cellular effects of high concentrations of phenylalanine and its metabolites, such as phenylpyruvate, have been studied in the context of phenylketonuria (PKU) and have been shown to impact processes like protein synthesis and calcium homeostasis[10][11][12].

Experimental Workflow for Biocompatibility Assessment

The following diagram illustrates a logical workflow for the biocompatibility assessment of a novel non-canonical amino acid like this compound.

Biocompatibility_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Decision1 Favorable In Vitro Profile? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) Genotoxicity->Decision1 AcuteTox Acute Systemic Toxicity SubchronicTox Sub-chronic Toxicity AcuteTox->SubchronicTox Irritation Irritation & Sensitization AcuteTox->Irritation Decision2 Acceptable In Vivo Profile? SubchronicTox->Decision2 Irritation->Decision2 Start Test Compound: This compound Start->Cytotoxicity Start->Genotoxicity Decision1->AcuteTox Yes Stop1 Re-evaluate or Discontinue Decision1->Stop1 No End Biocompatible for Further Development Decision2->End Yes Stop2 Risk Assessment & Further Specific Studies Decision2->Stop2 No

Conclusion

While direct biocompatibility data for this compound is currently unavailable, this technical guide provides a robust framework for its evaluation. By following the detailed experimental protocols for in vitro cytotoxicity and genotoxicity, followed by appropriate in vivo studies, researchers and drug developers can thoroughly assess the safety profile of this and other novel non-canonical amino acids. Understanding the metabolic context of the parent molecule, L-phenylalanine, provides a basis for anticipating potential biological interactions. A systematic approach, as outlined in the experimental workflow, is essential for ensuring the safe and effective translation of proteins and peptides containing this compound into therapeutic and other biomedical applications.

References

Methodological & Application

Application Notes and Protocols for H-Phe(4-Ac)-OH Amber Suppression in E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, spectroscopic probes, and post-translational modifications, at virtually any desired position within a protein scaffold. One such UAA, H-Phe(4-Ac)-OH, also known as p-acetyl-L-phenylalanine (pAcPhe), provides a ketone chemical handle that is orthogonal to the functional groups found in the 20 canonical amino acids. This unique reactivity enables the precise, covalent modification of proteins with a wide array of molecules.[1]

The most common method for incorporating pAcPhe in Escherichia coli is through the suppression of the amber stop codon (UAG).[1] This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which are engineered to uniquely recognize pAcPhe and the UAG codon, respectively, without cross-reacting with the host cell's translational machinery.[1] This application note provides a detailed overview, experimental protocols, and performance data for the incorporation of pAcPhe into proteins expressed in E. coli.

Principle of Amber Suppression

The genetic code expansion technology for incorporating pAcPhe relies on the co-expression of three key components in an E. coli expression strain:

  • A target protein gene containing an in-frame amber (TAG) stop codon at the desired site of pAcPhe incorporation.

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) , typically derived from a different organism (e.g., Methanocaldococcus jannaschii), which has been evolved to specifically recognize and charge pAcPhe onto its cognate tRNA.

  • An orthogonal suppressor tRNA with a CUA anticodon that recognizes the UAG codon in the mRNA and delivers the pAcPhe to the ribosome for incorporation into the growing polypeptide chain.

The orthogonality of the aaRS/tRNA pair is crucial to ensure that the suppressor tRNA is not charged with any of the 20 canonical amino acids and that the engineered synthetase does not charge any of the endogenous tRNAs.

Quantitative Data Summary

The efficiency and yield of pAcPhe incorporation can be influenced by several factors, including the expression system, the specific protein, the site of incorporation, and culture conditions. The following tables summarize typical quantitative data obtained from various studies.

ParameterTypical Value/RangeMethod of DeterminationNotes
Incorporation Efficiency 50 - 95%Western Blot with densitometry, Mass SpectrometryEfficiency is highly dependent on the local sequence context of the amber codon.
Protein Yield (with pAcPhe) 1 - 50 mg/L of cultureSDS-PAGE, Bradford Assay, UV-Vis SpectroscopyYield is protein-dependent and generally lower than wild-type expression.
Fidelity >99%Mass SpectrometryMis-incorporation of natural amino acids at the amber codon is typically very low.

Table 1: General Performance Metrics for pAcPhe Incorporation in E. coli

Expression SystemProtein ExampleYield with pAcPhe (mg/L)Wild-Type Yield (mg/L)Reference
pEVOL-pAcPheS in BL21(DE3)Human Growth Hormone5 - 1020 - 30Varies by publication
pEVOL-pAcPheS in BL21(DE3)Superfolder GFP~15~50Varies by publication
pSUP-pAcF-RS in BL21(DE3)T4 Lysozyme2 - 815 - 25Varies by publication

Table 2: Comparative Protein Yields with and without pAcPhe

Experimental Workflow and Signaling Pathways

experimental_workflow Experimental Workflow for pAcPhe Incorporation cluster_prep Plasmid Preparation cluster_ecoli E. coli Manipulation cluster_expression Protein Expression cluster_analysis Purification & Analysis sdm Site-Directed Mutagenesis (Introduce TAG codon) target_prep Target Plasmid Miniprep sdm->target_prep cotransformation Co-transformation into BL21(DE3) target_prep->cotransformation pevol_prep pEVOL-pAcPhe Plasmid Miniprep pevol_prep->cotransformation selection Selection on Amp/Cam Plates cotransformation->selection inoculation Inoculation of Starter Culture selection->inoculation growth Large-Scale Growth (+ pAcPhe) inoculation->growth induction Induction with IPTG/Arabinose growth->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis purification Affinity Chromatography lysis->purification analysis SDS-PAGE & Western Blot purification->analysis ms_analysis Mass Spectrometry purification->ms_analysis

Caption: Overall experimental workflow for pAcPhe incorporation.

amber_suppression_pathway Molecular Mechanism of pAcPhe Amber Suppression pAcPhe pAcPhe aaRS Orthogonal aaRS (pAcPheRS) pAcPhe->aaRS charged_tRNA pAcPhe-tRNA(CUA) aaRS->charged_tRNA ATP -> AMP + PPi tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome protein Full-length Protein with pAcPhe ribosome->protein Peptide Bond Formation truncated_protein Truncated Protein ribosome->truncated_protein Termination mRNA mRNA with UAG codon mRNA->ribosome release_factor Release Factor 1 mRNA->release_factor Competition release_factor->ribosome

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Fmoc-Phe(4-Ac)-OH, or N-α-Fmoc-4-acetyl-L-phenylalanine, is a versatile building block for solid-phase peptide synthesis (SPPS). The 4-acetyl group on the phenyl ring serves as a unique chemical handle, allowing for site-specific post-synthetic modifications, such as oxime ligation for the attachment of labels, polyethylene (B3416737) glycol (PEG), or other moieties. This document provides a detailed methodology for the incorporation of Fmoc-Phe(4-Ac)-OH into peptides using standard Fmoc-SPPS protocols.

Key Applications

The introduction of a ketone group via 4-acetyl-L-phenylalanine opens up a range of applications in peptide and protein engineering:

  • Bioconjugation: The acetyl group provides a chemoselective handle for the attachment of various molecules, including fluorescent dyes, biotin, and PEG chains, through oxime or hydrazone formation.

  • Drug Delivery: Peptides containing 4-acetyl-L-phenylalanine can be conjugated to drug molecules or targeting ligands to improve their pharmacokinetic profiles and therapeutic efficacy.

  • Protein-Protein Interaction Studies: The unique functionality can be used to introduce probes for studying protein interactions or for photo-crosslinking experiments.

  • Development of Novel Biomaterials: The ability to form stable crosslinks allows for the creation of novel peptide-based hydrogels and other biomaterials.

Data Presentation: Representative Data for a Model Peptide

The following table summarizes representative quantitative data for the synthesis of a hypothetical model peptide, Ac-Tyr-Gly-Gly-Phe(4-Ac)-Leu-NH₂, on a Rink Amide resin. These values are illustrative and may vary depending on the specific peptide sequence, scale, and synthesis platform.

ParameterValueMethod of Determination
Resin Loading 0.5 mmol/gUV-Vis spectroscopy of Fmoc cleavage
Coupling Efficiency (per cycle) >99%Kaiser Test / TNBS Test
Final Crude Peptide Purity 85-95%RP-HPLC (214 nm)
Overall Yield (crude) 70-85%Gravimetric analysis
Final Purity (after purification) >98%RP-HPLC (214 nm)
Identity Confirmation ConfirmedMass Spectrometry (ESI-MS)

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide containing 4-acetyl-L-phenylalanine using the Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate.[1][2]

  • Protocol:

    • Place the desired amount of resin (e.g., 100 mg, 0.05 mmol for a 0.05 mmol scale synthesis) in a fritted reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • After swelling, drain the DMF.

Fmoc Deprotection

The temporary Fmoc protecting group is removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.[2]

  • Protocol:

    • Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Amino Acid Coupling

The coupling step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its reaction with the free amine on the resin-bound peptide.

  • Activation Reagents: A variety of coupling reagents can be used, such as HBTU/HCTU or DIC/Oxyma.

  • Protocol for HBTU/HCTU Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-Phe(4-Ac)-OH) (4 equivalents relative to resin loading) and HBTU or HCTU (3.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser or TNBS test.

    • After the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 1 min).

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the acid-labile side-chain protecting groups. The acetyl group of Phe(4-Ac) is stable to standard TFA cleavage conditions.

  • Cleavage Cocktail: A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) or a simpler "odorless" cocktail like Reagent B (TFA/phenol/water/triisopropylsilane 88:5:5:2) can be used, especially if the peptide does not contain sensitive residues like Cys, Met, or Trp.[3][4]

  • Protocol:

    • Perform a final Fmoc deprotection as described in Protocol 2.

    • Wash the resin with dichloromethane (B109758) (DCM) (5 x 1 min) and dry the resin under a stream of nitrogen.

    • Prepare the cleavage cocktail fresh in a fume hood.

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL/g of resin).

    • Stir the mixture at room temperature for 2-3 hours.[2]

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Mandatory Visualizations

SPPS_Workflow start Start: Resin Selection swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 phe_ac Incorporation of Fmoc-Phe(4-Ac)-OH couple->phe_ac repeat Repeat Steps 2-3 for each amino acid wash2->repeat final_deprotect Final Fmoc Deprotection repeat->final_deprotect wash3 Wash (DCM) final_deprotect->wash3 cleave 4. Cleavage & Deprotection (TFA Cocktail) wash3->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify analyze 7. Analysis (MS, HPLC) purify->analyze end End: Pure Peptide analyze->end phe_ac->wash2

Caption: Workflow for Fmoc-SPPS of a peptide containing Fmoc-Phe(4-Ac)-OH.

Post_Synthetic_Modification peptide Peptide with Phe(4-Ac) reaction Oxime/Hydrazone Ligation peptide->reaction reagent Hydroxylamine or Hydrazine Reagent (e.g., H2N-O-R) reagent->reaction conjugated_peptide Conjugated Peptide reaction->conjugated_peptide

Caption: Post-synthetic modification of a peptide containing 4-acetyl-phenylalanine.

References

Application Notes and Protocols for Boc-Phe(4-Ac)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, enhancing stability, and introducing novel functionalities. Boc-L-Phe(4-Ac)-OH, also known as N-Boc-4-acetyl-L-phenylalanine, is a valuable building block in peptide synthesis. The 4-acetyl group on the phenyl ring serves as a versatile chemical handle, enabling site-specific modifications of peptides through oxime ligation. This allows for the attachment of various moieties such as imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains to improve therapeutic efficacy and pharmacokinetic profiles.

The tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a cornerstone of a well-established strategy in solid-phase peptide synthesis (SPPS).[1] The Boc group is stable under a wide range of conditions but can be readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[2] This document provides a detailed overview of the protection strategy, experimental protocols, and key considerations for the successful incorporation of Boc-Phe(4-Ac)-OH into synthetic peptides.

Protection Strategy Overview

The use of Boc-Phe(4-Ac)-OH in SPPS follows the general principles of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. In this strategy, the temporary Nα-Boc group is removed at each cycle of amino acid addition, while more permanent, acid-labile protecting groups (often benzyl-based) are used for reactive side chains. The 4-acetyl group of Boc-Phe(4-Ac)-OH is stable to the moderately acidic conditions used for Boc deprotection and the basic conditions of the neutralization step.

Key Features of the Boc Protection Strategy:

  • Acid Labile Nα-Protection: The Boc group is efficiently removed by treatment with TFA.[2]

  • Orthogonality: The Boc group's lability in moderate acid allows for selective deprotection without cleaving the peptide from many common resins or removing more robust side-chain protecting groups.[1]

  • Side-Chain Compatibility: The 4-acetyl group is generally stable during the repetitive cycles of Boc deprotection and coupling.

A logical workflow for incorporating Boc-Phe(4-Ac)-OH into a peptide sequence using Boc-SPPS is outlined below.

G start Start: Resin Swelling deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DCM) coupling Coupling of Boc-Phe(4-Ac)-OH (e.g., with HBTU/DIEA) neutralization->coupling wash2 Wash (DCM/DMF) coupling->wash2 wash1->neutralization wash2->deprotection Repeat for next AA next_aa Couple Next Boc-AA wash2->next_aa final_cleavage Final Cleavage and Deprotection (e.g., HF or TFMSA) wash2->final_cleavage End of Sequence next_aa->deprotection purification Peptide Purification (e.g., RP-HPLC) final_cleavage->purification conjugation Site-Specific Conjugation via 4-Acetyl Group (Oxime Ligation) purification->conjugation end End: Modified Peptide conjugation->end

Caption: General workflow for Boc-SPPS incorporating Boc-Phe(4-Ac)-OH.

Experimental Protocols

The following are generalized protocols for the incorporation of Boc-Phe(4-Ac)-OH into a peptide sequence using manual Boc-SPPS. These may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.

Protocol 1: Boc Deprotection

This procedure removes the Nα-Boc group from the growing peptide chain attached to the resin.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 50% (v/v) TFA in DCM. When synthesizing peptides containing sensitive residues like Trp, Cys, or Met, consider adding scavengers such as 0.5% dithioethane (DTE) to the deprotection solution.[1]

  • SPPS reaction vessel

Procedure:

  • Swell the peptide-resin in DCM for 30-60 minutes.

  • Drain the DCM from the reaction vessel.

  • Add the deprotection solution (50% TFA in DCM) to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry for a pre-wash of 2-5 minutes at room temperature.[2]

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution to the resin.

  • Agitate the resin slurry for 20-30 minutes at room temperature to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Proceed immediately to the neutralization step.

Protocol 2: Neutralization

This step deprotonates the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt to the free amine, which is necessary for the subsequent coupling reaction.

Materials:

  • TFA salt of the peptide-resin

  • DCM, peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Neutralization solution: 10% (v/v) DIEA in DCM

Procedure:

  • Add the neutralization solution to the washed peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry for 2 minutes.[3]

  • Drain the neutralization solution.

  • Repeat steps 1-3 one more time.[3]

  • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess DIEA and the resulting salt.

Alternatively, an in situ neutralization protocol can be employed where the base is added directly to the coupling reaction mixture.[3]

Protocol 3: Coupling of Boc-Phe(4-Ac)-OH

This protocol describes the activation and coupling of Boc-Phe(4-Ac)-OH to the deprotected N-terminus of the peptide-resin.

Materials:

  • Neutralized peptide-resin

  • Boc-Phe(4-Ac)-OH

  • Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA

  • Kaiser test kit (for monitoring the reaction)

Procedure:

  • In a separate vessel, dissolve Boc-Phe(4-Ac)-OH (2-4 equivalents relative to the resin substitution) and HBTU (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the solution to activate the amino acid. Allow pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours.

  • Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • If the Kaiser test is positive after the initial coupling time, a second coupling (recoupling) may be necessary. To do this, drain the reaction mixture, wash the resin with DMF, and repeat steps 1-4.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • The peptide-resin is now ready for the next deprotection cycle or for final cleavage if the synthesis is complete.

The logical relationship for the key steps in a single cycle of Boc-SPPS is illustrated below.

G cluster_0 Single Amino Acid Addition Cycle Deprotection Boc Deprotection (TFA) Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/DIEA) Neutralization->Coupling Washing Washing Coupling->Washing

Caption: Core steps in one cycle of Boc-SPPS.

Data Presentation

The efficiency of coupling and deprotection can be influenced by the specific reagents and reaction times. The following table summarizes typical conditions and expected outcomes for the incorporation of a standard Boc-amino acid, which can be used as a starting point for optimizing the use of Boc-Phe(4-Ac)-OH.

ParameterReagents and ConditionsExpected OutcomeReference
Boc Deprotection 50% TFA in DCM, 20-30 min>99% deprotection[2]
4M HCl in Dioxane, 2 x 30 min>99% deprotection
Neutralization 10% DIEA in DCM, 2 x 2 minComplete neutralization of TFA salt[3]
Coupling Boc-AA (2-4 eq.), HBTU (2-4 eq.), DIEA (4-8 eq.) in DMF>99% coupling efficiency (monitored by Kaiser test)[4]
Boc-AA (2-4 eq.), DIC (2-4 eq.), HOBt (2-4 eq.) in DMF/DCM>98% coupling efficiency, lower risk of racemization[5]

Applications in Drug Development

The primary application of incorporating p-acetyl-phenylalanine into peptides is to provide a ketone functional group for subsequent, site-specific chemical modification. This "bio-orthogonal" handle allows for precise engineering of peptide-based therapeutics.

Examples of Applications:

  • Peptide-Drug Conjugates (PDCs): The acetyl group can be used to attach a cytotoxic drug to a tumor-targeting peptide, enhancing drug delivery and reducing systemic toxicity.[6]

  • PEGylation: Covalent attachment of PEG chains can improve the pharmacokinetic profile of a peptide by increasing its hydrodynamic radius, reducing renal clearance, and protecting it from proteolytic degradation.

  • Attachment of Imaging Agents: Fluorophores or radiolabels can be conjugated to the peptide for diagnostic purposes or to study its biodistribution.

  • Protein Engineering: The genetic incorporation of p-acetyl-phenylalanine into proteins allows for site-specific spin labeling and the study of protein structure and dynamics.[7][8]

The workflow for creating a peptide-drug conjugate using Boc-Phe(4-Ac)-OH is depicted below.

G start Synthesize Peptide with Boc-Phe(4-Ac)-OH using SPPS cleavage Cleave and Deprotect Peptide start->cleavage purification Purify Peptide (RP-HPLC) cleavage->purification oxime_ligation Oxime Ligation: Peptide-Ac + H2N-O-Drug purification->oxime_ligation purify_pdc Purify Peptide-Drug Conjugate (RP-HPLC) oxime_ligation->purify_pdc characterization Characterize Final Product (MS, NMR, etc.) purify_pdc->characterization end Peptide-Drug Conjugate characterization->end

Caption: Workflow for creating a peptide-drug conjugate.

Conclusion

Boc-Phe(4-Ac)-OH is a highly useful synthetic amino acid for introducing a versatile ketone handle into peptides. The Boc protection strategy provides a robust and reliable method for its incorporation using standard solid-phase peptide synthesis techniques. The protocols and data presented here offer a comprehensive guide for researchers in the successful application of Boc-Phe(4-Ac)-OH, paving the way for the development of novel and sophisticated peptide-based therapeutics and research tools. Careful monitoring of coupling and deprotection steps, along with appropriate purification, will ensure the synthesis of high-quality peptides ready for site-specific modification.

References

Application Notes and Protocols for Click Chemistry Conjugation of Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for bioconjugation, enabling the efficient and specific covalent linking of molecules.[1][2] The two most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions are characterized by their high yields, stereospecificity, and compatibility with a wide range of functional groups, making them ideal for modifying complex biomolecules like peptides and proteins under mild, aqueous conditions.[5][6]

This document provides detailed application notes and protocols for the conjugation of phenylalanine analogs using click chemistry. While the direct functionalization of molecules like H-Phe(4-Ac)-OH for click chemistry is a multi-step synthetic challenge, a more direct and common approach involves the use of commercially available phenylalanine derivatives that already contain a "clickable" handle, such as an azide (B81097) or an alkyne group. Here, we will focus on protocols utilizing 4-azido-L-phenylalanine and alkyne-bearing amino acids such as L-propargylglycine, which can be incorporated into peptide synthesis.[4][7]

Application Notes

Choosing the Right Click Chemistry Approach: CuAAC vs. SPAAC

The selection between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the biological context.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) : This reaction is highly efficient and rapid, forming a stable 1,4-disubstituted triazole linkage.[1][5] It requires a copper(I) catalyst, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[8] While highly effective, the potential cytotoxicity of copper can be a limitation for in vivo applications.[4]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) : This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[4][9] The absence of a cytotoxic metal catalyst makes SPAAC highly suitable for live-cell imaging and in vivo bioconjugation.[10] The reaction rates are generally slightly slower than CuAAC but still highly efficient.[11]

Quantitative Data for Click Chemistry Reactions

The efficiency of click chemistry reactions can be influenced by various factors including the specific reactants, solvent, temperature, and catalyst (for CuAAC). Below are tables summarizing typical quantitative data for CuAAC and SPAAC reactions involving clickable amino acids.

Table 1: Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne-Amino Acid in PeptideAzide PartnerCatalyst SystemSolventReaction TimeYieldReference
L-PropargylglycineAzido-functionalized dyeCuSO₄ / Sodium Ascorbate (B8700270)DMF15 min43%[5]
L-PropargylglycineAzido-peptideCopper wireDMF5 hours>95%[5]
Alkyne-derivatized α-amino acidAzido-α-amino acidCuSO₄ / Sodium Ascorbate / TBTATHF/H₂O18 hours78%[5]
Alkyne-neuropeptide1-(azidomethyl)-4-[(18)F]-fluorobenzeneCuSO₄ / Sodium AscorbateNot specified< 15 min90%[12]

Table 2: Quantitative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Azide-Amino Acid in PeptideStrained Alkyne PartnerSolventReaction TimeYieldReference
4-azido-L-phenylalanineDBCO-PEGPBSNot specifiedHigh[13]
Azide-modified α-MSH peptideDOTA-MOFONot specifiedNot specifiedHigh[4]
Azide-functionalized proteinDBCO-functionalized moleculePBS (pH 7.4)1 - 4 hours>90%[11]
Azide-functionalized proteinBCN-functionalized moleculePBS (pH 7.4)4 - 12 hours>85%[11]
Purification and Characterization of Conjugates

Purification: The purification of the resulting triazole-conjugated amino acids or peptides is crucial to remove unreacted starting materials, catalyst, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for purifying peptide conjugates.[14][15][16] A gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of trifluoroacetic acid (TFA), is used to elute the components based on their hydrophobicity. The triazole product will have a different retention time compared to the starting materials.

Characterization: The successful conjugation and purity of the final product can be confirmed by several analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the conjugate, confirming the addition of the desired molecule.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the formation of the triazole ring. The proton on the triazole ring typically appears as a singlet in the range of 7.5-8.5 ppm in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling

This protocol describes the conjugation of a peptide containing an alkyne-functionalized amino acid (e.g., L-propargylglycine) with an azide-containing fluorescent dye.

Materials:

  • Alkyne-containing peptide (1 eq.)

  • Azide-functionalized fluorescent dye (1.5 eq.)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended to stabilize Cu(I))

  • Solvent: Dimethylformamide (DMF) or a mixture of water and a co-solvent like DMSO or t-butanol

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve the alkyne-containing peptide in the chosen solvent.

  • Add the azide-functionalized fluorescent dye to the peptide solution.

  • In a separate tube, prepare the catalyst solution by mixing the CuSO₄ solution with the ligand solution (if used).

  • Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Add the copper/ligand solution to the peptide/azide mixture to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

  • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

  • Purify the fluorescently labeled peptide by RP-HPLC.

  • Characterize the final product by mass spectrometry and, if necessary, NMR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling

This protocol details the conjugation of a peptide containing 4-azido-L-phenylalanine with a DBCO-functionalized molecule (e.g., a biotin (B1667282) tag).

Materials:

  • Peptide containing 4-azido-L-phenylalanine (1 eq.)

  • DBCO-functionalized biotin (1.5 - 3 eq.)

  • Solvent: Phosphate-buffered saline (PBS, pH 7.4) or a similar aqueous buffer, with a small amount of an organic co-solvent like DMSO if needed to dissolve the DBCO reagent.

  • Purification system (e.g., RP-HPLC or size-exclusion chromatography)

Procedure:

  • Dissolve the azide-containing peptide in the reaction buffer.

  • Dissolve the DBCO-functionalized biotin in a minimal amount of DMSO and add it to the peptide solution. The final concentration of DMSO should ideally be kept below 10%.

  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.[9] The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, the product can be purified directly by RP-HPLC.

  • Characterize the biotinylated peptide by mass spectrometry.

Visualizations

Experimental Workflow for Site-Specific Peptide Labeling

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Click Conjugation (SPAAC) cluster_analysis Purification & Analysis SPPS Solid-Phase Peptide Synthesis Incorp Incorporate Clickable Amino Acid (e.g., 4-Azido-Phe) SPPS->Incorp Cleave Cleavage and Deprotection Incorp->Cleave Peptide Azide-Peptide Cleave->Peptide Reaction Mix and Incubate (Aqueous Buffer, RT) Peptide->Reaction DBCO_Dye DBCO-Fluorophore DBCO_Dye->Reaction Purify Purification (RP-HPLC) Reaction->Purify Characterize Characterization (MS, NMR) Purify->Characterize Final_Product Labeled Peptide Characterize->Final_Product

Caption: Workflow for site-specific labeling of a peptide using SPAAC.

Logical Relationship of Click Chemistry Components

click_chemistry_logic cluster_reactants Bioorthogonal Reactants cluster_catalysis Reaction Types Azide Azide (-N3) CuAAC CuAAC (Copper-Catalyzed) Azide->CuAAC SPAAC SPAAC (Strain-Promoted) Azide->SPAAC Alkyne Alkyne (-C≡CH) Alkyne->CuAAC Alkyne->SPAAC (strained) Product Stable Triazole Linkage CuAAC->Product SPAAC->Product

Caption: Core components and types of azide-alkyne click chemistry.

References

Application Notes and Protocols: Site-Specific Antibody-Drug Conjugate Development using H-Phe(4-Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. Traditional methods for conjugating drugs to antibodies, often targeting lysine (B10760008) or cysteine residues, result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics, efficacy, and toxicity.

The use of the unnatural amino acid H-Phe(4-Ac)-OH, also known as p-acetylphenylalanine (pAcPhe), offers a robust solution for the development of homogeneous, site-specific ADCs. By genetically encoding pAcPhe at a specific site within the antibody sequence, a unique chemical handle—the keto group—is introduced. This allows for the precise and efficient conjugation of an alkoxy-amine-derivatized payload via a stable oxime linkage. This methodology provides medicinal chemistry-like control over the ADC's structure, enabling the optimization of its therapeutic properties.[1]

This document provides detailed application notes and protocols for the development and characterization of site-specific ADCs using this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
IUPAC Name (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid
Synonyms p-acetylphenylalanine, pAcPhe, 4-Acetyl-L-phenylalanine
In Vitro Cytotoxicity of Anti-Her2-pAcPhe-Auristatin ADC

The following table summarizes the in vitro cytotoxicity of a site-specific anti-Her2 IgG conjugated with a non-cleavable auristatin derivative (nAF) at a site specified by p-acetylphenylalanine. The ADC has a drug-to-antibody ratio (DAR) of 2.

Cell LineHer2 StatusEC₅₀ (nM)
MDA-MB-435/Her2+ Positive0.37 ± 0.38
MDA-MB-435/Her2− Negative>200
SK-BR-3 Positive0.1 - 0.4 (range)
BT-474 Positive0.1 - 0.4 (range)
N87 Positive0.1 - 0.4 (range)
Data extracted from Axup et al., PNAS, 2012.[1]
In Vivo Efficacy of Anti-Her2-pAcPhe-Auristatin ADC in a Mouse Xenograft Model
Treatment GroupDosageTumor Volume Outcome
Anti-Her2-IgG-nAF 5 mg/kg (single dose)Complete tumor regression within 14 days
Anti-Her2-IgG-nAF 1 mg/kg (single dose)Decreased tumor size, but no complete regression within 21 days
Anti-Her2-IgG-nAF 0.2 mg/kg (single dose)No significant difference from the PBS control group
DPBS Control -Progressive tumor growth
Data from a study using MDA-MB-435/Her2+ tumor-bearing mice.[1]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into an Antibody

This protocol outlines the general steps for the genetic incorporation of p-acetylphenylalanine into an antibody expressed in mammalian cells. This process utilizes an orthogonal amber suppressor tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[1][2]

Materials:

  • Expression vector containing the antibody gene with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal tRNA/aaRS pair specific for pAcPhe.

  • Mammalian expression cell line (e.g., HEK293 or CHO).

  • Cell culture medium and supplements.

  • This compound (pAcPhe).

  • Transfection reagent.

  • Selection antibiotic.

Procedure:

  • Cell Culture: Culture the mammalian host cells in the appropriate medium.

  • Co-transfection: Co-transfect the cells with the antibody expression vector and the pEVOL-pAcPhe plasmid using a suitable transfection reagent.

  • Selection: Select for stably transfected cells using the appropriate antibiotic.

  • Protein Expression: Induce antibody expression in the presence of 1 mM this compound in the culture medium.

  • Harvesting: Harvest the cell culture supernatant containing the secreted antibody.

  • Purification: Purify the pAcPhe-containing antibody using standard chromatography techniques, such as Protein A affinity chromatography.

Protocol 2: Oxime Ligation for ADC Synthesis

This protocol describes the conjugation of an alkoxy-amine derivatized payload to the pAcPhe-containing antibody.[1][3]

Materials:

  • Purified pAcPhe-containing antibody.

  • Alkoxy-amine derivatized cytotoxic payload (e.g., auristatin derivative).

  • Acetate (B1210297) buffer (100 mM, pH 4.5).

  • Amicon centrifugal filter units (30,000 MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Buffer Exchange: Exchange the buffer of the purified antibody to 100 mM acetate buffer (pH 4.5) using an Amicon centrifugal filter unit.

  • Concentration Adjustment: Adjust the antibody concentration to 10 mg/mL (66.7 µM).

  • Conjugation Reaction: Add a 20-fold molar excess of the alkoxy-amine derivatized payload to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 4 days.

  • Purification: Remove excess, unconjugated payload by extensive washing with PBS (pH 7.4) using an Amicon centrifugal filter unit.

Protocol 3: ADC Characterization

A. SDS-PAGE Analysis

Purpose: To confirm successful conjugation and assess the purity of the ADC.

Procedure:

  • Run reduced and non-reduced samples of the unconjugated antibody and the final ADC product on an SDS-PAGE gel.

  • Stain the gel with Coomassie Blue.

  • Expected Results: An increase in the molecular weight of the heavy chain (and/or light chain, depending on the incorporation site) of the ADC compared to the unconjugated antibody, indicating successful payload conjugation.[1]

B. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Purpose: To determine the average number of drug molecules conjugated to each antibody.

Procedure:

  • Use a hydrophobic interaction chromatography (HIC) column.

  • The mobile phase typically consists of a high salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) and a low salt buffer.

  • Inject the ADC sample onto the column.

  • Elute with a gradient of decreasing salt concentration.

  • Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species will separate based on hydrophobicity, with higher DAR species having longer retention times. Calculate the weighted average DAR from the peak areas of the different species.[4][5][6]

C. In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To determine the potency of the ADC in killing target cancer cells.

Procedure:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ value.

Visualizations

Experimental Workflow for Site-Specific ADC Development

ADC_Workflow cluster_Ab_Production Antibody Production cluster_Conjugation Conjugation cluster_Characterization Characterization Plasmid_Prep Plasmid Preparation (Ab gene with TAG codon + pEVOL-pAcPhe) Transfection Co-transfection into Mammalian Cells Plasmid_Prep->Transfection Expression Expression in presence of this compound Transfection->Expression Purification_Ab Protein A Purification Expression->Purification_Ab Buffer_Exchange Buffer Exchange (pH 4.5) Purification_Ab->Buffer_Exchange Oxime_Ligation Oxime Ligation with Alkoxy-amine Payload Buffer_Exchange->Oxime_Ligation Purification_ADC Purification of ADC Oxime_Ligation->Purification_ADC SDS_PAGE SDS-PAGE Purification_ADC->SDS_PAGE DAR_Analysis DAR Analysis (HIC-HPLC) Purification_ADC->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Purification_ADC->Cytotoxicity_Assay PK_Study Pharmacokinetic Study Purification_ADC->PK_Study

Caption: Experimental workflow for the development of a site-specific ADC using this compound.

Signaling Pathway of ADC Internalization and Payload Release

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen (e.g., Her2) ADC->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Plasma_Membrane Plasma Membrane Endosome Early Endosome Clathrin_Pit->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation/ Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Intracellular trafficking and mechanism of action of an auristatin-based ADC.

References

Application Notes and Protocols: H-Phe(4-Ac)-OH in Biomolecular Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Role of H-Phe(4-Ac)-OH

This compound, also known as p-acetyl-L-phenylalanine (pAcPhe), is a non-canonical amino acid that has become a powerful tool for elucidating biomolecular interactions. It is crucial to understand, however, that This compound is not a direct photo-crosslinking agent . Its utility in interaction studies stems from the unique chemical reactivity of its acetophenone (B1666503) side chain. This ketone group serves as a bio-orthogonal handle for the site-specific covalent attachment of various probes, which can then be used to study interactions.

While other unnatural amino acids, such as p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAzpa), are indeed photo-crosslinkers that form a covalent bond with interacting molecules upon UV irradiation, pAcPhe's mechanism is different. The photochemical reactivity of simple acetophenones is generally not efficient enough for crosslinking in biological systems. Instead, the strength of pAcPhe lies in its ability to be genetically encoded at specific sites in a protein, followed by highly selective chemical modification.

This document provides detailed application notes and protocols for the correct use of this compound in interaction studies, focusing on its primary application as a site for bioconjugation. We will also briefly cover the principles of true photo-crosslinking using other agents for a comprehensive overview of available techniques.

Principle of this compound Mediated Interaction Studies

The core of the this compound methodology is a two-step process:

  • Genetic Incorporation: The unnatural amino acid pAcPhe is incorporated into a protein of interest at a specific site in response to an amber stop codon (TAG). This is achieved by co-expressing the target protein with an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAcPhe.

  • Bioconjugation: The ketone handle of the incorporated pAcPhe is then chemoselectively ligated with a probe containing a hydroxylamine (B1172632) or hydrazide functional group, forming a stable oxime or hydrazone bond, respectively. This reaction is highly specific and proceeds under mild conditions, making it suitable for biological samples.

The choice of the conjugated probe determines the type of interaction study that can be performed.

Applications of this compound in Interaction Studies

The versatility of the ketone handle allows for the attachment of a wide range of probes to study different aspects of molecular interactions:

  • Fluorescence Resonance Energy Transfer (FRET): By attaching a fluorescent donor or acceptor to a specific site, FRET can be used to measure distances and conformational changes within a protein or between interacting proteins.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Site-directed spin labeling (SDSL) with nitroxide spin labels attached to pAcPhe allows for the measurement of distances and dynamics in proteins and protein complexes.

  • Affinity Purification and Mass Spectrometry: Biotin or other affinity tags can be conjugated to pAcPhe to capture interacting partners for subsequent identification by mass spectrometry.

  • Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): Immobilization of a protein onto a sensor chip via a pAcPhe-conjugated tag allows for quantitative analysis of binding kinetics and affinity.

Experimental Protocols

Protocol 1: Genetic Incorporation of this compound into a Protein in E. coli

This protocol describes the general procedure for expressing a protein containing pAcPhe in E. coli.

Materials:

  • Expression plasmid for the protein of interest with a TAG codon at the desired site.

  • pEVOL-pAcF plasmid (or similar) encoding the orthogonal aminoacyl-tRNA synthetase and tRNA for pAcPhe.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar (B569324) plates.

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol).

  • This compound hydrochloride.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pAcF plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.

  • Verify the incorporation of pAcPhe by mass spectrometry (expecting a mass increase of 177.19 Da for the unmodified amino acid).

G cluster_0 Plasmid Preparation cluster_1 Cell Culture and Expression cluster_2 Protein Purification and Analysis p_interest Protein of Interest Plasmid (TAG codon) transformation Co-transformation into E. coli p_interest->transformation p_evol pEVOL-pAcF Plasmid p_evol->transformation growth1 Overnight Culture transformation->growth1 growth2 Large Scale Culture growth1->growth2 induction Induction with IPTG, Arabinose & pAcPhe growth2->induction expression Protein Expression induction->expression harvest Cell Harvest expression->harvest purification Protein Purification harvest->purification analysis Mass Spectrometry Verification purification->analysis

Workflow for genetic incorporation of pAcPhe.
Protocol 2: Oxime Ligation of a Hydroxylamine-Functionalized Probe to a pAcPhe-Containing Protein

This protocol outlines the procedure for conjugating a probe to the ketone handle of pAcPhe.

Materials:

  • Purified protein containing pAcPhe.

  • Hydroxylamine-functionalized probe (e.g., fluorescent dye, biotin).

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).

  • Desalting column or dialysis system.

Procedure:

  • Dissolve the purified pAcPhe-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Add a 10- to 50-fold molar excess of the hydroxylamine-functionalized probe to the protein solution.

  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation.

  • Monitor the reaction progress by mass spectrometry (expecting a mass increase corresponding to the mass of the probe minus 18 Da for the loss of water).

  • Remove the excess, unreacted probe using a desalting column or by dialysis against a suitable storage buffer.

  • The labeled protein is now ready for use in interaction studies.

G protein pAcPhe-containing Protein mixing Mixing in Reaction Buffer (pH 4.5) protein->mixing probe Hydroxylamine Probe probe->mixing incubation Incubation (2-16h) mixing->incubation purification Removal of Excess Probe incubation->purification labeled_protein Labeled Protein purification->labeled_protein

Workflow for oxime ligation to pAcPhe.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the genetic incorporation and labeling of pAcPhe. Actual values may vary depending on the protein and the specific experimental conditions.

ParameterTypical ValueNotes
Genetic Incorporation
pAcPhe Concentration in Media1-2 mM
Protein Yield1-10 mg/L of cultureHighly dependent on the protein and expression conditions.
Incorporation Efficiency>95%Can be optimized by codon usage and expression conditions.
Oxime Ligation
pH4.0-5.0Optimal for oxime bond formation.
Probe:Protein Molar Ratio10:1 to 50:1Excess probe drives the reaction to completion.
Reaction Time2-16 hoursCan be optimized by monitoring with mass spectrometry.
Labeling Efficiency>90%Typically very high due to the specific reactivity.

Overview of True Photo-Crosslinking Agents

For studies requiring direct photo-crosslinking, other unnatural amino acids are the tools of choice. The two most common are p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAzpa).

Photo-CrosslinkerActivating WavelengthReactive IntermediateCrosslinking MechanismKey Features
p-benzoyl-L-phenylalanine (pBpa) ~365 nmTriplet benzophenoneHydrogen abstraction from C-H bondsChemically stable, can be repeatedly excited.
p-azido-L-phenylalanine (pAzpa) ~310 nm (can be activated at 365 nm)NitreneInsertion into C-H, N-H, and O-H bondsHighly reactive, short-lived intermediate.

The general workflow for using these photo-crosslinking amino acids is similar to that of pAcPhe in terms of genetic incorporation. However, the subsequent step involves UV irradiation to induce covalent bond formation with interacting molecules, rather than a chemical ligation step.

G cluster_0 Bait Protein Preparation cluster_1 Interaction and Crosslinking cluster_2 Analysis incorporation Genetic Incorporation of pBpa or pAzpa binding Binding to Prey Protein(s) incorporation->binding uv UV Irradiation (e.g., 365 nm) binding->uv crosslink Covalent Crosslink Formation uv->crosslink sds_page SDS-PAGE Analysis crosslink->sds_page mass_spec Mass Spectrometry Identification crosslink->mass_spec

General workflow for photo-crosslinking.

Conclusion

This compound is a valuable tool for studying biomolecular interactions, not as a direct photo-crosslinking agent, but as a versatile handle for the site-specific attachment of a wide array of probes. Understanding its correct application is key to designing robust and informative experiments. For researchers interested in direct photo-crosslinking, unnatural amino acids like pBpa and pAzpa offer powerful alternatives. The choice of methodology will depend on the specific scientific question being addressed.

Application Notes and Protocols for Enzymatic Ligation of H-Phe(4-Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enzymatic ligation of peptides containing the unnatural amino acid p-acetylphenylalanine (H-Phe(4-Ac)-OH). This technology is pivotal for the site-specific modification of proteins and peptides, enabling the creation of novel bioconjugates, antibody-drug conjugates (ADCs), and tools for chemical biology.

Introduction to Enzymatic Ligation Techniques

Enzymatic ligation offers a highly specific and efficient alternative to traditional chemical conjugation methods. These reactions are catalyzed by ligases that recognize specific amino acid sequences, allowing for precise control over the site of modification under mild, biocompatible conditions. Key enzymes in this field include Sortase A, Butelase 1, and Subtiligase, each with distinct recognition motifs and catalytic properties. The incorporation of unnatural amino acids like this compound provides a bioorthogonal handle for subsequent modifications, but these amino acids can also be part of the peptide backbone in enzymatic ligation reactions, provided the ligase tolerates the modification.

Enzyme Overviews and Recognition Sites

EnzymeOriginC-terminal Recognition Motif (Donor)N-terminal Recognition Motif (Acceptor)Key Features
Sortase A (SrtA) Staphylococcus aureusLPXTG (X = any amino acid)(Gly)n (n=1-5)Robust, well-characterized. Reaction is reversible, often requiring an excess of the acceptor peptide.[1][2][3]
Butelase 1 Clitoria ternateaAsx-His-Val (Asx = Asn or Asp)Most N-terminal amino acids (except Pro)Extremely fast kinetics and high efficiency. The reaction is effectively irreversible.[4][5][6][7][8]
Subtiligase Engineered from Subtilisin BPN'C-terminal ester (e.g., OCam-L)Broad N-terminal specificityDoes not require a specific recognition sequence, offering broader applicability.[9]

Application: Site-Specific Ligation of a p-Acetylphenylalanine-Containing Peptide using Butelase 1

This section details a protocol for the intermolecular ligation of a peptide containing this compound using the highly efficient Butelase 1 ligase. Butelase 1 has been shown to be tolerant of various amino acid side chains, including unnatural ones, making it a suitable candidate for this application.[10]

Experimental Workflow

The overall workflow involves the synthesis of two peptide fragments: a donor peptide containing the C-terminal Butelase 1 recognition sequence (Asx-His-Val) and incorporating this compound, and an acceptor peptide with a desired N-terminal amino acid. These peptides are then reacted in the presence of Butelase 1 to form the final ligated product.

EnzymaticLigationWorkflow cluster_synthesis Peptide Synthesis cluster_ligation Enzymatic Ligation cluster_analysis Analysis and Purification Donor Synthesize Donor Peptide (Ac-Peptide-Phe(4-Ac)-Asn-His-Val) Ligation Incubate Donor and Acceptor Peptides with Butelase 1 Donor->Ligation Acceptor Synthesize Acceptor Peptide (H-Gly-Peptide-OH) Acceptor->Ligation Purification Purify Ligated Product (RP-HPLC) Ligation->Purification Analysis Characterize Product (Mass Spectrometry) Purification->Analysis

Workflow for Butelase 1-mediated ligation.
Quantitative Data

The following table summarizes representative quantitative data for Butelase 1-mediated ligation of peptides containing unnatural amino acids. While specific data for this compound is not extensively published, the high tolerance of Butelase 1 for other unnatural amino acids suggests high efficiency can be expected.

Donor Peptide SequenceAcceptor Peptide SequenceEnzyme:Substrate RatioReaction TimeLigation YieldReference
YKVINHVG(MetAla)VGKY-NH21:10 (Donor)24 h21%[10]
YKVINHVG(Aib)VGKY-NH21:10 (Donor)24 h88%[10]
YKVINHVG(NorVal)VGKY-NH21:10 (Donor)24 h95%[10]
KALVINHVGIGGIR1:50010 min>95%[5]

MetAla = N-methyl-L-alanine, Aib = α-aminoisobutyric acid, NorVal = L-norvaline

Detailed Experimental Protocol: Butelase 1-Mediated Ligation

This protocol is adapted from established methods for Butelase 1 ligation and is applicable for the ligation of a peptide containing this compound.[5][10]

Materials:

  • Butelase 1: Purified enzyme. A recombinant variant such as Butelase AY can be used.[10]

  • Ligation Buffer: 50 mM sodium acetate, 50 mM NaCl, 1 mM EDTA, 0.5 mM TCEP, pH 5.6.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.

  • Analytical Instruments: RP-HPLC system and Mass Spectrometer.

Procedure:

  • Peptide Preparation:

    • Synthesize the donor and acceptor peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Purify the peptides by RP-HPLC and confirm their identity by mass spectrometry.

    • Lyophilize the purified peptides and store them at -20°C.

    • Prepare stock solutions of the donor and acceptor peptides in water or a suitable buffer (e.g., 1 mM for the donor and 10 mM for the acceptor).

  • Enzymatic Ligation Reaction:

    • In a microcentrifuge tube, combine the following components to the desired final volume (e.g., 20 µL):

      • Ligation Buffer

      • Donor peptide stock solution to a final concentration of 0.25 mM.

      • Acceptor peptide stock solution to a final concentration of 0.5 mM.

    • Initiate the reaction by adding Butelase 1 to a final concentration of 25 µM.

    • Incubate the reaction mixture at 37°C.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the ligation by taking aliquots at different time points (e.g., 1h, 4h, 24h).

    • Quench the reaction in the aliquots by adding an equal volume of the quenching solution.

    • Analyze the quenched samples by RP-HPLC to determine the extent of product formation and substrate consumption.

  • Purification and Characterization:

    • Once the reaction has reached the desired conversion, quench the entire reaction mixture with the quenching solution.

    • Purify the ligated product from the reaction mixture using preparative RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Signaling Pathway and Logical Relationships

The enzymatic ligation process can be visualized as a series of steps involving substrate recognition, formation of an enzyme-substrate intermediate, and subsequent nucleophilic attack by the acceptor peptide.

LigationMechanism cluster_recognition Substrate Recognition cluster_intermediate Acyl-Enzyme Intermediate cluster_ligation Ligation Butelase Butelase 1 Intermediate Acyl-Enzyme Intermediate Butelase->Intermediate binds Donor Donor Peptide (C-term: ...NHV) Donor->Intermediate cleaves LeavingGroup His-Val Dipeptide Intermediate->LeavingGroup releases Product Ligated Product Intermediate->Product reacts with Acceptor Acceptor Peptide (N-term: Gly) Acceptor->Product RegenEnzyme Regenerated Butelase 1 Product->RegenEnzyme releases

Mechanism of Butelase 1-mediated ligation.

Conclusion

Enzymatic ligation techniques, particularly using Butelase 1, offer a powerful and versatile method for the site-specific modification of peptides and proteins containing unnatural amino acids such as this compound. The high efficiency, specificity, and mild reaction conditions make this approach highly suitable for applications in drug development, diagnostics, and fundamental research. The protocols and data presented here provide a foundation for implementing these advanced chemoenzymatic strategies.

References

H-Phe(4-Ac)-OH: A Versatile Tool in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-Ac)-OH, chemically known as (S)-2-amino-3-(4-acetylphenyl)propanoic acid or p-acetyl-L-phenylalanine (pAcF), is a non-natural amino acid that has emerged as a powerful tool in drug discovery and development. Its unique keto group provides a bioorthogonal chemical handle for site-specific protein modification, bioconjugation, and the synthesis of novel peptide-based therapeutics. While some sources suggest its use as a building block in peptide-based medications for chronic pain and inflammation, its primary and well-documented role lies in enabling precise chemical modifications of peptides and proteins.[] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 122555-04-8 (free base)[2]
Molecular Formula C11H13NO3[2]
Molecular Weight 207.23 g/mol [2]
Appearance White to off-white powderChem-Impex
IUPAC Name (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid[2]

Key Applications in Drug Discovery

The unique chemical properties of this compound make it a valuable component in several drug discovery and development applications:

  • Site-Specific Bioconjugation: The ketone group on the phenyl ring allows for highly specific covalent modification through oxime ligation with hydroxylamine-containing molecules. This enables the attachment of various payloads to peptides and proteins, including:

    • Fluorescent dyes for imaging and diagnostics.

    • Polyethylene glycol (PEG) to improve pharmacokinetic properties.

    • Cytotoxic drugs for targeted cancer therapy.

    • Spin labels for structural biology studies.[3]

  • Solid-Phase Peptide Synthesis (SPPS): this compound, typically in its Fmoc-protected form (Fmoc-Phe(4-Ac)-OH), can be readily incorporated into peptide sequences using standard SPPS protocols. This allows for the creation of peptides with a specific site for later modification.

  • Genetic Code Expansion: Through the use of an orthogonal tRNA/aminoacyl-tRNA synthetase pair, this compound can be incorporated into proteins in response to an amber stop codon (TAG) during protein expression in host organisms like E. coli.[3] This technique allows for the site-specific introduction of the ketone handle into recombinant proteins.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Phe(4-Ac)-OH into a Peptide using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Phe(4-Ac)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-Phe(4-Ac)-OH: Repeat steps 2 and 3 using Fmoc-Phe(4-Ac)-OH as the amino acid to be coupled.

  • Chain Elongation: Continue the peptide chain elongation by repeating steps 2 and 3 with the desired Fmoc-amino acids.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

SPPS_Workflow cluster_incorporation Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Incorporate_pAcF Incorporate Fmoc-Phe(4-Ac)-OH Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection1 Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by MS Purification->Characterization

Workflow for Solid-Phase Peptide Synthesis of a peptide containing this compound.
Protocol 2: Oxime Ligation for Bioconjugation of a Peptide Containing this compound

This protocol describes the conjugation of a hydroxylamine-functionalized molecule to a peptide containing a p-acetyl-L-phenylalanine residue.

Materials:

  • Peptide containing this compound

  • Hydroxylamine-functionalized molecule (e.g., aminooxy-PEG, hydroxylamine-dye)

  • Aniline (B41778) (as a catalyst)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • RP-HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide containing this compound in the sodium acetate buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the hydroxylamine-functionalized molecule in a compatible solvent (e.g., water or DMSO) at a concentration 10-50 times higher than the peptide concentration. Prepare a stock solution of aniline in the reaction buffer.

  • Ligation Reaction:

    • To the peptide solution, add the hydroxylamine-functionalized molecule to a final molar excess of 5-10 equivalents.

    • Add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the conjugated product.

  • Purification: Once the reaction is complete, purify the conjugated peptide from excess reagents and unreacted peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Oxime_Ligation_Workflow Start Start with Purified Peptide containing This compound Dissolve Dissolve Peptide in Acetate Buffer (pH 4.5) Start->Dissolve Add_Reagents Add Hydroxylamine Probe (5-10 eq) and Aniline (10-100 mM) Dissolve->Add_Reagents Incubate Incubate at RT or 37°C (4-24 hours) Add_Reagents->Incubate Monitor Monitor Reaction (RP-HPLC, MS) Incubate->Monitor Purify Purify Conjugate (RP-HPLC) Monitor->Purify Reaction Complete Characterize Characterize Final Product (MS) Purify->Characterize End Purified Peptide Conjugate Characterize->End

General workflow for oxime ligation of a peptide containing this compound.

Potential Therapeutic Applications and Signaling Pathways

One of the key signaling pathways in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Many anti-inflammatory peptides exert their effects by modulating this pathway.[4]

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases DNA DNA NFkB->DNA Translocates to Nucleus NFkB_IkB NF-κB IκB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression Induces Transcription Peptide Peptide Conjugate (containing this compound) Peptide->IKK Inhibits

Potential modulation of the NF-κB signaling pathway by a peptide conjugate.

A hypothetical peptide conjugate containing this compound could be designed to interfere with this pathway, for example, by inhibiting the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.

Conclusion

This compound is a valuable and versatile non-natural amino acid in the field of drug discovery and development. Its primary utility lies in its ability to serve as a chemical handle for site-specific modification of peptides and proteins, enabling the creation of sophisticated bioconjugates with tailored properties. While its direct role in the pharmacophore of anti-inflammatory or analgesic peptides is not yet extensively documented, the methodologies it enables for creating targeted therapeutics hold significant promise for future drug development efforts. The protocols provided herein offer a foundation for researchers to incorporate this powerful tool into their discovery pipelines.

References

Application Notes and Protocols for Creating Mutant Z-Domain Proteins with H-Phe(4-Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. H-Phe(4-Ac)-OH, also known as p-acetyl-L-phenylalanine (pAcPhe), is a particularly useful UAA. Its ketone group serves as a bioorthogonal chemical handle, allowing for the site-specific attachment of various molecules, such as fluorophores, biotin, or crosslinkers, without interfering with the native protein structure.[1][2][3][4]

The Z-domain, a highly stable, three-helix bundle derived from Staphylococcal Protein A, is an excellent scaffold for protein engineering. It exhibits strong binding affinity for the Fc region of immunoglobulins (IgGs) and is amenable to mutations and modifications.[5] The creation of mutant Z-domain proteins with site-specifically incorporated this compound opens up new avenues for developing novel antibody-drug conjugates, diagnostic reagents, and tools for studying protein-protein interactions.

These application notes provide a comprehensive overview and detailed protocols for the generation, purification, and characterization of mutant Z-domain proteins containing this compound.

Principle of the Method

The incorporation of this compound into a target protein, such as the Z-domain, is achieved through the expansion of the genetic code in Escherichia coli. This process relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the host's translational machinery. The UAA is incorporated in response to a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest via site-directed mutagenesis. The expressed mutant protein can then be purified and the incorporated keto group can be selectively modified.

Data Presentation

Table 1: Binding Affinity of Wild-Type and Mutant Z-Domains to IgG
Z-Domain VariantTarget IgGMethodDissociation Constant (KD)Reference
Wild-Type Z-DomainHuman IgG1SPR12 nM[1]
Wild-Type Z-DomainHuman IgG1ITC23 nM[6]
ZC3 MutantHuman IgG1SPR550 nM[1]
Mutant Z-DomainMouse IgG2bITC468 nM[2]
P307T, Q309L MutantMouse IgG2bITC~58.5 nM (8-fold increase)[2]

SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry

Table 2: Typical Yields of Mutant Proteins with Unnatural Amino Acids
ProteinUnnatural Amino AcidExpression SystemReported YieldReference
T4 Lysozymep-AcPheE. coliQualitatively similar to wild-type[3]
sfGFPortho-substituted Phe derivativesE. coli140-220 mg/L[7]

Experimental Protocols

Site-Directed Mutagenesis of the Z-Domain

This protocol describes the introduction of an amber stop codon (TAG) at a desired position in the Z-domain gene cloned into an expression vector.

Materials:

  • Z-domain expression plasmid

  • Mutagenic primers (forward and reverse) containing the desired TAG mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design primers of 25-45 bases in length with the desired TAG mutation in the middle, flanked by at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of Z-domain plasmid template (5-50 ng)

      • 1.25 µL of forward primer (10 µM)

      • 1.25 µL of reverse primer (10 µM)

      • 1 µL of dNTP mix (10 mM)

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to a final volume of 50 µL.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated plasmid into competent E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select colonies, isolate plasmid DNA, and verify the mutation by DNA sequencing.

Expression of the Mutant Z-Domain Protein

This protocol describes the expression of the Z-domain mutant containing this compound using an orthogonal tRNA/synthetase system.

Materials:

  • Expression plasmid with the Z-domain gene containing the TAG codon

  • pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for pAcPhe

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium

  • Appropriate antibiotics (for both plasmids)

  • This compound (pAcPhe)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Co-transformation: Co-transform the Z-domain expression plasmid and the pEVOL-pAcPhe plasmid into the E. coli expression strain. Plate on LB agar with both antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium containing both antibiotics with the overnight starter culture.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Harvesting: Continue to grow the culture at 30°C for 16-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Purification of the Mutant Z-Domain Protein

This protocol describes the purification of the His-tagged mutant Z-domain protein.

Materials:

  • Cell pellet from the expression culture

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with wash buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the protein with elution buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Characterization by Mass Spectrometry

This protocol outlines the confirmation of this compound incorporation using mass spectrometry.

Procedure:

  • Sample Preparation: Prepare the purified protein sample for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer and concentration.

  • Mass Analysis: Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the theoretical mass of the Z-domain with the incorporated pAcPhe.

  • Peptide Mapping (Optional): For further confirmation, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will confirm the exact site of incorporation.

Site-Specific Labeling of the Mutant Z-Domain

This protocol describes the labeling of the ketone group of the incorporated pAcPhe with a hydroxylamine-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Purified mutant Z-domain protein containing pAcPhe

  • Hydroxylamine-functionalized probe

  • Labeling buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5)

  • Aniline (B41778) (as a catalyst, optional)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the purified mutant Z-domain protein (final concentration ~1-5 mg/mL) with a 10-fold molar excess of the hydroxylamine-functionalized probe in the labeling buffer.

  • Catalysis (Optional): For improved reaction efficiency, aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.

  • Removal of Excess Label: Remove the unreacted probe by dialysis or size-exclusion chromatography.

  • Confirmation of Labeling: Confirm successful labeling by SDS-PAGE (observing a shift in mobility or fluorescence) and mass spectrometry (observing the mass of the protein plus the label).

Mandatory Visualizations

experimental_workflow cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression cluster_purification Purification and Characterization cluster_labeling Site-Specific Labeling mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) transformation1 Transformation (E. coli DH5α) mutagenesis->transformation1 verification Plasmid Isolation & Sequencing transformation1->verification transformation2 Co-transformation (Z-domain plasmid + pEVOL) verification->transformation2 expression Expression in E. coli (+ this compound) transformation2->expression harvest Cell Harvesting expression->harvest lysis Cell Lysis harvest->lysis purification Ni-NTA Affinity Chromatography lysis->purification characterization Mass Spectrometry (Verification of Incorporation) purification->characterization labeling Oxime Ligation (+ Hydroxylamine Probe) characterization->labeling analysis Analysis of Labeled Protein (SDS-PAGE, MS) labeling->analysis

Caption: Experimental workflow for creating and labeling mutant Z-domain proteins.

amber_suppression cluster_system Orthogonal Translation System cluster_translation Translation in E. coli synthetase Orthogonal aaRS (pAcPheRS) charged_trna pAcPhe-tRNA_CUA synthetase->charged_trna ATP trna Orthogonal tRNA (tRNA_CUA) trna->synthetase pacphe This compound pacphe->synthetase ribosome Ribosome charged_trna->ribosome mrna Z-domain mRNA (with UAG codon) mrna->ribosome protein Mutant Z-domain (with pAcPhe) ribosome->protein

Caption: Mechanism of amber suppression for unnatural amino acid incorporation.

signaling_pathway_analogy cluster_design Design and Engineering cluster_conjugation Bioconjugation cluster_application Application z_domain Z-Domain Scaffold mutant_protein Mutant Z-Domain (with pAcPhe) z_domain->mutant_protein uaa This compound uaa->mutant_protein conjugate Z-Domain Conjugate mutant_protein->conjugate probe Functional Probe (e.g., Fluorophore, Drug) probe->conjugate application Specific Application (e.g., Imaging, ADC) conjugate->application target Target Molecule (e.g., IgG) target->application

Caption: Logical relationship from design to application of mutant Z-domain proteins.

References

Troubleshooting & Optimization

troubleshooting low yield of H-Phe(4-Ac)-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low incorporation yields of H-Phe(4-Ac)-OH (4-Acetyl-L-phenylalanine) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low incorporation yield of this compound?

Low incorporation yield of this compound can stem from several factors:

  • Incomplete Coupling Reaction: The acetyl group on the phenyl ring adds steric bulk and alters the electronics of the amino acid, which can hinder the coupling reaction.

  • Poor Solubility: The amino acid may not be fully dissolved in the synthesis solvent, preventing it from being available for the coupling reaction.

  • Side Reactions: The ketone group on the side chain can potentially undergo side reactions under certain SPPS conditions.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the resin, blocking reactive sites.[1]

Q2: Is it necessary to protect the side-chain ketone of this compound?

Standard Fmoc/tBu and Boc/Bzl SPPS protocols generally do not require protection of the side-chain acetyl group.[2][3] The ketone is relatively stable to the basic conditions of Fmoc deprotection and the acidic conditions of Boc deprotection and final cleavage with Trifluoroacetic Acid (TFA). However, if you are using particularly harsh reagents or observing specific side products, protection might be considered, though this is not standard practice.

Q3: Which coupling reagents are recommended for this compound?

For potentially challenging couplings, including those with sterically hindered or unusual amino acids, more efficient coupling reagents are recommended. Guanidinium and phosphonium (B103445) salts are often preferred over carbodiimides for such cases.

Q4: What is the optimal solvent for dissolving Fmoc-H-Phe(4-Ac)-OH?

Fmoc-H-Phe(4-Ac)-OH, like many phenylalanine derivatives, is readily soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4] this compound itself has some solubility in water with heating and sonication.[5] If solubility issues are suspected, consider using NMP, which has better solvating properties for aggregating sequences, or adding a small amount of a chaotropic salt.[1]

Q5: How can I confirm the successful incorporation of this compound?

The most reliable method is to cleave a small amount of resin-bound peptide after the coupling step and analyze the product by mass spectrometry (e.g., MALDI-TOF or LC-MS). The observed mass should correspond to the expected mass of the peptide with the incorporated this compound. HPLC can also be used to assess the purity of the cleaved peptide.

Troubleshooting Guide

Problem 1: Low or No Incorporation Detected by Mass Spectrometry

If mass spectrometry analysis shows a significant peak corresponding to the peptide sequence without this compound (a deletion sequence), it indicates a failure in the coupling step.

G start Low Incorporation of This compound solubility Is Fmoc-H-Phe(4-Ac)-OH fully dissolved? start->solubility coupling Are coupling conditions optimal? solubility->coupling Yes sol_action Action: 1. Ensure fresh, anhydrous solvent (DMF/NMP). 2. Warm/sonicate to aid dissolution. 3. Check for precipitation before adding to vessel. solubility->sol_action No aggregation Is peptide aggregation suspected? coupling->aggregation Yes coup_action1 Action: 1. Increase coupling time (e.g., to 2-4 hours). 2. Perform a double coupling. coupling->coup_action1 No agg_action Action: 1. Switch solvent from DMF to NMP. 2. Add chaotropic salts (e.g., LiCl). 3. Use a lower-load resin. aggregation->agg_action Yes retest Re-synthesize and analyze by MS aggregation->retest No sol_action->retest coup_action2 Action: Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU). coup_action1->coup_action2 coup_action2->retest agg_action->retest G start Unexpected Side Products Observed by MS base Is a strong base or prolonged base exposure used? start->base cleavage Does the side product mass correspond to reaction with a cleavage scavenger? base->cleavage No base_action Action: 1. Use a weaker base (e.g., collidine instead of DIPEA). 2. Minimize exposure time to base. base->base_action Yes cleavage_action Action: 1. Modify cleavage cocktail (e.g., adjust scavenger ratios). 2. Consider a milder cleavage condition if compatible with other protecting groups. cleavage->cleavage_action Yes review Review sequence for other reactive residues (e.g., Asp, Gln) that may cause known side reactions. cleavage->review No retest Re-synthesize and analyze by MS base_action->retest cleavage_action->retest review->retest

References

Technical Support Center: Optimizing H-Phe(4-Ac)-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Phe(4-Ac)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as L-4-acetylphenylalanine, is an unnatural amino acid that contains a ketone group on the phenyl ring. This ketone handle is chemically orthogonal to the functional groups found in natural amino acids, making it a valuable tool for site-specific protein and peptide modification.[1] Its primary applications include:

  • Bioconjugation: The ketone group can be selectively reacted with hydroxylamine-functionalized molecules to form a stable oxime linkage. This is used for attaching probes, tags (like spin labels), or other molecules to peptides and proteins.[1][2][3]

  • Surface Immobilization: Peptides containing this compound can be specifically attached to surfaces functionalized with hydroxylamines for applications like microarray development.[1]

  • Glycoprotein (B1211001) Mimetics: It can be used in the generation of glycoprotein mimetics.[1]

Q2: Which coupling reagents are recommended for incorporating Fmoc-Phe(4-Ac)-OH into a peptide sequence?

For efficient coupling of Fmoc-Phe(4-Ac)-OH, especially in challenging sequences, uronium/aminium salt-based reagents are highly recommended due to their high reactivity and ability to suppress racemization.[4][5] Commonly used and effective coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for difficult couplings due to its rapid kinetics and low risk of racemization.[4][5][6][7]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A reliable and cost-effective option for routine couplings, though slightly slower than HATU.[7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU, and it is considered safer as it does not contain benzotriazole.[6][8][9]

Phosphonium salt-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective.[7] Carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) can also be used, particularly to minimize racemization.[5]

Q3: What are the optimal solvent and base combinations for this compound conjugation?

The most common and effective solvents for solid-phase peptide synthesis (SPPS), including the coupling of this compound, are polar aprotic solvents that can effectively solvate the growing peptide chain and reagents.[10] These include:

  • DMF (N,N-Dimethylformamide)

  • NMP (N-Methyl-2-pyrrolidone) (often preferred for hydrophobic or aggregation-prone sequences)[10]

  • DCM (Dichloromethane)

The choice of base is crucial for activating the coupling reagent and maintaining a favorable reaction environment. The most commonly used base is DIPEA (N,N-Diisopropylethylamine) .[4][11]

Q4: Can the acetyl group of this compound participate in side reactions during peptide synthesis?

Yes, the acetyl group can potentially be involved in side reactions, particularly during the final cleavage and deprotection step under strong acidic conditions (e.g., with TFA). There have been reports of the N-terminal amino group of the peptide reacting with the acetyl group of a p-acetylphenylalanine residue, leading to peptide cleavage or modification.[2] Careful selection of scavengers in the cleavage cocktail is recommended to minimize such side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The amino acid being coupled to this compound or the growing peptide chain may be sterically hindered. 2. Peptide Aggregation: The peptide sequence may be prone to aggregation on the solid support, preventing access of reagents.[10] 3. Inefficient Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive for the specific sequence.1. Use a more powerful coupling reagent: Switch to HATU, HCTU, or COMU.[12] 2. Increase reaction time and equivalents: Extend the coupling time (e.g., to 4-24 hours) and use a higher excess of the amino acid and coupling reagent (5-10 equivalents).[12] 3. Perform a double coupling: Repeat the coupling step before deprotection of the next amino acid.[12] 4. Change the solvent: Switch from DMF to NMP to improve solvation.[10] 5. Increase the temperature: Carefully raise the reaction temperature to 40-50°C, but be mindful of the increased risk of racemization.[12]
Presence of Deletion Peptides in Final Product Incomplete coupling at one or more steps in the synthesis.1. Monitor coupling completion: Use a qualitative test (e.g., Kaiser test) after each coupling step. 2. Optimize coupling conditions: Implement the solutions for low coupling efficiency mentioned above.
Racemization of this compound or other amino acids 1. Over-activation of the carboxylic acid: The coupling reagent may be too reactive under the chosen conditions. 2. Strong base: The base used can abstract the alpha-proton of the activated amino acid.[13]1. Use a racemization-suppressing additive: Include HOBt or HOAt in the coupling reaction.[5] 2. Choose a milder base: Consider using a weaker base like pyridine, which has been shown to reduce racemization with N-acetylated amino acids.[13] 3. Use specific coupling reagents: Reagents like TBTU can lead to racemization of N-acetylated phenylalanine, so alternatives should be considered.[13]
Peptide Aggregation The peptide sequence, particularly if it contains hydrophobic residues, can aggregate on the resin, leading to poor reaction kinetics.[10][14]1. Use a "magic mixture" of solvents: A combination of DCM:DMF:NMP (1:1:1) can improve solvation. 2. Incorporate solubilizing agents: Add chaotropic salts or detergents to the reaction mixture.[14] 3. Use microwave-assisted synthesis: Microwave irradiation can help disrupt intermolecular interactions.[14]
Unexpected Side Products After Cleavage The acetyl group of this compound may react with other functional groups on the peptide under acidic cleavage conditions.[2]1. Optimize the cleavage cocktail: Use a scavenger cocktail appropriate for your peptide sequence. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). 2. Analyze side products: Use mass spectrometry to identify the nature of the side products to better understand the underlying reaction and adjust the cleavage protocol accordingly.

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentClassRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery FastLowHighly efficient, especially for hindered couplings.[4][7]
HBTU Aminium/Uronium SaltFastLowReliable and cost-effective for routine couplings.[7]
COMU Aminium/Uronium SaltVery FastLowHigh efficiency, safer alternative to benzotriazole-based reagents.[6][8]
PyBOP Phosphonium SaltFastLowByproducts are generally less hazardous than those of BOP.[7]
DIC/HOBt Carbodiimide/AdditiveModerateLowGood for minimizing racemization, especially with sensitive amino acids.[5]
TBTU Aminium/Uronium SaltFastCan be significant with N-acetylated amino acids[13]Use with caution for N-acetylated amino acids due to racemization risk.[13]

Table 2: General Reaction Conditions for HATU-Mediated Solid-Phase Peptide Synthesis

ParameterAmount (relative to resin loading)
Fmoc-protected amino acid2.0 - 5.0 equivalents
HATU1.9 - 4.5 equivalents
Base (e.g., DIPEA)4.0 - 10.0 equivalents
Reaction Time 30 minutes - 4 hours
Temperature Room Temperature
Data compiled from a general HATU protocol and may require optimization for specific sequences.[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound using HATU

This protocol describes the manual synthesis of a peptide incorporating Fmoc-Phe(4-Ac)-OH on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Phe(4-Ac)-OH)

  • HATU

  • DIPEA

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • 20% (v/v) piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation for another 1-2 hours or perform a double coupling.

    • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-Phe(4-Ac)-OH at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 Wash coupling1 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) loop Repeat for each amino acid in sequence coupling1->loop final_deprotect 4. Final Fmoc Deprotection coupling1->final_deprotect Final Amino Acid wash1->coupling1 loop->deprotect1 Next Cycle cleavage 5. Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage precipitation 6. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 7. Purification (RP-HPLC) precipitation->purification analysis 8. Analysis (MS, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: Workflow for Solid-Phase Peptide Synthesis of a peptide containing this compound.

troubleshooting_logic problem Low Yield or Incomplete Coupling cause1 Steric Hindrance? problem->cause1 cause2 Peptide Aggregation? problem->cause2 cause3 Inefficient Reagent? problem->cause3 solution1 Increase Equivalents & Reaction Time cause1->solution1 solution4 Perform Double Coupling cause1->solution4 solution2 Switch to NMP or 'Magic Mixture' cause2->solution2 solution3 Use Stronger Coupling Reagent (HATU/COMU) cause3->solution3

Caption: Troubleshooting logic for low coupling efficiency in this compound conjugation.

References

preventing side reactions with Fmoc-Phe(4-Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Phe(4-Ac)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Phe(4-Ac)-OH and what are its primary applications?

Fmoc-Phe(4-Ac)-OH is a derivative of the amino acid phenylalanine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the para position (4) of the phenyl ring is modified with an acetyl group. Its primary application is in solid-phase peptide synthesis (SPPS) to incorporate a 4-acetylphenylalanine residue into a peptide sequence. This modification can be used as a photo-crosslinker, a spectroscopic probe, or to introduce a ketone handle for further chemical modifications.

Q2: Is the acetyl group on the side chain of Fmoc-Phe(4-Ac)-OH stable during standard Fmoc-SPPS conditions?

The stability of the 4-acetyl group is a critical consideration during SPPS.

  • During Coupling: The acetyl group is stable under standard coupling conditions using common activators like HBTU, HATU, or DIC/Oxyma.

  • During Fmoc Deprotection: The N-acetyl group is generally stable to the basic conditions used for Fmoc group removal, such as repeated treatments with 20% piperidine (B6355638) in DMF.[1]

  • During Cleavage: The acetyl group is labile under strong acidic conditions typically used for peptide cleavage from the resin and removal of side-chain protecting groups, such as high concentrations of trifluoroacetic acid (TFA).

Q3: What are the potential side reactions associated with the use of Fmoc-Phe(4-Ac)-OH?

The primary side reaction of concern is the loss of the acetyl group during the final cleavage and deprotection step when using strong acids. Standard cleavage cocktails containing a high percentage of TFA can lead to significant degradation of the desired peptide, with one study on a similar N-acetylated, N-methylated phenylalanine derivative showing only about 8% yield of the desired product under standard cleavage conditions.

Other potential side reactions are general to Fmoc-SPPS and not specific to the acetyl group, such as:

  • Incomplete coupling or deprotection: Can lead to deletion sequences.

  • Racemization: Can occur during activation, although it is generally low with Fmoc-amino acids.

  • Diketopiperazine formation: A common side reaction at the dipeptide stage.

Troubleshooting Guide

Issue 1: Loss of Acetyl Group During Final Cleavage
  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with a phenylalanine residue instead of 4-acetylphenylalanine (a mass difference of -42 Da).

  • Cause: The acetyl group is unstable in the presence of strong acids like high-concentration TFA.

  • Solution: Employ a milder cleavage cocktail that does not rely on high concentrations of TFA.

Recommended Mild Cleavage Protocols:

Cleavage CocktailCompositionScavengersCleavage TimeExpected Outcome
TFE/DCM/AcOH Trifluoroethanol/Dichloromethane (B109758)/Acetic Acid (8:1:1)None2-4 hoursPreservation of the acetyl group. Suitable for very acid-sensitive resins.
Dilute HCl in HFIP 0.1 N HCl in HexafluoroisopropanolTriisopropylsilane (B1312306) (TIS) (2.5%)1-2 hoursEffective cleavage and deprotection with preservation of the acetyl group.[2][3][4][5]
Low % TFA 1-5% TFA in DCMTIS (2.5%)2-4 hoursMay be sufficient for very acid-labile resins while preserving the acetyl group.

Experimental Protocol: Mild Cleavage with Dilute HCl in HFIP

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a 0.1 N solution of HCl in hexafluoroisopropanol (HFIP). Add 2.5% (v/v) triisopropylsilane (TIS) as a scavenger.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (10 volumes) to precipitate the peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether, and dry the peptide under vacuum.

  • Analysis: Analyze the crude peptide by mass spectrometry to confirm the retention of the acetyl group.

Issue 2: Incomplete Coupling of Fmoc-Phe(4-Ac)-OH
  • Symptom: Kaiser test is positive after the coupling step, or mass spectrometry of the final peptide shows a deletion of the Phe(4-Ac) residue.

  • Cause: Steric hindrance from the acetylated phenyl ring might slightly reduce coupling efficiency compared to Fmoc-Phe-OH.

  • Solution: Optimize coupling conditions.

Strategies to Improve Coupling Efficiency:

StrategyRecommendation
Double Coupling After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-Phe(4-Ac)-OH.
Extended Coupling Time Increase the coupling time from the standard 1-2 hours to 3-4 hours.
Choice of Coupling Reagent Use a more potent activating agent like HATU or COMU.

Experimental Protocol: Double Coupling with HATU

  • First Coupling:

    • Pre-activate a 3-fold molar excess of Fmoc-Phe(4-Ac)-OH with a 2.9-fold molar excess of HATU and a 6-fold molar excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2 hours.

  • Wash: Wash the resin with DMF (3 x 5 mL).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of Fmoc-Phe(4-Ac)-OH, HATU, and DIPEA.

    • Allow the second coupling to proceed for another 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling.

Visual Guides

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis A Deprotect N-terminal Fmoc (20% Piperidine/DMF) B Wash (DMF) A->B C Couple Fmoc-Phe(4-Ac)-OH (e.g., HATU/DIPEA) B->C D Wash (DMF) C->D E Repeat for next amino acid D->E F Final Fmoc Deprotection G Wash (DCM) F->G H Mild Cleavage (e.g., 0.1N HCl in HFIP/TIS) G->H I Precipitate in Ether H->I J Isolate & Purify Peptide I->J K Mass Spectrometry J->K L HPLC J->L

Caption: Workflow for SPPS with Fmoc-Phe(4-Ac)-OH.

troubleshooting_logic Start Crude Peptide Analysis (Mass Spectrometry) Mass_Correct Is Mass Correct? Start->Mass_Correct Acetyl_Loss Mass -42 Da? Mass_Correct->Acetyl_Loss No Success Successful Synthesis Mass_Correct->Success Yes Deletion Deletion of Phe(4-Ac)? Acetyl_Loss->Deletion No Cleavage_Issue Issue: Acetyl Group Loss Solution: Use Mild Cleavage Cocktail Acetyl_Loss->Cleavage_Issue Yes Coupling_Issue Issue: Incomplete Coupling Solution: Double Couple / Extended Time Deletion->Coupling_Issue Yes Other_Issue Investigate Other SPPS Side Reactions Deletion->Other_Issue No

References

H-Phe(4-Ac)-OH deprotection methods and potential issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of H-Phe(4-Ac)-OH (L-4-Acetylphenylalanine). This guide provides detailed methods, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving the removal of the 4-acetyl protecting group from this unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the deprotection of the acetyl group important?

A1: this compound is an unnatural amino acid where an acetyl group is attached to the para (4-position) of the phenyl ring of phenylalanine. This acetyl group can serve as a protecting group for a phenolic hydroxyl functionality that is generated upon its removal. Deprotection is a crucial step to unmask the hydroxyl group, which can then be used for further chemical modifications, such as bioconjugation, drug attachment, or to study its role in peptide and protein structure and function.

Q2: What are the common methods for deprotecting the 4-acetyl group from this compound?

A2: The 4-acetyl group on the phenyl ring of this compound is a phenolic ester. The most common deprotection methods involve hydrolysis under acidic or basic conditions. Additionally, enzymatic methods using lipases or esterases offer a milder alternative.

Q3: How do I choose the most suitable deprotection method for my experiment?

A3: The choice of method depends on the sensitivity of your peptide or molecule to the reaction conditions.

  • Acidic Hydrolysis (e.g., TFA): Often used in solid-phase peptide synthesis (SPPS) for simultaneous cleavage from the resin and deprotection of other acid-labile protecting groups. However, it can be harsh and may lead to side reactions if not carefully controlled.

  • Basic Hydrolysis (e.g., NaOH, LiOH): Effective for cleaving the ester bond but can cause racemization at the alpha-carbon of the amino acid or hydrolysis of other sensitive functional groups in the peptide.

  • Enzymatic Deprotection (e.g., Lipase): This is the mildest method and is highly selective for the ester bond, minimizing side reactions. It is ideal for sensitive peptides or when other protecting groups need to remain intact.

Q4: Can the deprotection be performed while the peptide is still on the solid-phase resin?

A4: While acidic deprotection with TFA is typically performed during cleavage from the resin, selective on-resin deprotection using mild enzymatic or specific chemical methods could be possible, provided the reagents can access the acetyl group and the resin linkage is stable to the deprotection conditions. However, this is less common and would require careful optimization.

Deprotection Methods at a Glance

Below is a summary of common deprotection methods for the 4-acetyl group of this compound. Please note that the specific conditions may require optimization for your particular peptide sequence and experimental setup.

MethodReagents and ConditionsAdvantagesPotential Issues
Acidic Hydrolysis Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)- Simultaneous cleavage from resin in SPPS- Effective for robust peptides- Harsh conditions- Potential for side reactions (e.g., oxidation, alkylation)- May cleave other acid-labile protecting groups
Basic Hydrolysis - 0.1 M NaOH or LiOH in a mixed solvent system (e.g., THF/water)- Room temperature to mild heating- Relatively fast and efficient- Risk of racemization- Hydrolysis of other esters or amides- Potential for peptide degradation
Enzymatic Deprotection - Lipase (B570770) (e.g., from Candida antarctica or porcine pancreas) in a buffered solution (e.g., phosphate (B84403) buffer, pH 7) with a co-solvent (e.g., THF)- Mild and highly selective- Minimal side reactions- Orthogonal to many other protecting groups- Slower reaction times- Enzyme cost and stability- Requires optimization of enzyme, pH, and temperature

Detailed Experimental Protocols

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for peptides synthesized on a solid support where simultaneous cleavage and deprotection are desired.

Materials:

  • Peptide-resin containing this compound

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen or argon gas stream

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Reduce the volume of the TFA solution using a gentle stream of nitrogen or argon gas.

  • Precipitate the peptide by adding the concentrated TFA solution to a 10-fold excess of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation at 3000-4000 rpm for 5 minutes.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

  • Analyze the crude peptide for purity and successful deprotection using HPLC and mass spectrometry.

Protocol 2: Basic Hydrolysis in Solution

This protocol is for deprotection of the acetyl group from this compound or a peptide containing this residue in solution.

Materials:

  • This compound or peptide containing it

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Thin Layer Chromatography (TLC) or HPLC for reaction monitoring

Procedure:

  • Dissolve the acetylated compound in a minimal amount of THF.

  • Add an equal volume of deionized water.

  • Cool the solution in an ice bath.

  • Slowly add 1.1 equivalents of 1 M NaOH solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture by adding 1 M HCl solution dropwise until the pH is approximately 7.

  • Remove the THF under reduced pressure.

  • The resulting aqueous solution can be used for purification by preparative HPLC or other chromatographic techniques.

Protocol 3: Enzymatic Deprotection using Lipase

This protocol provides a mild and selective method for the deprotection of the 4-acetyl group.

Materials:

  • This compound or peptide containing it

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Tetrahydrofuran (THF) or another suitable co-solvent

  • Lipase from Candida antarctica (immobilized, e.g., Novozym 435) or Porcine Pancreatic Lipase (PPL)

  • Incubator shaker

Procedure:

  • Dissolve the acetylated compound in a small amount of THF.

  • Add this solution to the phosphate buffer. The final concentration of THF should be kept low (e.g., <10%) to maintain enzyme activity.

  • Add the lipase to the reaction mixture (e.g., 10-20 mg of immobilized lipase per mg of substrate).

  • Incubate the mixture at a suitable temperature (e.g., 30-40°C) with gentle shaking.

  • Monitor the reaction progress by HPLC. The reaction may take several hours to days depending on the substrate and enzyme concentration.

  • Once the reaction is complete, if using immobilized lipase, filter it off from the reaction mixture. If using a soluble lipase, it may need to be removed during the purification step.

  • The aqueous solution containing the deprotected product can then be purified by HPLC.

Visualization of Workflows and Logic

Experimental Workflow for this compound Deprotection

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Method Selection cluster_process Processing cluster_end Final Product start This compound containing Peptide acid Acidic Hydrolysis (e.g., TFA) start->acid Choose Method base Basic Hydrolysis (e.g., NaOH) start->base Choose Method enzyme Enzymatic Deprotection (e.g., Lipase) start->enzyme Choose Method monitoring Reaction Monitoring (HPLC/TLC) acid->monitoring base->monitoring enzyme->monitoring workup Work-up & Purification (e.g., Precipitation, HPLC) monitoring->workup Upon Completion analysis Analysis (MS, HPLC, NMR) workup->analysis final_product Deprotected Peptide analysis->final_product

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting Guide

This section addresses potential issues that may arise during the deprotection of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection side_products Formation of Side Products start->side_products low_yield Low Yield of Final Product start->low_yield incomplete_deprotection_q Which method was used? incomplete_deprotection->incomplete_deprotection_q side_products_q What are the side products? side_products->side_products_q low_yield_q At what stage is the loss occurring? low_yield->low_yield_q acid_incomplete Acidic (TFA) incomplete_deprotection_q->acid_incomplete base_incomplete Basic (NaOH) incomplete_deprotection_q->base_incomplete enzyme_incomplete Enzymatic incomplete_deprotection_q->enzyme_incomplete sol_acid_incomplete Solution: Increase reaction time or temperature. Ensure fresh TFA is used. acid_incomplete->sol_acid_incomplete sol_base_incomplete Solution: Increase reagent equivalents, reaction time, or temperature. Consider a stronger base. base_incomplete->sol_base_incomplete sol_enzyme_incomplete Solution: Check enzyme activity. Optimize pH, temperature, and co-solvent concentration. Increase enzyme loading. enzyme_incomplete->sol_enzyme_incomplete oxidation Oxidation/Alkylation Products side_products_q->oxidation racemization Racemization side_products_q->racemization other_deprotection Other Protecting Groups Cleaved side_products_q->other_deprotection sol_oxidation Solution: Use scavengers (TIS, EDT) with TFA. Perform reaction under inert atmosphere. oxidation->sol_oxidation sol_racemization Solution: Use milder basic conditions (lower temp). Consider enzymatic deprotection. racemization->sol_racemization sol_other_deprotection Solution: Use an orthogonal method like enzymatic deprotection. other_deprotection->sol_other_deprotection workup_loss During Work-up/Purification low_yield_q->workup_loss degradation_loss During Deprotection Reaction low_yield_q->degradation_loss sol_workup_loss Solution: Optimize precipitation and extraction conditions. Check solubility of the peptide. workup_loss->sol_workup_loss sol_degradation_loss Solution: Use milder deprotection conditions (e.g., enzymatic). Reduce reaction time and temperature. degradation_loss->sol_degradation_loss

Caption: Troubleshooting decision tree for this compound deprotection.

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All experimental procedures should be conducted with appropriate safety precautions in a laboratory setting. The reaction conditions provided are starting points and may require optimization for specific applications.

improving the solubility of Fmoc-Phe(4-Ac)-OH in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Phe(4-Ac)-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered when working with Fmoc-Phe(4-Ac)-OH.

Q1: Why am I experiencing difficulty dissolving Fmoc-Phe(4-Ac)-OH in standard peptide synthesis solvents?

A1: The solubility of Fmoc-Phe(4-Ac)-OH is primarily influenced by its molecular structure. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group and the aromatic phenylalanine side chain contribute to poor solubility in some solvents. While the acetyl group on the phenyl ring can modulate polarity, it may not be sufficient to overcome the inherent hydrophobicity, especially at the concentrations required for solid-phase peptide synthesis (SPPS).

Q2: What are the primary recommended solvents for dissolving Fmoc-Phe(4-Ac)-OH?

A2: For most applications, especially in SPPS, polar aprotic solvents are the first choice.[1] These solvents are effective at solvating the Fmoc-amino acid and swelling the synthesis resin.[1] The most commonly used and recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

NMP is often considered a superior choice due to its excellent solvating properties and higher purity, as DMF can degrade over time to release dimethylamine, which can prematurely remove the Fmoc group.[1][2]

Q3: My Fmoc-Phe(4-Ac)-OH is not fully dissolving even in DMF or NMP. What steps can I take to improve solubility?

A3: If you are still facing solubility issues with standard solvents, several techniques can be employed to enhance dissolution:

  • Sonication: Using an ultrasonic bath can provide mechanical energy to break apart solid aggregates and promote dissolution.

  • Gentle Warming: Carefully warming the solvent and amino acid mixture can increase solubility. However, prolonged exposure to high temperatures should be avoided as it can lead to the degradation of the Fmoc-amino acid.[1]

  • Use of Solvent Mixtures: In cases of difficult sequences or hydrophobic amino acids, solvent mixtures can be more effective. A so-called "magic mixture" of DCM, DMF, and NMP (1:1:1, v/v/v) has been used successfully for synthesizing hydrophobic peptides.[3]

  • Pre-activation: Activating the carboxylic acid group of Fmoc-Phe(4-Ac)-OH with coupling reagents prior to its use can significantly improve solubility. The activated species is often more soluble than the free amino acid.[4] A combination of DIC/Oxyma Pure has been shown to be effective in dissolving Fmoc-amino acids.[4]

Q4: Are there "greener" or alternative solvents that can be used for Fmoc-Phe(4-Ac)-OH?

A4: Yes, research into green chemistry has identified several more environmentally friendly solvents for SPPS. Some alternatives include:

  • 2-Methyltetrahydrofuran (2-MeTHF) [5]

  • Propylene Carbonate (PC) [6]

  • γ-Valerolactone (GVL) [7]

It is important to note that the solubility of Fmoc-amino acids in these solvents may be lower than in traditional solvents like DMF.[7] Therefore, solubility tests are highly recommended before switching to a green alternative for your specific application.

Data Summary: Solvent Comparison

The following table provides a qualitative comparison of common solvents for dissolving Fmoc-amino acids like Fmoc-Phe(4-Ac)-OH.

SolventTypeGeneral Solubility of Fmoc-AAsKey Considerations
NMP Polar AproticExcellentOften the best choice; high purity and solvating power.[1]
DMF Polar AproticVery GoodWidely used, but can degrade to form reactive impurities.[1][2]
DMAc Polar AproticVery GoodSimilar to DMF and NMP.[1]
DCM Nonpolar AproticModerateMay not efficiently solvate growing peptide chains.[1]
2-MeTHF Ether (Green)GoodA greener alternative, though solubility might be lower than DMF.[5]
Propylene Carbonate Carbonate (Green)ModerateMay require pre-mixing with an activating solution.[6][7]

Experimental Protocols

Protocol 1: Pre-activation to Enhance Solubility

This protocol describes a method for improving the solubility of Fmoc-Phe(4-Ac)-OH by forming an activated ester in situ before adding it to the synthesis vessel.

Materials:

  • Fmoc-Phe(4-Ac)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)

  • Chosen primary solvent (e.g., DMF, NMP)

  • Clean, dry reaction vial

Procedure:

  • Preparation: In a clean, dry vial, weigh the required amount of Fmoc-Phe(4-Ac)-OH for one coupling reaction.

  • Reagent Addition: Add the coupling reagent Oxyma Pure (1 equivalent relative to the amino acid) to the vial.

  • Solvent Addition: Add the appropriate volume of solvent (e.g., DMF) to achieve the desired final concentration (typically 0.2 M to 0.5 M).

  • Dissolution Attempt: Gently swirl or vortex the mixture. If the amino acid does not fully dissolve, proceed to the next step.

  • Activation: Add the activator DIC (1 equivalent) to the suspension.

  • Final Dissolution: Gently swirl the mixture. The formation of the more soluble activated ester should result in a clear solution within 5-10 minutes.[4]

  • Application: Immediately use the resulting solution for the coupling reaction in your peptide synthesizer or manual synthesis setup.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and experimental execution.

troubleshooting_workflow start Start: Fmoc-Phe(4-Ac)-OH Solubility Issue solvent Dissolve in primary solvent (DMF or NMP) start->solvent check1 Is it fully dissolved? solvent->check1 success Proceed with Synthesis check1->success Yes troubleshoot Apply Enhancement Technique check1->troubleshoot No sonicate 1. Sonication troubleshoot->sonicate warm 2. Gentle Warming troubleshoot->warm mixture 3. Use Solvent Mixture troubleshoot->mixture preactivate 4. Pre-activation Protocol troubleshoot->preactivate check2 Is it fully dissolved now? sonicate->check2 warm->check2 mixture->check2 preactivate->check2 check2->success Yes check2->troubleshoot No (Re-evaluate/Contact Support)

Caption: Logical workflow for troubleshooting solubility issues.

preactivation_workflow cluster_prep Preparation cluster_dissolve Dissolution & Activation cluster_use Application a 1. Weigh Fmoc-Phe(4-Ac)-OH and Oxyma Pure in a vial b 2. Add primary solvent (e.g., DMF) a->b c 3. Add DIC to activate b->c d 4. Swirl until a clear solution is formed c->d e 5. Immediately use solution for coupling reaction d->e

References

dealing with H-Phe(4-Ac)-OH instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of H-Phe(4-Ac)-OH (p-Acetyl-L-phenylalanine) in cell culture media. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

A1: this compound, also known as p-Acetyl-L-phenylalanine, is an unnatural amino acid (UAA). It is a keto-amino acid utilized in protein engineering and modification.[1] A primary application is its site-specific incorporation into proteins in living cells, which requires an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[2][3] This allows for the introduction of a unique chemical handle (the acetyl group) into a protein of interest, enabling further modifications.

Q2: What are the primary stability concerns with this compound in cell culture media?

A2: The main stability concerns for this compound in aqueous cell culture media are potential degradation over time and susceptibility to cellular metabolism. The acetyl group may be subject to hydrolysis, and as an amino acid, it could be catabolized by cellular enzymes.[4][5][6] The stability can be influenced by factors such as pH, temperature, and the specific composition of the cell culture medium.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions of this compound should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures.[1] Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1] If preparing an aqueous stock solution, it should be filter-sterilized using a 0.22 µm filter before use.[1]

Q4: Can this compound be toxic to cells?

A4: While many unnatural amino acids can be incorporated into proteins without significant toxicity, high concentrations of any non-native compound can potentially affect cell viability. It is recommended to determine the optimal concentration of this compound for your specific cell line and experimental setup through a dose-response experiment.

Troubleshooting Guides

Problem 1: Low incorporation efficiency of this compound into the target protein.

  • Possible Cause 1: Degradation of this compound in the culture medium.

    • Solution: Prepare fresh cell culture medium containing this compound immediately before use. If the experiment is long-term, consider replenishing the medium with fresh this compound at regular intervals.

  • Possible Cause 2: Suboptimal concentration of this compound.

    • Solution: Titrate the concentration of this compound in your culture medium to find the optimal balance between incorporation efficiency and potential cytotoxicity. Concentrations can range from 50 µM to 800 µM depending on the cell line and expression system.[7]

  • Possible Cause 3: Inefficient orthogonal tRNA/aminoacyl-tRNA synthetase pair.

    • Solution: Ensure that you are using the correct and an efficient orthogonal tRNA/synthetase pair specifically evolved for this compound.[3] The expression levels of the tRNA and synthetase may also need to be optimized.

Problem 2: High variability in experimental results.

  • Possible Cause: Inconsistent stability of this compound between experiments.

    • Solution: Standardize your protocol for handling this compound. Always use freshly prepared media or media supplemented from a recently thawed aliquot of a concentrated stock solution. Avoid storing supplemented media for extended periods, even at 4°C.

Problem 3: Decreased cell viability or changes in cell morphology.

  • Possible Cause 1: Cytotoxicity of this compound at the concentration used.

    • Solution: Perform a dose-response curve to determine the maximum non-toxic concentration of this compound for your specific cell line.

  • Possible Cause 2: Accumulation of toxic degradation byproducts.

    • Solution: If you suspect degradation is an issue, try to minimize the incubation time of this compound with the cells. Replenishing the media during the experiment can also help to remove potential toxic byproducts.

Quantitative Data Summary

The following table provides illustrative stability data for this compound under typical cell culture conditions. Please note that this data is hypothetical and intended to serve as a guideline for experimental design. Actual stability will vary depending on the specific cell culture medium, supplements, and experimental conditions.

ConditionTemperature (°C)Incubation Time (hours)Estimated Remaining this compound (%)
DMEM + 10% FBS372485
DMEM + 10% FBS374870
DMEM + 10% FBS377255
Serum-Free Medium372490
Serum-Free Medium374880
Serum-Free Medium377265
DMEM + 10% FBS47295

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

  • Preparation of Media: Prepare your standard cell culture medium (e.g., DMEM + 10% FBS) and a serum-free version.

  • Supplementation: Add this compound to each medium to a final concentration of 1 mM.

  • Incubation: Aliquot the supplemented media into sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO2) and at 4°C for control.

  • Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48, and 72 hours).

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

  • Data Interpretation: Plot the concentration of this compound as a function of time for each condition to determine its stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_uaa Supplement Media with This compound prep_stock->add_uaa prep_media Prepare Fresh Cell Culture Media prep_media->add_uaa treat_cells Treat Cells add_uaa->treat_cells incubate Incubate treat_cells->incubate harvest Harvest Cells/Supernatant incubate->harvest analyze Analyze Protein Incorporation/Function harvest->analyze

Figure 1. A generalized workflow for experiments involving this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Protein Incorporation? cause1 Degradation of This compound start->cause1 Check Stability cause2 Suboptimal Concentration start->cause2 Check Dose-Response cause3 Inefficient Orthogonal System start->cause3 Verify System solution1 Use Fresh Media/ Replenish cause1->solution1 solution2 Titrate Concentration cause2->solution2 solution3 Optimize Synthetase/ tRNA Expression cause3->solution3

Figure 2. Troubleshooting logic for low protein incorporation.

References

Technical Support Center: Enhancing Amber Suppression Efficiency for H-Phe(4-Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the unnatural amino acid (UAA) H-Phe(4-Ac)-OH, also known as p-acetyl-L-phenylalanine (pAcF). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you increase the efficiency of amber (UAG) stop codon suppression for the site-specific incorporation of this compound into proteins.

Frequently Asked Questions (FAQs)

Q1: What are the key components of the amber suppression system for incorporating this compound?

A1: The successful incorporation of this compound relies on an orthogonal translation system (OTS) that functions independently of the host cell's native translational machinery. The essential components are:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): An engineered synthetase, often derived from Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) or Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS), that specifically recognizes and charges this compound onto its cognate tRNA.[1][2][3]

  • An orthogonal suppressor tRNA: A tRNA, such as a derivative of M. jannaschii tRNATyr or M. mazei tRNAPyl, with an anticodon (CUA) that recognizes the amber (UAG) stop codon.[1][2] This tRNA is not recognized by the host cell's endogenous aaRSs.

  • The unnatural amino acid (UAA): this compound must be supplied in the cell culture medium to be incorporated into the target protein.[4]

  • A gene of interest with an in-frame amber codon: The target gene must be mutated to include a TAG codon at the desired site of UAA incorporation.[5]

Q2: I am observing very low yields of my full-length protein containing this compound. What are the common causes and how can I troubleshoot this?

A2: Low protein yield is a frequent challenge. Here are several factors that could be contributing to inefficient amber suppression, along with troubleshooting strategies:

  • Suboptimal concentrations of this compound: The concentration of the UAA in the culture medium is critical. Titration experiments are recommended to determine the optimal concentration, as insufficient amounts can limit incorporation, while excessively high concentrations can be toxic to cells.[4][6]

  • Inefficient aminoacyl-tRNA synthetase (aaRS): The activity and selectivity of the aaRS are paramount.[2][7] Consider using an evolved or optimized aaRS variant with enhanced activity for this compound.[2][3]

  • Limiting tRNA levels: The expression level of the suppressor tRNA can be a bottleneck. Increasing the gene copy number of the tRNA can significantly improve suppression efficiency.[8][9]

  • Poor sequence context surrounding the amber codon: The nucleotides flanking the UAG codon can dramatically influence suppression efficiency.[5][8][10][11][12] If possible, modify the codons upstream and downstream of the amber codon to more favorable sequences.

  • Competition with release factor 1 (RF1): In prokaryotes, RF1 recognizes the amber stop codon and terminates translation, competing with the suppressor tRNA.[10][11] Using an E. coli strain with a deleted or down-regulated RF1 can enhance suppression efficiency.[11] In mammalian cells, engineering the eukaryotic release factor 1 (eRF1) can also increase UAA incorporation.[8][9][13][14]

  • Plasmid and vector choice: The choice of expression vector and the stability of the plasmids encoding the OTS components can impact their expression levels and, consequently, suppression efficiency.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound incorporation experiments.

Issue 1: Low Full-Length Protein Yield
Potential Cause Troubleshooting Strategy Expected Outcome
Suboptimal this compound Concentration Perform a dose-response experiment with varying concentrations of this compound (e.g., 0.1 mM to 5 mM).[4]Identification of the optimal UAA concentration that maximizes protein yield without causing significant cytotoxicity.
Inefficient aaRS Utilize a previously reported, highly active aaRS variant for this compound or perform directed evolution to improve your current synthetase.[2][3][7]Increased charging of the suppressor tRNA with this compound, leading to higher full-length protein expression.
Limiting Suppressor tRNA Levels Increase the copy number of the suppressor tRNA gene in your expression system. In mammalian cells, using a construct with multiple tRNA copies can be beneficial.[8][9]Enhanced availability of charged suppressor tRNA for translation, improving suppression efficiency.
Unfavorable Codon Context If your protein of interest allows, use synonymous codon exchanges for the codons immediately preceding and following the amber codon to create a more permissive context.[8][10][12]Increased readthrough of the amber codon and higher yield of the UAA-containing protein.
Competition with Release Factors In E. coli, use a strain with a deleted RF1 gene (e.g., C321.ΔA).[11] In mammalian cells, co-express an engineered, dominant-negative eRF1 mutant.[9]Reduced competition for the amber codon, leading to more efficient incorporation of this compound.
Plasmid Instability or Low Expression Verify the integrity and concentration of your plasmids. Consider using stable cell lines with genomic integration of the OTS components.[15][16][17]Consistent and robust expression of the aaRS and suppressor tRNA, leading to more reliable and higher protein yields.
Issue 2: High Levels of Truncated Protein
Potential Cause Troubleshooting Strategy Expected Outcome
Inefficient Amber Suppression Address all the points listed under "Issue 1: Low Full-Length Protein Yield."A decrease in the ratio of truncated to full-length protein.
Premature Termination Ensure the C-terminus of your protein of interest has an affinity tag. This allows for the specific purification of full-length protein away from truncated products.[5]Simplified purification of the desired full-length, UAA-containing protein.

Quantitative Data Summary

The efficiency of amber suppression can vary significantly based on the experimental setup. The following tables summarize quantitative data from various studies to provide a reference for expected efficiencies.

Table 1: Amber Suppression Efficiencies in E. coli

Reporter ProteinOrthogonal SystemThis compound (pAcF) ConcentrationSuppression Efficiency (%)Reference
sfGFPMjTyrRS/tRNATyrNot Specified~70-110% (with optimized context)[12]
GFPMjTyrRS/tRNATyrNot Specified51-117% (depending on context)[11]

Table 2: Amber Suppression Efficiencies in Mammalian Cells

Cell LineOrthogonal SystemThis compound (pAcF) ConcentrationReporter SystemRelative Suppression EfficiencyReference
HEK293TPylRS/tRNAPyl0.5 mMmCherry-TAG-EGFPVaries by context[13]
mESCsPylRS/tRNAPyl0.5 mMmCherry-TAG-EGFPVaries by context[13]

Experimental Protocols

Protocol 1: Quantification of Amber Suppression Efficiency using a Dual-Fluorescence Reporter in Mammalian Cells

This protocol is adapted from studies utilizing reporters like mCherry-TAG-EGFP to quantify suppression efficiency.[13][18]

  • Cell Culture and Transfection:

    • Seed HEK293T or other suitable mammalian cells in a 6-well plate.

    • Co-transfect the cells with:

      • A plasmid encoding the orthogonal aaRS.

      • A plasmid encoding the suppressor tRNA.

      • The dual-fluorescence reporter plasmid (e.g., mCherry-TAG-EGFP).

    • Include a control transfection with a reporter plasmid lacking the amber codon (mCherry-EGFP) to represent 100% suppression.

    • Include a negative control with the amber-containing reporter but without the addition of this compound.

  • Induction of UAA Incorporation:

    • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 mM).[13] For the negative control, add only the solvent.

  • Flow Cytometry Analysis:

    • 48 hours post-transfection, harvest the cells.

    • Analyze the cells using a flow cytometer capable of detecting both mCherry and EGFP fluorescence.

    • For each sample, gate on the mCherry-positive population to analyze only the cells expressing the reporter construct.

    • Measure the EGFP fluorescence intensity for the mCherry-positive cells.

  • Data Analysis:

    • Calculate the mean EGFP fluorescence for each condition.

    • The relative amber suppression efficiency can be calculated as the ratio of the mean EGFP fluorescence in the presence of this compound to the mean EGFP fluorescence of the control construct without the amber codon.

Visualizations

Diagram 1: General Workflow for Amber Suppression

AmberSuppressionWorkflow cluster_setup Experimental Setup cluster_process Cellular Processes cluster_outcome Outcome Plasmids Plasmids: - Orthogonal aaRS - Suppressor tRNA - Target Gene (with UAG) HostCell Host Cell (e.g., E. coli, HEK293T) Plasmids->HostCell Transfection/ Transformation UAA This compound (in media) UAA->HostCell Supplementation Charging tRNA Charging UAA->Charging aaRS Transcription Transcription HostCell->Transcription HostCell->Charging Translation Translation Transcription->Translation Incorporation UAA Incorporation Translation->Incorporation at UAG codon Truncated Truncated Protein Translation->Truncated Termination at UAG FullLength Full-Length Protein with this compound Incorporation->FullLength

Caption: Workflow for site-specific incorporation of this compound.

Diagram 2: Troubleshooting Logic for Low Protein Yield

TroubleshootingLogic Start Low Full-Length Protein Yield Check_UAA Is UAA concentration optimized? Start->Check_UAA Check_OTS Are OTS components (aaRS, tRNA) efficient? Check_UAA->Check_OTS Yes Optimize_UAA Optimize UAA concentration Check_UAA->Optimize_UAA No Check_Context Is codon context permissive? Check_OTS->Check_Context Yes Improve_OTS Use evolved aaRS/ increase tRNA copies Check_OTS->Improve_OTS No Check_RF1 Is release factor competition an issue? Check_Context->Check_RF1 Yes Modify_Context Modify flanking codons Check_Context->Modify_Context No Use_RF1_deficient_strain Use RF1-deficient strain or engineered eRF1 Check_RF1->Use_RF1_deficient_strain Yes Success Improved Yield Check_RF1->Success No Optimize_UAA->Check_OTS Improve_OTS->Check_Context Modify_Context->Check_RF1 Use_RF1_deficient_strain->Success

Caption: Decision tree for troubleshooting low amber suppression efficiency.

References

identifying and minimizing H-Phe(4-Ac)-OH deprotection side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of H-Phe(4-Ac)-OH (4-acetyl-L-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of the 4-acetyl protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of this compound deprotection?

The primary goal is to selectively remove the acetyl group from the phenyl ring of this compound to yield H-Phe(4-OH)-OH (L-Tyrosine) or other desired derivatives, while minimizing the formation of side products.

Q2: What are the common methods for deprotecting the 4-acetyl group?

Common methods include hydrolysis under acidic or basic conditions. However, care must be taken to avoid unintended side reactions.

Q3: What is the most significant potential side product during deprotection?

The most significant side product is the formation of a 4-hydroxyphenylalanine derivative via a Baeyer-Villiger oxidation-like rearrangement, especially when using peroxide-based reagents. This can lead to the formation of a 4-O-acetylphenylalanine intermediate, which upon hydrolysis, would yield 4-hydroxyphenylalanine (tyrosine).

Q4: Can I use standard peptide deprotection cocktails?

Standard peptide deprotection cocktails, often containing strong acids like trifluoroacetic acid (TFA), can potentially cleave the acetyl group. However, their effectiveness and the formation of side products will depend on the specific composition of the cocktail and the reaction conditions. Monitoring the reaction is crucial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired deprotected product Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Use a higher concentration of the deprotecting agent. - Monitor the reaction progress using HPLC to determine the optimal reaction time.
Formation of an unexpected major side product Baeyer-Villiger oxidation of the ketone. This is particularly prevalent with peroxide-containing reagents.- Avoid the use of peroxy acids (e.g., m-CPBA) or hydrogen peroxide if the desired product is not the hydroxylated version. - Consider alternative deprotection methods such as acid or base-catalyzed hydrolysis without oxidizing agents. - The Dakin reaction, which specifically oxidizes aryl aldehydes or ketones to phenols, might be considered if 4-hydroxyphenylalanine is the desired product, but conditions need careful optimization to avoid other side reactions.
Presence of multiple unidentified peaks in HPLC analysis - Degradation of the starting material or product. - Multiple side reactions occurring.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use degassed solvents. - Optimize reaction temperature and time to minimize degradation. - Purify the starting material to ensure high purity before the reaction.
Difficulty in isolating the final product - Similar polarity of the product and byproducts. - Poor precipitation or extraction.- Optimize the purification method (e.g., adjust the gradient in preparative HPLC, try a different solvent system for crystallization or extraction). - Consider derivatization of the product to alter its polarity for easier separation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes a general method for the acid-catalyzed removal of the 4-acetyl group.

Materials:

  • This compound

  • Aqueous solution of a strong acid (e.g., 2M HCl or 2M H₂SO₄)

  • Organic solvent (e.g., dioxane or THF)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • HPLC system for reaction monitoring and purity analysis

Procedure:

  • Dissolve this compound in a mixture of the organic solvent and the aqueous acid solution.

  • Heat the reaction mixture to a temperature between 50-100 °C.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by a suitable method, such as preparative HPLC or crystallization.

Visualizations

Deprotection and Side Reaction Pathway

deprotection_pathway cluster_main Deprotection of this compound start This compound desired H-Phe(4-OH)-OH (Desired Product) start->desired Hydrolysis (Acid/Base) side Baeyer-Villiger Side Product (e.g., 4-carboxyphenylalanine) start->side Baeyer-Villiger Oxidation (Peroxy acids)

Caption: Deprotection of this compound and the potential Baeyer-Villiger side reaction.

Troubleshooting Workflow

troubleshooting_workflow cluster_workflow Troubleshooting Workflow start Start: Deprotection Reaction check_yield Low Yield? start->check_yield check_side_product Major Side Product? check_yield->check_side_product No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Increase Reagent Conc. check_yield->optimize_conditions Yes change_method Change Deprotection Method: - Avoid Peroxides - Use Hydrolysis check_side_product->change_method Yes end Successful Deprotection check_side_product->end No optimize_conditions->start change_method->start end_fail Further Investigation Needed

addressing cross-reactivity of the H-Phe(4-Ac)-OH ketone handle

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the H-Phe(4-Ac)-OH (p-acetyl-L-phenylalanine) ketone handle. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during bioconjugation experiments, with a special focus on ensuring chemoselectivity and addressing potential cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound ketone handle and what is its primary application?

This compound, also known as p-acetyl-L-phenylalanine (pAcF), is an unnatural amino acid that contains a ketone group on its side chain.[1][2] It can be genetically incorporated into proteins at specific sites using amber codon suppression technology.[1] Its primary application is in site-specific protein modification, where the ketone group serves as a "handle" for covalent conjugation with molecules containing a hydroxylamine (B1172632) or hydrazide functional group.[3]

Q2: What are the recommended reaction partners for the ketone handle?

The ketone handle is designed to react chemoselectively with α-effect amines. The most common reaction partners are:

  • Hydroxylamines (or alkoxyamines): These react with the ketone to form a stable oxime linkage.[3][4]

  • Hydrazides: These react with the ketone to form a hydrazone linkage.

Q3: What is the difference in stability between an oxime and a hydrazone linkage?

Oxime linkages are significantly more stable than hydrazone linkages, particularly at physiological pH (around 7.4).[4][5] Hydrazones are more susceptible to hydrolysis, especially under acidic conditions.[4] For applications requiring long-term stability in a biological environment, the formation of an oxime bond is the preferred method.

Q4: How chemoselective is the ketone handle? Is cross-reactivity with other amino acids a concern?

The reaction between a ketone and a hydroxylamine or hydrazide is considered a bioorthogonal "click-type" reaction, meaning it is highly selective and should not react with other functional groups found in native proteins.[6] The ketone handle is chemically orthogonal to the functional groups of the 20 canonical amino acids.[7] Therefore, cross-reactivity with nucleophilic amino acid side chains like those of cysteine (thiol) or lysine (B10760008) (primary amine) is generally not a concern under optimized reaction conditions.

Q5: Why are catalysts sometimes used for oxime ligation, and which ones are recommended?

While oxime ligation can proceed without a catalyst, the reaction rate is often slow at neutral pH. To achieve efficient conjugation under milder conditions (closer to physiological pH), nucleophilic catalysts are used. Aniline and its derivatives, such as p-methoxyaniline and p-phenylenediamine, are effective catalysts that can significantly accelerate the reaction at pH 6.0-7.0.[3][4][8] This is particularly useful for proteins that are sensitive to the acidic conditions (pH 4.0-4.5) typically required for uncatalyzed reactions.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with the this compound ketone handle.

Problem 1: Low or No Conjugation Yield

If you are observing low or no yield of your desired conjugate, consider the following potential causes and solutions.

Potential Cause Explanation & Recommended Action
Suboptimal pH The rate of oxime/hydrazone formation is highly pH-dependent. For uncatalyzed reactions, the optimal pH is typically in the mildly acidic range of 4.0-4.5.[3] For catalyzed reactions, a pH of 6.0-7.0 is often optimal. Action: Verify the pH of your reaction buffer. Perform a pH scout experiment to determine the optimal pH for your specific protein and conjugation partner.
Inactive or Absent Catalyst When performing the reaction at near-neutral pH, a catalyst is crucial for achieving a reasonable reaction rate. Action: If using a catalyst, ensure it is fresh and added at the recommended concentration (e.g., 10 mM for p-methoxyaniline).[3] If not using a catalyst, consider lowering the pH to the 4.0-4.5 range if your protein is stable under these conditions.
Steric Hindrance The ketone handle on this compound might be located in a sterically hindered position within the protein's structure, preventing efficient access for the conjugation partner. Action: If possible, consider re-engineering your protein to place the this compound at a more solvent-exposed site. Alternatively, use a conjugation partner with a longer, flexible linker to overcome the steric hindrance.
Protein Instability The required reaction conditions (e.g., acidic pH) may be causing your protein to denature or precipitate. Action: If you suspect protein instability at low pH, switch to a catalyzed reaction at a more neutral pH (6.0-7.0).[3] Ensure all buffers are properly prepared and filtered.
Low Reactant Concentration Efficient ligation often requires a sufficient concentration of the protein. For some systems, a protein concentration of 100 µM or greater is recommended for efficient oxime ligation.[3] Action: If possible, increase the concentration of your protein and/or the molar excess of your conjugation partner.

dot graph TD; A[Start Troubleshooting: Low Conjugation Yield] --> B{Is the reaction catalyzed?}; B -- Yes --> C{Is the pH between 6.0 and 7.0?}; B -- No --> D{Is the pH between 4.0 and 4.5?}; C -- Yes --> E{Is the catalyst fresh and at the correct concentration?}; C -- No --> F[Adjust pH to 6.0-7.0]; D -- Yes --> G{Is the protein stable at this pH?}; D -- No --> H[Adjust pH to 4.0-4.5]; E -- Yes --> I{Is the protein concentration adequate (e.g., >100 µM)?}; E -- No --> J[Use fresh catalyst at recommended concentration]; G -- Yes --> I; G -- No --> K[Switch to a catalyzed reaction at neutral pH]; I -- Yes --> L[Consider steric hindrance or use a probe with a longer linker]; I -- No --> M[Increase protein and/or probe concentration];

/dot Caption: Troubleshooting decision tree for low conjugation yield.

Problem 2: Suspected Non-Specific Labeling or Cross-Reactivity

The ketone handle is highly chemoselective. Cross-reactivity with native amino acid residues is rare under optimized conditions. However, if you suspect non-specific labeling, the following steps can help you diagnose and resolve the issue.

Potential Cause Explanation & Recommended Action
Extreme pH Conditions While optimal pH ranges are recommended, extreme pH values (highly acidic or highly basic) can alter the reactivity of other nucleophilic side chains in the protein, potentially leading to unwanted side reactions. Action: Ensure your reaction pH is within the recommended range (4.0-7.0). Avoid pH extremes.
Contaminated Reagents The conjugation partner (hydroxylamine or hydrazide probe) may be contaminated with other reactive species. Action: Use high-purity reagents. If possible, verify the purity of your probe by an analytical method like mass spectrometry or NMR.
Nucleophilic Buffer Components Some buffer components can be nucleophilic and might interfere with the reaction. Action: Use standard, non-nucleophilic biological buffers such as MES, HEPES, or phosphate (B84403) buffers. Avoid buffers with primary amine groups if possible, especially if you are having issues with side reactions.

Diagnostic Workflow for Suspected Cross-Reactivity:

  • Mass Spectrometry Analysis: The most definitive way to check for non-specific labeling is to analyze the protein conjugate by mass spectrometry (e.g., LC-MS/MS). This will allow you to confirm the mass of the conjugate and identify the exact site of modification through peptide mapping.

  • Control Reaction (No Ketone): Perform a control reaction using a wild-type version of your protein that does not contain the this compound amino acid. Use the same reaction conditions and conjugation partner. If you observe labeling in this control, it indicates a non-specific interaction with a native residue.

  • Titration of Reagents: If non-specific labeling is confirmed, try reducing the molar excess of the conjugation partner or the reaction time to minimize off-target reactions while still allowing for the desired on-target ligation.

Experimental Protocols

Protocol 1: Uncatalyzed Oxime Ligation at Acidic pH

This protocol is suitable for proteins that are stable in mildly acidic conditions.

  • Buffer Preparation: Prepare a reaction buffer, for example, 100 mM sodium acetate, pH 4.5.

  • Protein Preparation: Dissolve the purified protein containing this compound in the reaction buffer to a final concentration of 100-200 µM.

  • Probe Preparation: Prepare a stock solution of the hydroxylamine-containing probe (e.g., 100 mM in DMSO or an appropriate solvent).

  • Ligation Reaction: Add the hydroxylamine probe to the protein solution to a final concentration of 2-10 mM (a 20-50 fold molar excess).

  • Incubation: Incubate the reaction mixture at 37°C for 12-24 hours. The optimal time may vary depending on the specific reactants.

  • Purification: Remove the excess probe and purify the protein conjugate using a suitable method, such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.

  • Analysis: Verify the conjugation efficiency and purity by SDS-PAGE (which should show a mass shift) and confirm the identity and site of modification by mass spectrometry.

Protocol 2: Catalyzed Oxime Ligation at Neutral pH

This protocol is recommended for proteins that are sensitive to acidic pH.

  • Buffer Preparation: Prepare a reaction buffer, for example, 100 mM phosphate buffer, pH 6.0. Deoxygenate the buffer by purging with nitrogen gas.

  • Protein Preparation: Dissolve the purified protein containing this compound in the reaction buffer to a final concentration of 100-200 µM.

  • Catalyst Preparation: Prepare a fresh stock solution of p-methoxyaniline (e.g., 4 M in acetonitrile).

  • Probe Preparation: Prepare a stock solution of the hydroxylamine-containing probe (e.g., 100 mM in DMSO).

  • Ligation Reaction:

    • Add the p-methoxyaniline stock solution to the protein solution to a final concentration of 10 mM. Mix well.[3]

    • Add the hydroxylamine probe to the reaction mixture to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction at room temperature or 37°C for 4-24 hours. Reaction times are typically shorter with catalysis.

  • Purification: Purify the protein conjugate as described in Protocol 1.

  • Analysis: Analyze the final product by SDS-PAGE and mass spectrometry.

dot graph G { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Google Sans", color="#202124"]; edge [fontname="Google Sans"];

} /dot Caption: Workflow for site-specific protein labeling using this compound.

References

Technical Support Center: Overcoming Aggregation of Peptides Containing H-Phe(4-Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 4-acetyl-L-phenylalanine (H-Phe(4-Ac)-OH). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why do peptides containing it tend to aggregate?

A1: this compound, or 4-acetyl-L-phenylalanine, is a non-proteinogenic amino acid used in peptide synthesis to introduce unique functionalities, such as a keto group for specific chemical ligations.[1][] The acetyl group, however, increases the hydrophobicity of the phenylalanine side chain. Peptides with a high content of hydrophobic amino acids are prone to aggregation, which is driven by intermolecular hydrophobic interactions and the formation of secondary structures like β-sheets.[3][4][5] This self-association can lead to insolubility, precipitation, and loss of biological activity.

Q2: How can I visually identify aggregation in my peptide sample?

A2: Aggregation can manifest in several ways. The most common signs are a cloudy or hazy appearance in the solution, the formation of visible precipitates or particulates over time, or the solution turning into a gel.[6][7] Even if the solution appears clear, micro-aggregates may be present. It is always recommended to centrifuge your peptide solution at high speed (e.g., >10,000 x g) and use the supernatant for your experiments to remove any insoluble material.[6][8]

Q3: What are the primary factors that influence the aggregation of my peptide?

A3: Several factors can contribute to the aggregation of peptides containing this compound:

  • Amino Acid Composition: A high percentage of hydrophobic residues in the sequence is a primary driver of aggregation.[3][9]

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[5]

  • pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility.[3][6][9][10][11]

  • Temperature: Elevated temperatures can sometimes increase solubility, but can also promote aggregation in some cases.[8][12] It's crucial to handle solutions with care, often on ice, and avoid excessive heat unless specified.[13]

  • Ionic Strength: The effect of salts can be complex; they can either screen electrostatic repulsions (promoting aggregation) or stabilize the peptide structure.[4][8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can induce aggregation. It is highly recommended to aliquot stock solutions into single-use vials.[6]

Q4: What is the best way to initially dissolve a peptide containing this compound?

A4: Due to the hydrophobic nature of this compound, these peptides are often insoluble in purely aqueous solutions.[3][13] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent.[8][14][15]

  • Start with a small test amount of your peptide to find the optimal conditions.[3][13][16]

  • Use a minimal volume of dimethyl sulfoxide (B87167) (DMSO).[6][9][14]

  • Vortex or sonicate briefly to aid dissolution.[13]

  • Once dissolved, slowly add your desired aqueous buffer dropwise while vortexing.[3][6] Adding the aqueous phase too quickly can cause the peptide to precipitate.

Note: If your peptide sequence contains Cysteine (Cys) or Methionine (Met), avoid DMSO as it can cause oxidation.[3] Use dimethylformamide (DMF) as an alternative.[9][17]

Q5: My peptide aggregated after dissolving. What can I do to rescue it?

A5: If your peptide has already aggregated, you can try using strong denaturing agents, known as chaotropic agents, to break up the aggregates.

  • Guanidine Hydrochloride (Guanidine-HCl) or Urea: Prepare a stock solution of your peptide in 6M Guanidine-HCl or 8M Urea.[8][14][16][17][18] These agents disrupt the hydrogen bonding networks that hold aggregates together.

  • Dilution: Once the peptide is dissolved in the chaotropic agent, you can slowly dilute it into your experimental buffer. Be aware that high final concentrations of these agents can interfere with biological assays.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome aggregation issues.

Problem 1: Lyophilized peptide powder will not dissolve in the initial solvent.
Probable CauseRecommended Solution
Incorrect Solvent Choice The peptide is highly hydrophobic. Start with a minimal volume of a strong organic solvent like DMSO or DMF before adding aqueous buffer.[8][9][13]
Peptide is Acidic/Basic Calculate the net charge of your peptide at neutral pH.[9][15][16][19] For basic peptides (net positive charge), try dissolving in 10-30% acetic acid.[15][18] For acidic peptides (net negative charge), try a dilute basic buffer like 10% ammonium (B1175870) bicarbonate.[14][18] Avoid basic pH if the sequence contains Cysteine.[17][19]
Insufficient Physical Disruption Briefly sonicate the peptide solution in a water bath sonicator.[8][13] This can help break up small clumps of powder and aid dissolution. Be sure to chill the tube on ice between sonications to avoid heating.[13]
Problem 2: Peptide dissolves initially but precipitates upon adding aqueous buffer or during storage.
Probable CauseRecommended Solution
Concentration Too High Work with a lower peptide concentration if your experiment allows.[6]
pH is near the Isoelectric Point (pI) Adjust the pH of your final buffer to be at least 1-2 units away from the peptide's pI to increase net charge and improve solubility.[6]
Aggregation Over Time Store aliquoted, single-use solutions at -20°C or -80°C to minimize freeze-thaw cycles.[6] Consider adding anti-aggregation excipients.
Buffer Incompatibility Test solubility in a few different buffers (e.g., phosphate, Tris) to see if one is more favorable.
Problem 3: Peptide solution remains cloudy or forms a gel.
Probable CauseRecommended Solution
Strong Intermolecular Hydrogen Bonding This is common for peptides with >75% polar residues, but can also be influenced by the overall structure.[7] Dissolve the peptide in a chaotropic agent like 6M Guanidine-HCl or 8M Urea.[8][16][17]
Use of Anti-Aggregation Additives The addition of certain excipients can prevent aggregation. The effectiveness is peptide-dependent and may require screening.[6] See Table 3 for examples.

Quantitative Data Summary

The following tables provide representative data on strategies to improve the solubility and reduce the aggregation of a model peptide containing this compound. Data is illustrative and based on established principles of peptide chemistry.

Table 1: Solubility of Model Peptide "Ac-KA(pAc-F)LPV-NH2" in Different Solvent Systems

Solvent SystemMax Solubility (mg/mL)Observations
Deionized Water< 0.1Insoluble, visible particles
PBS (pH 7.4)< 0.1Insoluble, cloudy suspension
10% Acetic Acid0.5Partially soluble, hazy
100% DMSO> 20Clear solution
10% DMSO in PBS1.0Clear solution
6M Guanidine-HCl> 10Clear solution

Table 2: Effect of pH and Temperature on Aggregation of a 1 mg/mL Peptide Solution

Buffer (pH)TemperatureAggregation Level (Turbidity @ 600nm)
Acetate (pH 4.0)4°C0.05
Acetate (pH 4.0)25°C0.08
MES (pH 6.0)4°C0.45
MES (pH 6.0)25°C0.62
Tris (pH 8.5)4°C0.11
Tris (pH 8.5)25°C0.15

Table 3: Efficacy of Anti-Aggregation Additives

AdditiveTypical ConcentrationMechanism of Action
L-Arginine50-250 mMReduces non-specific intermolecular interactions.[6][20]
Glycerol10-50% (v/v)Stabilizes peptide structure and increases solvent viscosity.[6]
Tween 20 / Triton X-1000.01-0.1% (v/v)Non-ionic detergents that prevent hydrophobic aggregation.[6][21][22]
Sucrose / Trehalose5-10% (w/v)Stabilize the native conformation of the peptide.[6][20]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Peptides Containing this compound

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening. Centrifuge the vial briefly to ensure all powder is at the bottom.[13]

  • Initial Dissolution: Add a minimal volume of 100% DMSO (e.g., 20-30 µL for 1 mg of peptide). Vortex for 30 seconds. If the peptide does not dissolve, sonicate in a water bath for 5 minutes.[6][9]

  • Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS, Tris) drop-by-drop to the peptide-DMSO concentrate until the final desired concentration is reached.[3][6]

  • Clarification: Centrifuge the final solution at high speed (>10,000 x g) for 10 minutes to pellet any remaining micro-aggregates.[6]

  • Storage: Carefully transfer the supernatant to a new, sterile tube. Aliquot into single-use volumes and store at -20°C or -80°C.[6]

Protocol 2: Screening for Optimal Solubilization Conditions

This protocol is designed to efficiently test multiple conditions using a small amount of peptide.

  • Weigh out approximately 1 mg of your peptide and dissolve it in 100 µL of DMSO to create a 10 mg/mL stock.

  • Set up a series of microcentrifuge tubes, each containing 90 µL of a different test buffer (e.g., water, PBS pH 7.4, 10% Acetic Acid, 50 mM Tris pH 8.5).

  • Add 10 µL of the peptide stock solution to each tube to achieve a final concentration of 1 mg/mL in 10% DMSO.

  • Vortex each tube immediately after adding the peptide.

  • Incubate the tubes at room temperature for 15 minutes.

  • Visually inspect each tube for cloudiness or precipitate. Measure the turbidity using a spectrophotometer at 600 nm for a quantitative comparison. The condition with the lowest turbidity is the most favorable.

Protocol 3: Disaggregation Using Chaotropic Agents

  • Weigh out the aggregated peptide or use a solution containing precipitated peptide.

  • Add a sufficient volume of 6M Guanidine-HCl or 8M Urea to achieve the desired final peptide concentration (e.g., 1-2 mg/mL).[16][17]

  • Vortex and sonicate the mixture until the solution becomes completely clear. This may take 15-30 minutes.

  • This solution can now be used as a stock. Perform serial dilutions into your final assay buffer.

  • Important: Remember to include a vehicle control in your experiments containing the same final concentration of the chaotropic agent, as it may affect your assay.

Visualized Workflows and Logic Diagrams

Troubleshooting_Workflow start Peptide Aggregation or Insolubility Observed test_sol Perform Small-Scale Solubility Test? start->test_sol use_dmso 1. Dissolve in minimal DMSO. 2. Slowly add aqueous buffer. test_sol->use_dmso Yes check_charge Calculate Peptide's Net Charge at pH 7 test_sol->check_charge No, direct attempt is_soluble Is Peptide Soluble? use_dmso->is_soluble check_charge->use_dmso Net Charge = 0 (Neutral/Hydrophobic) use_acid Try 10-30% Acetic Acid check_charge->use_acid Net Charge > 0 (Basic) use_base Try dilute NH4OH or Ammonium Bicarbonate check_charge->use_base Net Charge < 0 (Acidic) use_acid->is_soluble use_base->is_soluble use_additives Optimize Buffer: - Adjust pH away from pI - Screen Anti-Aggregation Additives (Arginine, Detergents, etc.) is_soluble->use_additives No, or precipitates later success Proceed with Experiment (Aliquot & Store at -80°C) is_soluble->success Yes use_chaotrope Use Strong Denaturant: 6M Guanidine-HCl or 8M Urea use_additives->use_chaotrope Still Aggregates use_chaotrope->success

Caption: Troubleshooting workflow for peptide aggregation.

Aggregation_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Aggregation Peptide Aggregation Seq Amino Acid Sequence (High Hydrophobicity) Seq->Aggregation Charge Net Charge (Low at pI) Charge->Aggregation Structure Secondary Structure (β-Sheet Propensity) Structure->Aggregation Concentration High Peptide Concentration Concentration->Aggregation pH Solution pH (Near pI) pH->Aggregation Temp Temperature Temp->Aggregation Solvent Solvent System Solvent->Aggregation

Caption: Key factors contributing to peptide aggregation.

Additive_Screening_Workflow cluster_conditions Test Conditions (in parallel) start Prepare Peptide Stock in Minimal DMSO control Buffer Only (Control) start->control arginine Buffer + L-Arginine start->arginine glycerol Buffer + Glycerol start->glycerol tween Buffer + Tween 20 start->tween analysis Dilute stock into each condition. Incubate. Measure Turbidity (OD600). control->analysis arginine->analysis glycerol->analysis tween->analysis result Identify Condition with Lowest Turbidity analysis->result

Caption: Workflow for screening anti-aggregation additives.

References

Validation & Comparative

Mass Spectrometry Analysis of H-Phe(4-Ac)-OH Incorporated Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of the photo-activatable amino acid, p-acetyl-L-phenylalanine (H-Phe(4-Ac)-OH), into peptides and proteins has become a powerful tool for elucidating protein-protein interactions and mapping binding interfaces. Mass spectrometry (MS) is the definitive method for identifying the resulting cross-linked species. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of peptides containing this compound, complete with experimental protocols and data interpretation guidance.

Comparison of Fragmentation Techniques

The choice of fragmentation technique is critical for the successful identification of peptides containing this compound and their cross-linked products. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Key Performance Comparison:

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragmentation Cleavage of the peptide backbone, primarily producing b- and y-ions.Similar to CID, producing b- and y-ions, but with higher fragmentation efficiency.Cleavage of the N-Cα bond of the peptide backbone, generating c- and z-ions.
Best Suited For Doubly charged tryptic peptides.Doubly charged peptides, providing higher sequence coverage than CID.Peptides with higher charge states (>2+), and for preserving post-translational modifications.
Cross-link Identification Can be challenging as the cross-link itself can be labile under CID conditions.Generally provides more fragment ions, which can aid in identifying both peptide chains in a cross-link.Highly effective as it tends to preserve the labile cross-link while fragmenting the peptide backbone.[1]
Limitations Often results in low sequence coverage for larger or highly charged peptides.Can lead to the loss of labile modifications.Less efficient for doubly charged peptides.

Quantitative Mass Spectrometry Approaches

Quantitative analysis of this compound incorporated peptides allows for the measurement of cross-linking efficiency and the dynamics of protein interactions. The two main strategies are label-free quantification and stable isotope labeling.

Comparison of Quantitative Methods:

MethodPrincipleAdvantagesDisadvantages
Label-Free Quantification (LFQ) Compares the signal intensities of peptides across different runs.Cost-effective and straightforward experimental setup.Susceptible to variations in sample preparation and instrument performance.
Stable Isotope Labeling (e.g., SILAC) Cells are grown in media containing "light" or "heavy" isotopes of amino acids. Cross-linked samples are mixed, and the relative abundance of peptides is determined by the intensity ratio of the isotopic pairs.Highly accurate and reproducible, as it corrects for variations in sample processing.More expensive and complex experimental setup. Requires metabolic labeling of cells.
Data-Independent Acquisition (DIA) Systematically fragments all ions within a specified mass range, providing a comprehensive dataset for both identification and quantification.Excellent reproducibility and deep proteome coverage.Requires more complex data analysis and often relies on a spectral library.
Parallel Reaction Monitoring (PRM) A targeted approach that selectively fragments and detects specific precursor ions corresponding to the peptides of interest.High sensitivity and specificity for quantifying known cross-linked peptides.Not suitable for discovering unknown cross-links.

Experimental Workflow and Protocols

A typical workflow for the mass spectrometry analysis of this compound incorporated peptides involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis protein_expression Protein Expression with this compound uv_crosslinking UV Cross-linking protein_expression->uv_crosslinking cell_lysis Cell Lysis & Protein Extraction uv_crosslinking->cell_lysis sds_page SDS-PAGE Separation cell_lysis->sds_page in_gel_digestion In-gel Tryptic Digestion sds_page->in_gel_digestion lc_msms LC-MS/MS Analysis in_gel_digestion->lc_msms database_search Database Search (e.g., MaxQuant) lc_msms->database_search quantification Quantitative Analysis (e.g., Skyline) database_search->quantification data_visualization Data Visualization quantification->data_visualization logical_relationship cluster_question Research Question cluster_ms_method MS Method cluster_quant_strategy Quantification Strategy discovery Discovery of Novel Interactions dda Data-Dependent Acquisition (DDA) discovery->dda quantitative Quantitative Comparison of Interactions dia Data-Independent Acquisition (DIA) quantitative->dia prm Parallel Reaction Monitoring (PRM) quantitative->prm lfq Label-Free Quantification dda->lfq dia->lfq silac Stable Isotope Labeling (SILAC) dia->silac prm->silac

References

Quantifying H-Phe(4-Ac)-OH Incorporation: A Comparative Guide to Western Blotting and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging unnatural amino acid (UAA) incorporation, accurately quantifying the efficiency of this process is paramount. This guide provides a detailed comparison of two primary methodologies for quantifying the incorporation of H-Phe(4-Ac)-OH (p-acetyl-L-phenylalanine, pAcF): Western Blotting and Mass Spectrometry. We present experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Method Comparison at a Glance

Both Western Blotting and Mass Spectrometry offer robust solutions for determining this compound incorporation efficiency. The choice between them often depends on the required level of precision, throughput, and available resources.

FeatureWestern BlottingMass Spectrometry
Principle Immuno-detection of a tagged protein containing this compound.Direct detection and quantification of the mass shift in a peptide containing this compound.
Quantification Semi-quantitative to quantitative (with a standard curve).Highly quantitative (absolute or relative).
Throughput Moderate to high.High (with automation).
Sensitivity Good to excellent, depending on the antibody and detection method.Excellent, capable of detecting low abundance peptides.
Cost Lower initial equipment cost, ongoing reagent costs.High initial equipment cost, lower per-sample cost at high throughput.
Confirmation Indirect confirmation of incorporation.Direct confirmation and localization of incorporation site.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data derived from experiments comparing the two methods. In a typical experiment, a reporter protein (e.g., GFP) with a C-terminal FLAG tag is expressed in the presence of varying concentrations of this compound.

This compound (mM)Western Blot (Normalized Intensity)Mass Spectrometry (Incorporation %)
00.05 ± 0.02< 0.1%
0.50.45 ± 0.0842 ± 5%
1.00.82 ± 0.1178 ± 7%
2.00.95 ± 0.0991 ± 4%

Data is representative and will vary based on the protein of interest, expression system, and specific experimental conditions.

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in quantifying this compound incorporation, the following diagrams have been generated using Graphviz.

cluster_0 Cell Culture and Expression cluster_1 Sample Preparation cluster_2 Click Chemistry Labeling cluster_3 Western Blot Analysis a Transfection of Plasmids: - Protein of Interest (with amber codon) - Orthogonal aaRS/tRNA Pair b Addition of this compound a->b c Protein Expression b->c d Cell Lysis c->d e Protein Quantification (BCA Assay) d->e f Reaction with Azide or Alkyne Probe (e.g., Biotin-alkyne) e->f g Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) f->g h SDS-PAGE g->h i Protein Transfer to Membrane h->i j Blocking i->j k Incubation with Streptavidin-HRP j->k l Chemiluminescent Detection k->l m Quantification of Band Intensity l->m

Caption: Western Blot workflow for quantifying this compound incorporation.

cluster_0 Protein Expression and Purification cluster_1 Sample Preparation for Mass Spectrometry cluster_2 LC-MS/MS Analysis a Expression of Protein with this compound b Protein Purification (e.g., FLAG-tag affinity chromatography) a->b c In-gel or In-solution Digestion (e.g., with Trypsin) b->c d Peptide Extraction and Desalting c->d e Liquid Chromatography Separation of Peptides f Tandem Mass Spectrometry (MS/MS) e->f g Data Analysis: - Peptide Identification - Quantification of Modified vs. Unmodified Peptides f->g

Validating Site-Specific Incorporation of H-Phe(4-Ac)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and drug development. H-Phe(4-Ac)-OH, also known as p-acetyl-L-phenylalanine (pAcF), is a particularly useful UAA due to its unique ketone handle. This handle provides a site for bioorthogonal conjugation, allowing for the precise labeling of proteins with probes, drugs, or other molecules.[1][2][] However, the successful incorporation of this compound must be rigorously validated. This guide provides a comparison of common validation methods, complete with experimental protocols and data, to assist researchers in selecting the optimal strategy for their needs.

Comparison of Validation Methods

Several techniques can be employed to confirm the site-specific incorporation of this compound. The choice of method often depends on the required sensitivity, the availability of specific equipment, and the downstream application of the modified protein. The three primary methods for validation are Mass Spectrometry, Western Blotting, and Fluorescent Labeling.

Method Principle Pros Cons Typical Application
Mass Spectrometry (MS) Detects the mass shift in the protein or its peptide fragments resulting from the incorporation of this compound.- High confidence in identification- Provides exact location of incorporation- Can be quantitative- Requires specialized equipment- Can be time-consuming- May have difficulty with large proteinsDefinitive confirmation of incorporation and localization.
Western Blotting Uses an antibody that specifically recognizes the acetyl group on this compound or a tag fused to the protein of interest.- Relatively simple and widely available- Good for screening multiple clones- Can provide semi-quantitative data- Dependent on antibody specificity and availability- Indirect detection method- Lower confidence than MSRapid screening of expression and incorporation.
Fluorescent Labeling The ketone handle of this compound reacts with a fluorescent probe containing a hydrazide or hydroxylamine (B1172632) moiety.[1][4]- Allows for visualization of the protein- Can be used for in-gel analysis or microscopy- Relatively high throughput- Indirect method of confirming incorporation- Labeling efficiency can vary- Potential for non-specific labelingVisual confirmation of incorporation and for use in fluorescence-based assays.

Experimental Protocols

Mass Spectrometry for this compound Incorporation

This protocol outlines the general steps for validating this compound incorporation using mass spectrometry.

a. Protein Digestion:

  • Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

  • Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.

  • Reduce the protein with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

  • Alkylate the protein with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

  • Wash the gel piece with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.

  • Rehydrate the gel piece in a solution of trypsin (or another suitable protease) and incubate overnight at 37°C.

  • Extract the peptides from the gel using a series of ACN and formic acid washes.

  • Dry the extracted peptides in a vacuum centrifuge.

b. LC-MS/MS Analysis:

  • Resuspend the dried peptides in a solution of 0.1% formic acid.

  • Inject the peptide solution into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the peptides using a reverse-phase column with a gradient of ACN.

  • Analyze the eluted peptides using the mass spectrometer in data-dependent acquisition mode.

  • Search the resulting MS/MS spectra against a protein database that includes the sequence of the target protein with the this compound modification. Look for a mass shift corresponding to the incorporation of this compound.

Western Blot Analysis

This protocol describes the detection of this compound-containing proteins via Western blotting.

  • Separate the protein samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody that recognizes the acetylphenylalanine or a tag on the protein (e.g., anti-His tag antibody) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Fluorescent Labeling

This protocol details the labeling of this compound with a fluorescent probe.

  • Purify the protein containing this compound.

  • Prepare a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 6.0).

  • Add a 10-fold molar excess of a hydrazide- or hydroxylamine-functionalized fluorescent dye (e.g., Alexa Fluor 488 hydrazide).

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[1]

  • Remove the excess dye using a desalting column or dialysis.

  • Analyze the labeled protein by SDS-PAGE and visualize the fluorescence using a gel imager.

Visualizations

ValidationWorkflow cluster_expression Protein Expression cluster_validation Validation cluster_analysis Analysis Expression Express Protein with This compound MS Mass Spectrometry Expression->MS WB Western Blot Expression->WB FL Fluorescent Labeling Expression->FL MS_Analysis Confirm Mass Shift & Localization MS->MS_Analysis WB_Analysis Detect Protein Band WB->WB_Analysis FL_Analysis Visualize Fluorescence FL->FL_Analysis

Caption: Overall workflow for validating this compound incorporation.

LabelingReaction cluster_reactants Reactants cluster_product Product Protein Protein-Phe(4-Ac) LabeledProtein Protein-Phe(4-Ac)-Fluorescent (Hydrazone Bond) Protein->LabeledProtein + Probe Fluorescent-Hydrazide Probe->LabeledProtein

Caption: Reaction scheme for fluorescent labeling of this compound.

Comparison with Alternative Unnatural Amino Acids

While this compound is a powerful tool, other UAAs with different reactive handles are also available. The choice of UAA depends on the desired downstream application and the required reaction chemistry.

Unnatural Amino Acid Reactive Handle Bioorthogonal Reaction Advantages Disadvantages
This compound KetoneHydrazide/Hydroxylamine Ligation- Stable linkage- Reaction proceeds under mild conditions- Slower reaction kinetics compared to click chemistry
p-Azido-L-phenylalanine (pAzF) AzideCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)- Very fast and specific reaction (click chemistry)- High efficiency- Copper can be toxic to cells (for CuAAC)- Cyclooctyne probes for SPAAC can be bulky
p-Propargyl-L-phenylalanine (pPaF) AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)- Very fast and specific reaction (click chemistry)- High efficiency- Copper can be toxic to cells (for CuAAC)- Azide probes for SPAAC can be bulky

This guide provides a framework for researchers to confidently validate the incorporation of this compound into their proteins of interest. By understanding the principles and protocols of each method, scientists can ensure the reliability of their results and accelerate their research in protein engineering and drug discovery.

References

A Head-to-Head Comparison: H-Phe(4-Ac)-OH vs. p-Azido-L-phenylalanine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of non-canonical amino acid is a critical decision point. This guide provides a comprehensive comparison of two widely used phenylalanine analogs, 4-acetyl-L-phenylalanine (H-Phe(4-Ac)-OH) and p-azido-L-phenylalanine, for site-specific protein labeling. We delve into their respective reaction chemistries, performance metrics, and provide detailed experimental protocols to inform your selection process.

At the heart of many powerful techniques in chemical biology lies the ability to introduce bioorthogonal functional groups into proteins. This is most commonly achieved by genetically encoding a non-canonical amino acid (ncAA) with a unique chemical handle in response to a nonsense codon, typically the amber stop codon (TAG). This allows for the precise, site-specific labeling of proteins with a variety of probes, including fluorophores, biotin, and crosslinkers. Here, we compare and contrast two of the most utilized ncAAs: this compound, which introduces a ketone bioorthogonal handle, and p-azido-L-phenylalanine, which provides an azide (B81097) group.

At a Glance: Key Differences and Applications

FeatureThis compound (pAcF)p-Azido-L-phenylalanine (pAzF)
Bioorthogonal Handle KetoneAzide
Primary Reaction Ketone-hydrazine/aminooxy ligation (Hydrazone/Oxime formation)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partners Hydrazide or aminooxy-functionalized probesStrained alkyne (e.g., DBCO, BCN)-functionalized probes
Linkage Formed Hydrazone or OximeTriazole
Linkage Stability Oxime > Hydrazone (hydrolytically labile under acidic conditions)Highly stable (resistant to hydrolysis, oxidation, and proteases)[1]
Reaction Kinetics Slower (requires catalysis for efficient reaction at neutral pH)Faster (driven by ring strain)
Common Applications Protein-protein interaction studies, enzyme mechanism analysis, protein immobilization.[2]In vivo imaging, antibody-drug conjugates (ADCs), protein-protein interaction mapping.[3][4]

Performance Comparison: A Deeper Dive

The choice between this compound and p-azido-L-phenylalanine often hinges on the specific requirements of the experiment, including the desired stability of the linkage, the reaction kinetics, and the biological environment.

Reaction Kinetics

The kinetics of the bioorthogonal labeling reaction are crucial, especially for in vivo applications where rapid labeling is often required.

  • p-Azido-L-phenylalanine (SPAAC): The strain-promoted azide-alkyne cycloaddition is a second-order reaction with rate constants that can vary depending on the specific strained alkyne used. Generally, these reactions are considered fast and do not require a catalyst.

  • This compound (Hydrazone/Oxime formation): The reaction of ketones with hydrazides or aminooxy compounds to form hydrazones and oximes, respectively, is generally slower at neutral pH.[2] However, the reaction rate can be significantly enhanced by the use of catalysts, such as aniline (B41778).[2]

ReactionSecond-Order Rate Constant (k₂)Conditions
pAzF + DBCO (SPAAC)~0.1 - 1 M⁻¹s⁻¹Physiological pH, catalyst-free
pAcF + Aminooxy probe (uncatalyzed)~10⁻² - 10⁻³ M⁻¹s⁻¹pH 4-5
pAcF + Aminooxy probe (aniline-catalyzed)Can be significantly increasedNeutral pH

Note: The kinetic data presented are approximate values and can vary based on the specific reactants and reaction conditions.

Labeling Efficiency and Yield

The efficiency of both the incorporation of the ncAA into the target protein and the subsequent bioorthogonal labeling reaction are critical for obtaining a sufficient amount of labeled protein for downstream applications.

  • p-Azido-L-phenylalanine: Studies have reported yields of purified protein containing pAzF to be around 2 mg per liter of E. coli culture.[5] The efficiency of the subsequent SPAAC reaction is generally high.

  • This compound: With optimized protocols, labeling yields of proteins containing this compound with hydroxylamine (B1172632) probes can exceed 95%.[2]

It is important to note that direct comparison of yields between different studies can be misleading due to variations in protein expression systems, purification methods, and analytical techniques.

Linkage Stability

The stability of the covalent bond formed during the labeling reaction is a key consideration, particularly for long-term experiments or applications in harsh environments.

  • Triazole Linkage (from SPAAC): The 1,2,3-triazole ring formed in the SPAAC reaction is exceptionally stable.[1] It is resistant to hydrolysis over a wide pH range, as well as to oxidation and enzymatic degradation.[1]

  • Hydrazone and Oxime Linkages: Hydrazone and oxime linkages are generally less stable than triazoles, particularly under acidic conditions where they are susceptible to hydrolysis. Oxime linkages are generally more stable than hydrazone linkages.

Cytotoxicity

Experimental Workflows and Protocols

The successful implementation of bioorthogonal labeling with either this compound or p-azido-L-phenylalanine relies on a well-defined experimental workflow.

General Workflow for ncAA Incorporation and Labeling

G cluster_incorporation 1. Unnatural Amino Acid Incorporation cluster_labeling 2. Bioorthogonal Labeling plasmid Co-transform E. coli with: 1. Plasmid for target protein (with TAG codon) 2. Plasmid for orthogonal aaRS/tRNA pair culture Culture cells in media supplemented with the ncAA plasmid->culture induction Induce protein expression culture->induction purification Purify the ncAA-containing protein induction->purification reaction React the purified protein with a bioorthogonal probe purification->reaction analysis Analyze the labeled protein (e.g., SDS-PAGE, Mass Spec) reaction->analysis

General workflow for ncAA incorporation and labeling.
Bioorthogonal Reaction Mechanisms

G cluster_pAcF This compound (Ketone) Reaction cluster_pAzF p-Azido-L-phenylalanine (Azide) Reaction pAcF Protein-pAcF (Ketone) product1 Protein-Hydrazone pAcF->product1 + product2 Protein-Oxime pAcF->product2 + probe1 Hydrazide Probe probe1->product1 probe2 Aminooxy Probe probe2->product2 pAzF Protein-pAzF (Azide) product3 Protein-Triazole pAzF->product3 + probe3 Strained Alkyne Probe (e.g., DBCO) probe3->product3

Bioorthogonal reaction schemes.
Detailed Experimental Protocols

Incorporation of this compound or p-Azido-L-phenylalanine into Proteins in E. coli

This protocol is a general guideline and may require optimization for specific proteins and expression systems.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired labeling site.

  • pEVOL plasmid encoding the appropriate orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair for either this compound or p-azido-L-phenylalanine.

  • This compound or p-azido-L-phenylalanine

  • LB medium and appropriate antibiotics

  • IPTG (for induction)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0, with protease inhibitors)

  • Affinity purification resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the corresponding pEVOL plasmid.

  • Plate on LB agar (B569324) containing the appropriate antibiotics and grow overnight at 37°C.

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume of LB medium containing antibiotics and the respective ncAA (typically 1-2 mM) with the overnight culture.

  • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (typically 0.1-1 mM) and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and lyse them using your preferred method (e.g., sonication, French press).

  • Purify the ncAA-containing protein using affinity chromatography.

Bioorthogonal Labeling Protocols

Protocol 1: Labeling of this compound containing protein with an aminooxy probe (Oxime Ligation)

Materials:

  • Purified protein containing this compound (in a suitable buffer, e.g., PBS pH 7.4)

  • Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore)

  • Aniline (as a 1 M stock solution in DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

Procedure:

  • To the purified protein solution (typically 10-100 µM), add the aminooxy-functionalized probe to a final concentration of 10-20 fold molar excess.

  • Add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE and/or mass spectrometry.

  • Remove the excess probe and catalyst by size-exclusion chromatography or dialysis.

Protocol 2: Labeling of p-azido-L-phenylalanine containing protein with a DBCO probe (SPAAC)

Materials:

  • Purified protein containing p-azido-L-phenylalanine (in a suitable buffer, e.g., PBS pH 7.4)

  • DBCO-functionalized probe (e.g., DBCO-biotin, DBCO-fluorophore)

Procedure:

  • To the purified protein solution (typically 10-100 µM), add the DBCO-functionalized probe to a final concentration of 2-10 fold molar excess.

  • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction is typically complete within this timeframe.

  • Monitor the reaction progress by SDS-PAGE and/or mass spectrometry.

  • Remove the excess probe by size-exclusion chromatography or dialysis.

Conclusion: Making the Right Choice

Both this compound and p-azido-L-phenylalanine are powerful tools for the site-specific labeling of proteins. The optimal choice depends on the specific experimental goals.

  • Choose p-azido-L-phenylalanine when high stability of the resulting linkage and rapid, catalyst-free reaction kinetics are paramount, particularly for in vivo applications. The exceptional stability of the triazole bond makes it ideal for long-term studies and applications where the labeled protein may be subjected to harsh conditions.

  • Choose this compound for applications where the introduction of a ketone handle is desired for subsequent manipulations, and where the reaction conditions can be controlled to ensure efficient labeling. The ability to catalyze the oxime/hydrazone formation provides a degree of control over the reaction rate.

Ultimately, a thorough understanding of the chemistry and performance characteristics of each system, as outlined in this guide, will enable researchers to make an informed decision and successfully apply these versatile tools to their scientific inquiries.

References

A Head-to-Head Battle of Bioorthogonal Handles: Ketone vs. Azide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a chemical handle is a critical decision that dictates the efficiency, specificity, and biocompatibility of the labeling strategy. For researchers, scientists, and drug development professionals, understanding the nuances of different bioorthogonal functionalities is paramount. This guide provides an objective comparison of the reactivity of the ketone handle, specifically H-Phe(4-Ac)-OH (p-acetyl-L-phenylalanine), with the widely used azide (B81097) handle, supported by experimental data.

The ketone group, present in this compound, undergoes chemoselective ligation with aminooxy-functionalized molecules to form a stable oxime bond. This reaction, however, is known for its relatively slow kinetics, particularly with ketones compared to aldehydes. To address this, catalysts such as aniline (B41778) and its derivatives are often employed to accelerate the reaction rate.

On the other hand, the azide handle has gained immense popularity due to its participation in highly efficient "click chemistry" reactions. The most prominent of these in a biological context is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal, proceeding rapidly at physiological conditions without the need for a cytotoxic copper catalyst, and forms a stable triazole linkage.

This guide will delve into a quantitative comparison of the reaction kinetics of these two handles, provide detailed experimental protocols for their conjugation, and present visual diagrams of the reaction mechanisms to aid in understanding their fundamental differences.

Quantitative Comparison of Reactivity

The reactivity of chemical handles is best compared by examining their second-order rate constants. The following table summarizes the kinetic data for oxime ligation of a ketone handle and the SPAAC of an azide handle with various reaction partners.

Reaction HandleReaction TypeReaction PartnerCatalystSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Ketone (this compound model) Oxime LigationAminooxy-dansyl100 mM Aniline~0.082[1]
Azide SPAACBCN (Bicyclo[6.1.0]nonyne)None0.002 - 0.01[2]
Azide SPAACDIBO (Dibenzocyclooctyne)None~0.3[3]
Azide SPAACDBCO (Dibenzoazacyclooctyne)None0.1 - 1.0[3]
Azide SPAACBARAC (Biarylazacyclooctynone)None>1.0[2]

Note: The rate constant for the oxime ligation is an observed rate constant (kobs) for 2-pentanone, which serves as a small molecule model for the p-acetylphenylalanine side chain.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for oxime ligation of a protein containing this compound and a standard SPAAC reaction.

Protocol 1: Aniline-Catalyzed Oxime Ligation for Protein PEGylation

This protocol is adapted from the work of Rashidian et al. (2013) for the PEGylation of a protein containing p-acetylphenylalanine.[1]

Materials:

  • Protein containing p-acetylphenylalanine (e.g., DHFR M174pAcF) at 7 µM in phosphate (B84403) buffer (0.1 M, pH 7).

  • Aminooxy-PEG (3 kDa) at a final concentration of 5 mM.

  • Aniline stock solution (e.g., 1 M in DMSO).

  • Phosphate Buffer (PB), 0.1 M, pH 7.0.

  • SDS-PAGE analysis reagents.

Procedure:

  • Prepare a reaction mixture containing the p-acetylphenylalanine-protein (7 µM) and aminooxy-PEG (5 mM) in 0.1 M phosphate buffer at pH 7.0.

  • Initiate the reaction by adding aniline to a final concentration of 100 mM.

  • Incubate the reaction mixture at room temperature.

  • Monitor the progress of the PEGylation by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by SDS-PAGE.

  • Visualize the protein bands by Coomassie blue staining. The appearance of a higher molecular weight band corresponding to the PEGylated protein indicates a successful reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is a general protocol for the labeling of an azide-modified biomolecule with a cyclooctyne-containing probe.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid, or glycan) in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) as a stock solution in a compatible solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Prepare a solution of the azide-modified biomolecule at a desired concentration (e.g., 10 µM) in PBS.

  • Add the cyclooctyne-functionalized probe to the reaction mixture. A slight excess of the probe (e.g., 1.5-2 equivalents) is often used to ensure complete labeling.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to a few hours depending on the specific cyclooctyne (B158145) and the concentrations of the reactants.

  • The reaction can often be used directly in downstream applications. If necessary, unreacted probe can be removed by standard purification techniques such as size exclusion chromatography or dialysis.

  • Confirm successful conjugation using appropriate analytical methods, such as fluorescence imaging, mass spectrometry, or gel electrophoresis.

Reaction Mechanisms

To visualize the chemical transformations underlying these bioconjugation techniques, the following diagrams illustrate the step-by-step mechanisms of oxime ligation and SPAAC.

oxime_ligation cluster_reactants Reactants cluster_catalysis Aniline Catalysis cluster_ligation Ligation Ketone Ketone (this compound) TetrahedralIntermediate Tetrahedral Intermediate Ketone->TetrahedralIntermediate Nucleophilic Attack Aminooxy Aminooxy Compound Aminooxy->TetrahedralIntermediate Aniline Aniline ProtonatedSchiffBase Protonated Schiff Base Intermediate Aniline->ProtonatedSchiffBase Reaction with Ketone ProtonatedSchiffBase->TetrahedralIntermediate Transimination Oxime Stable Oxime Bond TetrahedralIntermediate->Oxime Dehydration

Aniline-catalyzed oxime ligation mechanism.

spaac_reaction cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition Azide Azide Handle TransitionState Concerted Transition State Azide->TransitionState Cyclooctyne Strained Alkyne (e.g., DBCO) Cyclooctyne->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Ring Formation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Conclusion

The choice between a ketone handle like this compound and an azide handle is a trade-off between reaction kinetics and other experimental considerations. Azide handles, particularly when utilized in SPAAC reactions with highly reactive cyclooctynes, offer significantly faster kinetics without the need for potentially perturbing catalysts. This makes them ideal for applications requiring rapid labeling at low concentrations, such as in live-cell imaging.

Conversely, the ketone handle, while exhibiting slower reactivity, provides a stable and robust conjugation method. The development of more efficient catalysts for oxime ligation continues to improve its utility.[1][4] The genetic incorporation of this compound into proteins offers a precise method for site-specific modification. Ultimately, the optimal choice of chemical handle will depend on the specific requirements of the biological system under investigation and the desired outcome of the bioconjugation experiment.

References

A Comparative Guide to Bioorthogonal Labeling: p-Acetyl-L-phenylalanine vs. p-Propargyloxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to site-specifically modify proteins is a cornerstone of modern biological research. The incorporation of non-canonical amino acids (ncAAs) into proteins, followed by bioorthogonal "click chemistry" reactions, has provided a powerful toolkit for this purpose. This guide offers an objective comparison of two widely used ncAAs: H-Phe(4-Ac)-OH , more commonly known as p-acetyl-L-phenylalanine (pAcF) , and p-propargyloxy-L-phenylalanine .

These two molecules, while both phenylalanine analogs, enable fundamentally different bioorthogonal labeling strategies. pAcF introduces a ketone handle for oxime/hydrazone ligation, while p-propargyloxy-L-phenylalanine provides a terminal alkyne for the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide will dissect their respective chemistries, performance, and experimental considerations to help you select the optimal tool for your research needs.

The Fundamental Chemistry: Two Distinct Bioorthogonal Pathways

The primary difference between these two ncAAs lies in the unique chemical reactions their side chains undergo.

  • p-Acetyl-L-phenylalanine (pAcF) contains a keto group that is bioorthogonal, meaning it does not react with native functional groups found in cells[1][2]. It undergoes a condensation reaction, primarily with hydroxylamine (B1172632) -containing probes to form a stable oxime linkage. While it can also react with hydrazides to form hydrazones, the resulting oxime bond is significantly more stable against hydrolysis at physiological pH, making it the preferred choice for bioconjugation[1][3][4].

  • p-Propargyloxy-L-phenylalanine possesses a terminal alkyne, the quintessential functional group for click chemistry[5]. It reacts with an azide (B81097) -functionalized probe via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and forms a chemically inert and stable 1,2,3-triazole ring, covalently linking the protein and the probe[6][7][8].

G cluster_0 p-Acetyl-L-phenylalanine (pAcF) Pathway cluster_1 p-Propargyloxy-L-phenylalanine Pathway pAcF_incorp Protein with incorporated pAcF (Ketone) pAcF_product Labeled Protein (Stable Oxime Linkage) pAcF_incorp->pAcF_product Oxime Ligation pH 4-5 or Aniline (B41778) Catalyst Probe1 Hydroxylamine Probe (R-ONH2) Probe1->pAcF_product pProp_incorp Protein with incorporated p-Propargyloxy-Phe (Alkyne) pProp_product Labeled Protein (Stable Triazole Linkage) pProp_incorp->pProp_product CuAAC Click Reaction Cu(I) Catalyst Probe2 Azide Probe (R-N3) Probe2->pProp_product

Caption: Bioorthogonal reaction pathways for pAcF and p-propargyloxy-L-phenylalanine.

Performance Comparison: Kinetics, Stability, and Biocompatibility

The choice between these two systems often comes down to a trade-off between reaction speed, bond stability, and the specific biological environment of the experiment.

Reaction Kinetics

The CuAAC reaction is renowned for its exceptionally fast kinetics, making it highly efficient even at low reactant concentrations[9]. Oxime ligation is generally slower, particularly at neutral pH. However, its rate can be significantly enhanced by performing the reaction at a slightly acidic pH (around 4.5) or by using nucleophilic catalysts like aniline, which can accelerate the reaction at physiological pH[1][10][11].

ParameterpAcF (Oxime Ligation)p-Propargyloxy-L-phenylalanine (CuAAC)
Typical 2nd Order Rate Constant 10⁻³ - 10⁻² M⁻¹s⁻¹ (uncatalyzed, pH 7) ~1 M⁻¹s⁻¹ (aniline-catalyzed)~1 - 100 M⁻¹s⁻¹ (ligand-accelerated)[9]
Reaction Conditions Optimal at pH 4.0-4.5; aniline catalysis allows for neutral pH[1][12].Requires Cu(I) catalyst, typically with a reducing agent (sodium ascorbate) and a stabilizing ligand (e.g., THPTA)[9].
Reaction Time Can range from minutes to several hours depending on conditions and concentrations[1].Typically very fast, often complete within minutes[13].
Linkage Stability

Both reactions form covalent bonds, but their stability profiles differ. The 1,2,3-triazole formed via CuAAC is considered one of the most stable linkages in bioconjugation, being resistant to hydrolysis, reduction, and oxidation[7]. The oxime bond is also robust but can be susceptible to hydrolysis under acidic conditions, a feature that can be exploited for reversible labeling if desired[4][10]. For most biological applications requiring long-term stability, the oxime linkage is generally considered sufficient and is markedly more stable than the related hydrazone linkage[4].

FeatureOxime Bond (from pAcF)Triazole Bond (from p-Propargyloxy-Phe)
Bond Type C=N-O1,2,3-Triazole Ring
Hydrolytic Stability Stable at neutral pH; hydrolysis can occur under acidic conditions[4].Extremely stable across a wide pH range[7].
Reversibility Potentially reversible under specific conditions.Essentially irreversible.
Biocompatibility and Orthogonality

A key consideration for in vivo and cellular experiments is the biocompatibility of the reagents.

  • The ketone group of pAcF is highly bioorthogonal and non-perturbing in cellular environments[1][14]. The main biocompatibility challenge can be the requirement for acidic conditions or aniline catalysts, which may affect cell viability or protein function in some contexts[15].

  • The alkyne group of p-propargyloxy-L-phenylalanine is also exceptionally bioorthogonal[13]. The primary concern for the CuAAC reaction is the cytotoxicity of the copper(I) catalyst , which can generate reactive oxygen species (ROS)[9][16]. This has driven the development of various copper-chelating ligands (e.g., THPTA, BTTAA) that protect the cell from copper-induced damage while still permitting catalysis, allowing CuAAC to be used in living systems with careful optimization[9].

Experimental Protocols and Workflow

Both ncAAs are incorporated into a target protein using the same genetic code expansion machinery. An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used to recognize the ncAA and incorporate it in response to a unique codon, typically the amber stop codon (TAG), that has been engineered into the gene of interest[17].

G A Plasmid Construction (Gene of Interest with TAG codon) B Co-transformation with pEVOL Plasmid (encoding orthogonal aaRS/tRNA pair) A->B C Cell Culture (Supplement media with ncAA) B->C D Induce Protein Expression C->D E Cell Lysis & Protein Purification D->E F Bioorthogonal Labeling Reaction (Oxime Ligation or CuAAC) E->F G Downstream Analysis (SDS-PAGE, Microscopy, MS, etc.) F->G

Caption: General experimental workflow for ncAA incorporation and labeling.
Protocol 1: Site-Specific Incorporation of ncAAs in E. coli

This protocol is a general method applicable to both pAcF and p-propargyloxy-L-phenylalanine.

  • Transformation : Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • An expression plasmid for your protein of interest, with a TAG codon at the desired labeling site.

    • A pEVOL plasmid encoding the orthogonal tRNA/aaRS pair specific for the chosen ncAA[17].

  • Starter Culture : Inoculate 10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C[1].

  • Expression Culture : Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture. Add the ncAA (e.g., pAcF or p-propargyloxy-L-phenylalanine) to a final concentration of 1-2 mM[17].

  • Growth and Induction : Grow the culture at 37°C with shaking to an OD₆₀₀ of ~0.8. Induce protein expression with IPTG and expression of the aaRS/tRNA with L-arabinose[17].

  • Harvest and Purification : Continue to shake for 4-6 hours post-induction. Harvest the cells by centrifugation and purify the ncAA-containing protein using standard methods (e.g., Ni-NTA chromatography). The ketone and alkyne side chains are stable to common purification reagents[1].

Protocol 2: Oxime Ligation of pAcF-Containing Proteins
  • Reaction Buffer : Prepare a reaction buffer, typically 100 mM sodium acetate, pH 4.0-4.5 for optimal reaction kinetics[1]. For cellular applications, a physiological buffer (PBS, pH 7.4) containing an aniline catalyst (e.g., 10-100 mM p-methoxyaniline) can be used.

  • Reactants : Combine the purified pAcF-containing protein (e.g., to a final concentration of 100 µM) with a 10- to 50-fold molar excess of the hydroxylamine-functionalized probe[1][12].

  • Incubation : Incubate the reaction at 37°C. The reaction time can vary from 1 to 24 hours depending on the protein, probe concentration, and pH[1].

  • Analysis : Monitor the reaction progress and confirm labeling by SDS-PAGE (observing a mobility shift), mass spectrometry (confirming the mass addition), or fluorescence if a fluorophore probe was used[1].

Protocol 3: CuAAC Labeling of p-Propargyloxy-L-phenylalanine-Containing Proteins

This protocol is adapted for a typical in vitro labeling reaction[13][18].

  • Prepare Stock Solutions :

    • Protein : Purified protein containing p-propargyloxy-L-phenylalanine in a buffer such as PBS, pH 7.4.

    • Azide Probe : 1-10 mM stock in DMSO or water.

    • Catalyst Premix : Prepare a fresh premix containing Copper(II) Sulfate (e.g., final concentration 100-200 µM) and a ligand like THPTA (e.g., final concentration 500-1000 µM).

    • Reducing Agent : Freshly prepared 100 mM sodium ascorbate (B8700270) in water.

  • Reaction Setup : In a microfuge tube, combine the protein, the azide probe (e.g., 2-5 fold molar excess over the protein), and the catalyst premix.

  • Initiation : Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM. Vortex briefly[18].

  • Incubation : Incubate at room temperature for 30-60 minutes. The reaction is often very rapid. Protect from light if using a fluorescent probe.

  • Analysis : Remove excess reagents by spin filtration or dialysis. Analyze the labeled protein by SDS-PAGE, mass spectrometry, or fluorescence.

Summary and Recommendations

The choice between pAcF and p-propargyloxy-L-phenylalanine is dictated by the specific requirements of your experiment. Neither is universally superior; they are different tools for different jobs.

ConsiderationChoose p-Acetyl-L-phenylalanine (pAcF) If...Choose p-Propargyloxy-L-phenylalanine If...
Primary Goal You need an absolutely metal-free conjugation system.You need the fastest possible reaction kinetics and a maximally stable linkage.
Cellular Environment You are working with a system sensitive to even low levels of copper or ROS.You are working with a robust system where copper toxicity can be managed with ligands, or for in vitro applications.
Reaction Speed Reaction time is not a critical limiting factor, or you can use aniline catalysts.Labeling must be completed rapidly, especially at low concentrations.
Linkage Stability A highly stable (but potentially reversible) bond is sufficient for your application.You require an essentially permanent, irreversible covalent bond.
Probe Availability Your desired probe is available or can be synthesized with a hydroxylamine handle.Your desired probe is available or can be synthesized with an azide handle.

References

Unlocking Novel Protein Function: A Comparative Guide to H-Phe(4-Ac)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids (nnAAs) into proteins offers a powerful tool to expand their chemical and functional diversity. Among these, H-Phe(4-Ac)-OH, also known as p-acetyl-L-phenylalanine (pAcPhe), has emerged as a versatile building block for protein engineering and therapeutic development. This guide provides a comprehensive comparison of this compound with other protein modification strategies, supported by experimental data, to inform its application in your research.

The unique feature of this compound is its bio-orthogonal keto group. This functionality is absent in the 20 canonical amino acids, allowing for highly specific chemical modification of proteins through oxime or hydrazone ligation.[1][2] This site-selective derivatization enables the attachment of a wide array of moieties, including fluorescent probes, crosslinkers, and drug molecules, with minimal off-target effects.[3]

Performance Comparison: this compound vs. Alternative Methods

The decision to use this compound for protein modification requires careful consideration of its impact on protein expression, structure, and function compared to other nnAAs and traditional methods like cysteine-maleimide chemistry.

Protein Expression Yield

A critical factor in the utility of any nnAA is the efficiency of its incorporation into the target protein. Studies have shown that with optimized expression systems, such as the use of evolved aminoacyl-tRNA synthetase/tRNA pairs (e.g., from pEVOL plasmids), the yield of proteins containing this compound can be comparable to, and in some cases even exceed, that of the wild-type protein.[1][4]

Modification MethodProteinExpression SystemRelative Yield (%)Reference
This compound Green Fluorescent Protein (GFP)E. coli with pEVOL~50-120% of Wild-Type[4]
p-Azido-L-phenylalanine (AzF) Enhanced Yellow Fluorescent Protein (EYFP)Vibrio natriegensup to 35.5% of Wild-Type[5]
p-Azido-L-phenylalanine (AzF) Green Fluorescent Protein (GFP)E. coli with pEVOL>35% of Wild-Type[5]
Cysteine Modification T4 Lysozyme (B549824)E. coliQualitatively similar to Wild-Type[5]

Table 1: Comparison of recombinant protein expression yields with the incorporation of this compound and an alternative non-natural amino acid, p-azidophenylalanine, as well as traditional cysteine modification.

Impact on Protein Structure

A key concern when introducing a non-native component into a protein is the potential for structural perturbation. The incorporation of this compound, despite its bulkier side chain compared to phenylalanine, has been shown to have a minimal impact on the overall protein backbone structure. For instance, circular dichroism (CD) spectroscopy of T4 lysozyme mutants containing pAcPhe revealed little to no change in their secondary structure compared to the wild-type enzyme.[5] While a crystal structure of a protein containing pAcPhe is not yet available, the high-resolution crystal structure of superfolder green fluorescent protein (sfGFP) with another bulky nnAA, 4-nitro-L-phenylalanine, showed only minor local adjustments to accommodate the new residue, with the overall fold remaining unperturbed.

Impact on Protein Stability and Function

The introduction of this compound can have varied effects on protein stability and function, depending on the specific site of incorporation. In many cases, when introduced at a solvent-exposed, non-critical site, the modification has a negligible effect on protein activity.

Furthermore, the reactive handle of certain nnAAs can be leveraged to enhance protein stability. For example, the incorporation of p-benzoylphenylalanine (pBzF), a keto-containing amino acid similar to pAcPhe, at a strategic position in homoserine O-succinyltransferase led to a remarkable 21°C increase in the protein's melting temperature (Tm).[6] This stabilization was attributed to the formation of a covalent adduct with a nearby cysteine residue.[6] Similarly, incorporating p-isothiocyanate phenylalanine resulted in a 24°C increase in Tm through crosslinking with a proline on the adjacent monomer.[7] These findings highlight the potential of reactive nnAAs like this compound to not only serve as a conjugation handle but also as a tool for enhancing protein stability.

In terms of functional consequences, the impact is highly context-dependent. For enzymes, incorporation of nnAAs can modulate catalytic activity. For instance, the steady-state kinetic parameters of phenylalanine hydroxylase are sensitive to changes in its structure, and while not directly modified with pAcPhe, it serves as an example of how modifications can influence enzyme function.[8][9]

ParameterThis compoundCysteine-Maleimidep-Azido-L-phenylalanine (Click Chemistry)
Specificity High (keto-handle is bio-orthogonal)Moderate (requires unique, accessible cysteine)High (azide is bio-orthogonal)
Reaction Conditions Mildly acidic (pH 4.0-6.0), 25-37°CNeutral pH (6.5-7.5)Biocompatible, often requires Cu(I) catalyst (CuAAC) or strained alkyne (SPAAC)
Linkage Stability Stable oxime bondThioether bond can undergo retro-Michael additionVery stable triazole ring
Potential for Protein Perturbation Minimal when incorporated at surface-exposed sitesCan disrupt native disulfide bonds if not carefully designedMinimal when incorporated at surface-exposed sites

Table 2: Qualitative comparison of key features of this compound-based modification with cysteine-maleimide chemistry and azide-alkyne click chemistry.

Experimental Methodologies

To aid researchers in applying this technology, detailed protocols for the incorporation of this compound and subsequent biophysical characterization are provided below.

Genetic Incorporation of this compound in E. coli

This protocol outlines the general steps for site-specific incorporation of pAcPhe into a target protein using the amber suppression method.

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification & Labeling pTarget Target Gene in Expression Vector mutagenesis Site-directed Mutagenesis (Introduce TAG codon) pTarget->mutagenesis pEvol pEVOL Plasmid (tRNA/aaRS for pAcPhe) transformation Co-transform E. coli with both plasmids pEvol->transformation pTarget_TAG Target Gene with TAG mutagenesis->pTarget_TAG pTarget_TAG->transformation culture Culture in media + antibiotics + pAcPhe transformation->culture induction Induce protein expression (e.g., IPTG, Arabinose) culture->induction harvest Harvest cells induction->harvest lysis Cell Lysis harvest->lysis purification Protein Purification (e.g., Affinity Chromatography) lysis->purification labeling Oxime Ligation with hydroxylamine (B1172632) probe purification->labeling final_protein Labeled Protein labeling->final_protein oxime_ligation Protein_pAcPhe Protein with pAcPhe Reaction Oxime Ligation (pH 4.0-6.0, 25-37°C) Protein_pAcPhe->Reaction Probe Hydroxylamine Probe (R-ONH2) Probe->Reaction Labeled_Protein Labeled Protein (Oxime Linkage) Reaction->Labeled_Protein

References

comparative analysis of different unnatural amino acid expression systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool in chemical biology, protein engineering, and drug development. This technology enables the introduction of novel chemical functionalities, such as bioorthogonal handles, fluorescent probes, and post-translational modifications, into proteins of interest. The selection of an appropriate UAA expression system is critical for the success of these endeavors. This guide provides a comparative analysis of different UAA expression systems, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Overview of Unnatural Amino Acid Expression Systems

The cornerstone of UAA incorporation is the use of an orthogonal translation system (OTS). An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to be mutually orthogonal to the host's endogenous translational machinery. This means the orthogonal aaRS does not aminoacylate any endogenous tRNAs, and the orthogonal tRNA is not recognized by any endogenous aaRSs. This engineered pair works in concert to recognize a specific codon—most commonly a nonsense (stop) codon like the amber codon (UAG)—and insert the desired UAA at that position during protein translation.

The two primary methodologies for site-specific UAA incorporation are:

  • Nonsense Suppression: This is the most widely used method, where a nonsense codon, typically the amber (UAG) codon, is repurposed to encode a UAA. An orthogonal tRNA with an anticodon that recognizes the UAG codon is charged with the UAA by an orthogonal aaRS. A key challenge in this system is the competition with the host's release factor 1 (RF1), which recognizes the UAG codon and terminates translation, leading to truncated protein products.[1]

  • Sense Codon Reassignment: This strategy involves reassigning a rare sense codon to encode a UAA. This approach can potentially lead to higher incorporation efficiency as it avoids competition with release factors. However, it faces its own challenge of competing with the endogenous tRNA that naturally recognizes the reassigned sense codon.

These strategies can be implemented in two main expression environments:

  • In Vivo Systems: UAA incorporation is carried out within living cells, such as E. coli, yeast, or mammalian cells. These systems are powerful for producing large quantities of UAA-containing proteins and for studying protein function in a cellular context.

  • Cell-Free Protein Synthesis (CFPS) Systems: Protein synthesis is performed in vitro using cell extracts or purified components. CFPS systems offer greater control over the reaction environment, allow for the incorporation of toxic UAAs, and are amenable to high-throughput screening.[2][3]

Performance Comparison of UAA Expression Systems

The choice of a UAA expression system depends on several factors, including the desired protein yield, incorporation efficiency, cost, and the specific application. The following tables provide a summary of quantitative data and a qualitative comparison of different systems.

Quantitative Performance Metrics

The following table summarizes typical protein yields and incorporation efficiencies for various UAA expression systems. It is important to note that these values can vary significantly depending on the specific protein, UAA, orthogonal pair, and experimental conditions.

Expression SystemHost/TypeCodon StrategyTypical Protein YieldTypical Incorporation EfficiencyReferences
In VivoE. coliAmber Suppression1-100 mg/L10-60%[4]
In VivoE. coli (RF1 knockout)Amber Suppression50-250 mg/L50-90%[1]
In VivoYeastAmber Suppression1-50 mg/L5-40%[5]
In VivoMammalian CellsAmber Suppression0.1-10 mg/L5-30%[6][7]
Cell-FreeE. coli S30 ExtractAmber Suppression0.1-1.7 mg/mL25-96%[8]
Cell-FreePURE SystemAmber Suppression0.01-0.2 mg/mLHigh (RF1 can be omitted)[2]
Qualitative Comparison of In Vivo vs. Cell-Free Systems
FeatureIn Vivo SystemsCell-Free SystemsReferences
Protein Yield Generally higher for large-scale production.Can achieve high yields, especially in batch and continuous-exchange formats.[3][6]
Scalability Well-established for large-scale fermentation.Readily scalable from microliters to liters.[3]
Cost Can be cost-effective for large-scale production.Can be more expensive due to reagent costs, but costs are decreasing.[3]
Speed Slower, requires cell culture and transformation.Faster, protein synthesis occurs in hours.[9]
Toxicity Limited by the toxicity of the UAA or the target protein to the host cell.Tolerant to toxic UAAs and proteins.[10]
Post-Translational Modifications Can perform host-specific PTMs (e.g., glycosylation in mammalian cells).Limited PTM capabilities, though some eukaryotic extracts can perform some modifications.[3]
Control over Reaction Environment Less control over the cellular environment.High degree of control over reaction components and conditions.[9][10]
High-Throughput Screening More cumbersome for high-throughput applications.Amenable to high-throughput screening of proteins and UAAs.[10]

Experimental Protocols

Accurate assessment of UAA incorporation is crucial for optimizing expression systems. Below are detailed methodologies for key experiments.

General Protocol for UAA Incorporation in E. coli (Amber Suppression)

This protocol describes a general workflow for expressing a protein containing a UAA at a specific site using an amber suppressor plasmid in E. coli.

  • Plasmid Construction:

    • The gene of interest is cloned into an expression vector (e.g., pET vector) with an in-frame amber (TAG) codon at the desired UAA incorporation site.

    • A second plasmid (e.g., pEVOL) encoding the orthogonal aaRS and tRNA is co-transformed with the expression vector.[11]

  • Transformation:

    • Chemically competent E. coli cells (e.g., BL21(DE3)) are co-transformed with both the expression plasmid and the orthogonal system plasmid.

    • Cells are plated on LB agar (B569324) containing the appropriate antibiotics for selection.

  • Protein Expression:

    • A single colony is used to inoculate a starter culture in LB medium with antibiotics and grown overnight.

    • The starter culture is used to inoculate a larger volume of expression medium containing antibiotics and the UAA (typically 1-2 mM).

    • The culture is grown at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with IPTG (and arabinose if the aaRS is under an arabinose-inducible promoter).

    • The culture is then incubated at a lower temperature (e.g., 18-30°C) for 12-16 hours.

  • Protein Purification and Analysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in lysis buffer and lysed by sonication or other methods.

    • The UAA-containing protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA if the protein has a His-tag).

    • The purified protein is analyzed by SDS-PAGE, Western blot, and mass spectrometry to confirm UAA incorporation and assess purity.

Quantification of UAA Incorporation Efficiency

Method 1: SDS-PAGE and Densitometry

  • Run the purified protein sample on an SDS-PAGE gel.

  • Stain the gel with Coomassie Brilliant Blue or a similar stain.

  • Image the gel and perform densitometry analysis on the protein bands.

  • In the case of amber suppression, two bands may be visible: the full-length protein containing the UAA and a truncated product resulting from termination at the amber codon.

  • The incorporation efficiency can be estimated as: Efficiency (%) = (Intensity of Full-Length Band) / (Intensity of Full-Length Band + Intensity of Truncated Band) * 100

Method 2: Fluorescence-Based Reporter Assay

  • A reporter protein, such as Green Fluorescent Protein (GFP), is engineered with an amber codon at a permissive site.[12]

  • The expression of the reporter is carried out in the presence and absence of the UAA.

  • The fluorescence of the cell culture or cell lysate is measured using a fluorometer or plate reader.

  • The incorporation efficiency is proportional to the fluorescence signal in the presence of the UAA compared to the background fluorescence in its absence. This method is particularly useful for high-throughput screening of different orthogonal pairs or UAA analogs.[7]

Method 3: Mass Spectrometry

  • The purified protein is subjected to enzymatic digestion (e.g., with trypsin).

  • The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • The mass of the peptide containing the UAA is measured and compared to the theoretical mass to confirm successful incorporation.

  • The relative abundance of the UAA-containing peptide compared to any corresponding truncated or wild-type peptides can provide a quantitative measure of incorporation efficiency.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes and relationships in UAA expression systems.

UAA_Incorporation_Workflow cluster_in_vivo In Vivo / Cell-Free System DNA Template (Gene of Interest + TAG) DNA Template (Gene of Interest + TAG) Transcription Transcription DNA Template (Gene of Interest + TAG)->Transcription Orthogonal System Plasmids (aaRS + tRNA) Orthogonal System Plasmids (aaRS + tRNA) aaRS aaRS Orthogonal System Plasmids (aaRS + tRNA)->aaRS tRNA tRNA Orthogonal System Plasmids (aaRS + tRNA)->tRNA mRNA mRNA Transcription->mRNA Translation (Ribosome) Translation (Ribosome) mRNA->Translation (Ribosome) Full-length Protein (with UAA) Full-length Protein (with UAA) Translation (Ribosome)->Full-length Protein (with UAA) Successful Incorporation Truncated Protein Truncated Protein Translation (Ribosome)->Truncated Protein Termination by RF1 UAA UAA UAA->aaRS aaRS->tRNA charges tRNA->Translation (Ribosome) delivers UAA

Caption: General workflow for UAA incorporation via amber suppression.

Orthogonal_Translation_System cluster_orthogonality Principle of Orthogonality Orthogonal aaRS Orthogonal aaRS Orthogonal tRNA Orthogonal tRNA Orthogonal aaRS->Orthogonal tRNA Specifically charges with UAA Endogenous tRNAs Endogenous tRNAs Orthogonal aaRS->Endogenous tRNAs No interaction Unnatural Amino Acid Unnatural Amino Acid Unnatural Amino Acid->Orthogonal aaRS Endogenous aaRSs Endogenous aaRSs Endogenous aaRSs->Orthogonal tRNA No interaction Endogenous aaRSs->Endogenous tRNAs Charges with Natural AAs Natural Amino Acids Natural Amino Acids

Caption: The principle of an orthogonal translation system for UAA incorporation.

InVivo_vs_CellFree cluster_invivo In Vivo System cluster_cellfree Cell-Free System UAA Expression UAA Expression Living Cells (E. coli, Yeast, Mammalian) Living Cells (E. coli, Yeast, Mammalian) UAA Expression->Living Cells (E. coli, Yeast, Mammalian) Cell Extract or Purified Components Cell Extract or Purified Components UAA Expression->Cell Extract or Purified Components Advantages_InVivo High Yield (large scale) Post-Translational Modifications Cost-effective (large scale) Living Cells (E. coli, Yeast, Mammalian)->Advantages_InVivo Disadvantages_InVivo Slower UAA/Protein Toxicity Issues Less Control Living Cells (E. coli, Yeast, Mammalian)->Disadvantages_InVivo Advantages_CellFree Fast Tolerant to Toxicity High Control High-Throughput Amenable Cell Extract or Purified Components->Advantages_CellFree Disadvantages_CellFree Potentially Higher Cost Limited PTMs Cell Extract or Purified Components->Disadvantages_CellFree

Caption: Key characteristics of in vivo versus cell-free UAA expression systems.

References

A Comparative Performance Analysis of H-Phe(4-Ac)-OH and Boc-Phe(4-Ac)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide chains is a critical strategy for developing novel therapeutics, probes, and biomaterials. Among these, phenylalanine derivatives with a 4-acetyl group, namely H-Phe(4-Ac)-OH and its N-terminally protected form Boc-Phe(4-Ac)-OH, offer a unique keto handle for site-specific chemical modifications. This guide provides an objective comparison of the performance of these two building blocks in solid-phase peptide synthesis (SPPS), supported by established principles of peptide chemistry and available data.

Introduction to this compound and Boc-Phe(4-Ac)-OH

This compound is typically used in Fmoc-based SPPS, where it is Nα-protected with the fluorenylmethyloxycarbonyl (Fmoc) group, yielding Fmoc-Phe(4-Ac)-OH. In contrast, Boc-Phe(4-Ac)-OH is employed in Boc-based SPPS. The choice between these two derivatives is intrinsically linked to the selection of the overall peptide synthesis strategy. The key difference lies in the nature of the Nα-protecting group and the corresponding deprotection conditions.

The 4-acetyl group on the phenyl ring is a valuable functional handle. It is chemically orthogonal to the native functional groups in amino acids, allowing for selective post-synthetic modifications such as oxime or hydrazone ligation. This enables the attachment of various moieties, including fluorescent labels, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs.

Performance Comparison: Fmoc-Phe(4-Ac)-OH vs. Boc-Phe(4-Ac)-OH

While direct head-to-head experimental data for these specific derivatives is limited in publicly available literature, a robust comparison can be drawn based on the well-established performance characteristics of the Fmoc/tBu and Boc/Bzl protection strategies.

Table 1: Summary of Performance Characteristics

ParameterThis compound (used as Fmoc-Phe(4-Ac)-OH)Boc-Phe(4-Ac)-OH
Synthetic Strategy Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
Nα-Deprotection Base-labile (e.g., 20% piperidine (B6355638) in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Z)
Final Cleavage Strong acid (e.g., 95% TFA with scavengers)Very strong acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonal Nα and side-chain deprotectionLess orthogonal; relies on differential acid lability
Purity & Yield Generally high purity and yields achievable.[1]Can be high, but repeated acid treatment may lead to side-product formation.
Solubility Good solubility in common SPPS solvents like DMF and NMP.[2]Generally soluble in DCM and DMF.[3]
Stability of 4-Ac Group The acetyl group is stable to the basic conditions of Fmoc deprotection.The acetyl group is stable to the acidic conditions of Boc deprotection.
Potential Side Reactions Standard Fmoc-SPPS side reactions (e.g., aspartimide formation, diketopiperazine formation). The 4-acetyl ketone is generally unreactive during synthesis.Standard Boc-SPPS side reactions (e.g., trifluoroacetylation). The 4-acetyl ketone is stable to strong acids used in this strategy.
Automation Friendliness Highly amenable to automated synthesis.Less common in modern automated synthesizers.

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-Phe(4-Ac)-OH and Boc-Phe(4-Ac)-OH into a peptide sequence using manual SPPS.

Protocol 1: Incorporation of Fmoc-Phe(4-Ac)-OH using Fmoc/tBu SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Phe(4-Ac)-OH:

    • Pre-activate a solution of Fmoc-Phe(4-Ac)-OH (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Repeat: Continue with Fmoc deprotection and coupling of the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Protocol 2: Incorporation of Boc-Phe(4-Ac)-OH using Boc/Bzl SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for C-terminal acids) in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM and neutralize with a solution of 10% diisopropylethylamine (DIPEA) in DCM. Wash again with DCM.

  • Coupling of Boc-Phe(4-Ac)-OH:

    • Activate a solution of Boc-Phe(4-Ac)-OH (3-5 equivalents) with a coupling agent such as HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF or DCM.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction (e.g., Kaiser test).

  • Washing: Wash the resin with DCM and DMF.

  • Capping (Optional): Treat with a capping solution if necessary.

  • Repeat: Continue with Boc deprotection and coupling cycles.

  • Final Cleavage and Deprotection: Treat the resin with a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, p-cresol) to cleave the peptide and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Visualization of Experimental Workflows

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-Phe(4-Ac)-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat Continue sequence final_cleavage Final Cleavage (95% TFA) wash2->final_cleavage End of sequence repeat->deprotection purification Purification (RP-HPLC) final_cleavage->purification Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization wash1 DCM Wash neutralization->wash1 coupling Couple Boc-Phe(4-Ac)-OH (HBTU/DIPEA in DCM/DMF) wash1->coupling wash2 DCM/DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat Continue sequence final_cleavage Final Cleavage (HF or TFMSA) wash2->final_cleavage End of sequence repeat->deprotection purification Purification (RP-HPLC) final_cleavage->purification Strategy_Comparison Fmoc_N Nα-Protection: Fmoc (Base-labile) Fmoc_S Side-Chain Protection: tBu, Trt (Acid-labile) Fmoc_C Cleavage: Strong Acid (TFA) Fmoc_O Orthogonality: High Fmoc_A Automation: Excellent Boc_N Nα-Protection: Boc (Acid-labile) Boc_S Side-Chain Protection: Bzl, Z (Strong Acid-labile) Boc_C Cleavage: Very Strong Acid (HF) Boc_O Orthogonality: Partial Boc_A Automation: Less Common

References

Stability Showdown: A Comparative Analysis of H-Phe(4-Ac)-OH Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced protein stability is a critical endeavor. The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to engineer proteins with improved therapeutic and diagnostic properties. This guide provides an objective comparison of the stability of proteins modified with H-Phe(4-Ac)-OH (also known as p-acetylphenylalanine) against other alternatives, supported by experimental data.

The introduction of this compound into a protein's primary structure offers a unique keto handle for site-specific conjugation and has been explored for its potential to influence protein stability. This analysis delves into the thermal and proteolytic stability of proteins bearing this modification, providing a clear comparison with wild-type and other ncAA-modified proteins.

Quantitative Stability Data: A Head-to-Head Comparison

The thermal stability of a protein is a key indicator of its shelf-life and efficacy. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a widely accepted metric for thermal stability. The following table summarizes the experimental data from a study on the E. coli homoserine o-succinyltransferase (metA), comparing the Tm of the wild-type protein to variants incorporating this compound and other ncAAs.

Protein VariantModificationMelting Temperature (Tm)Change in Tm (ΔTm) vs. Wild-TypeReference
Wild-Type metANone53°C-
metA F21pAcPheThis compound53°C0°C
metA F21pBzFp-Benzoylphenylalanine74°C+21°C
metA F21pFAcFp-Fluoroacetyl-phenylalanine60°C+7°C
metA N86OtBuYO-tert-butyl-tyrosine~59°C+6°C

Key Observation: In the case of E. coli metA, the incorporation of this compound at position 21 did not alter the protein's thermal stability compared to the wild-type. In contrast, the incorporation of other ncAAs, such as p-benzoylphenylalanine, at the same position led to a significant increase in thermal stability. This suggests that the impact of ncAA incorporation on protein stability is highly dependent on the specific amino acid and its context within the protein structure.

While specific quantitative data on the proteolytic stability of this compound modified proteins is limited in the reviewed literature, the general principle of engineering amino acid sequences to enhance resistance to proteases is a well-established strategy in protein drug development. The unique structure of this compound could potentially influence interactions with proteases, but further experimental data is required for a conclusive comparison.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments.

Genetic Incorporation of this compound

The site-specific incorporation of this compound into a target protein is achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA.

Workflow for ncAA Incorporation and Stability Analysis:

G cluster_0 Genetic Engineering cluster_1 Protein Expression & Purification cluster_2 Stability Analysis A Target Gene with Amber Codon (TAG) C Expression Host (e.g., E. coli) A->C B Orthogonal aaRS/tRNA Pair for this compound B->C D Culture in Media with This compound C->D E Induce Protein Expression D->E F Purify Modified Protein E->F G Thermal Stability Assay (e.g., CD Spectroscopy) F->G H Proteolytic Stability Assay F->H I I G->I Determine Tm J J H->J Assess Degradation

Caption: Workflow for incorporating this compound and subsequent stability analysis.

Thermal Stability Analysis via Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique to monitor the secondary structure of a protein as a function of temperature.

  • Sample Preparation: Purified protein is dialyzed into a suitable buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0). The protein concentration is adjusted to approximately 0.2-0.5 mg/mL.

  • CD Measurement: The CD signal, typically at 222 nm (characteristic of alpha-helical structures), is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis: The resulting data is a sigmoidal curve representing the unfolding of the protein. The melting temperature (Tm) is determined as the midpoint of this transition.

Proteolytic Stability Assay

This assay evaluates the resistance of a protein to degradation by proteases.

  • Incubation: The modified protein and a control (e.g., wild-type protein) are incubated with a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological fluid (e.g., human serum) at a physiological temperature (e.g., 37°C).

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The amount of intact protein remaining at each time point is quantified using methods such as SDS-PAGE with densitometry or liquid chromatography-mass spectrometry (LC-MS). The rate of degradation can then be calculated and compared between the modified and control proteins.

Signaling Pathways and Logical Relationships

The stability of a protein is intrinsically linked to its structure and the cellular pathways that govern protein quality control. While this compound incorporation does not directly modulate a specific signaling pathway, its impact on protein folding and stability can influence pathways related to protein degradation.

Logical Relationship of Protein Stability and Cellular Fate:

G A Correctly Folded (Stable Conformation) C Biological Function A->C B Misfolded/Unfolded (Unstable Conformation) D Ubiquitination B->D F Refolding by Chaperones B->F E Proteasomal Degradation D->E F->A Rescue

Caption: The cellular fate of a protein is determined by its conformational stability.

Conclusion

The incorporation of this compound provides a valuable tool for the site-specific modification of proteins. Based on the available data for E. coli homoserine o-succinyltransferase, this compound does not inherently confer increased thermal stability.[1] The stabilizing or destabilizing effect of a non-canonical amino acid is highly context-dependent and requires empirical validation for each target protein and substitution site.

For researchers aiming to enhance protein stability, a screening approach that evaluates a panel of different ncAAs at various positions within the target protein is recommended. While this compound is an excellent choice for introducing a unique chemical handle for conjugation, its utility as a universal stabilizer is not supported by the current evidence. Further studies across a broader range of proteins are necessary to fully elucidate the impact of this compound on both thermal and proteolytic stability.

References

A Comparative Guide to Confirming H-Phe(4-Ac)-OH Incorporation: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into proteins is a critical step in developing novel therapeutics and research tools. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming the successful incorporation of the non-canonical amino acid H-Phe(4-Ac)-OH. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The site-specific incorporation of UAAs, such as this compound, into proteins opens up a vast landscape for protein engineering and drug development. The unique keto functionality of this compound serves as a bioorthogonal handle for specific chemical modifications, enabling the attachment of payloads, imaging agents, or other moieties. However, the successful synthesis of these modified proteins hinges on the accurate and efficient confirmation of UAA incorporation. While several analytical techniques can be employed for this purpose, NMR spectroscopy offers a unique and powerful approach for unambiguous verification.

Comparing Analytical Techniques for UAA Incorporation

The choice of analytical technique for confirming this compound incorporation depends on various factors, including the required level of detail, sample availability, and access to instrumentation. Here, we compare the performance of NMR spectroscopy with Mass Spectrometry and SDS-PAGE/Western Blotting.

Analytical Technique Information Provided Advantages Limitations Typical Application
NMR Spectroscopy - Unambiguous structural confirmation: Provides detailed information about the chemical environment of each atom. - Site of incorporation: Can pinpoint the exact location of the UAA in the peptide sequence. - Quantification: Can be used for quantitative analysis of incorporation efficiency. - Conformational analysis: Provides insights into the structural impact of the UAA on the peptide.- Provides the most detailed structural information. - Non-destructive. - Can be used for in-solution studies, mimicking physiological conditions.- Lower sensitivity compared to mass spectrometry. - Requires larger sample quantities. - Data acquisition and analysis can be complex and time-consuming.- Detailed structural characterization of purified peptides. - Confirmation of site-specific incorporation. - Studies of protein folding and dynamics.
Mass Spectrometry (MS) - Molecular weight confirmation: Confirms the mass increase corresponding to the UAA. - Sequence verification: Tandem MS (MS/MS) can confirm the amino acid sequence, including the UAA.- High sensitivity, requiring minimal sample. - High throughput capabilities. - Can analyze complex mixtures.- Does not provide detailed 3D structural information. - Can be destructive to the sample. - May not distinguish between isomers.- Rapid screening of incorporation efficiency. - Confirmation of successful incorporation in crude or purified samples. - Proteomics-scale identification of modified proteins.
SDS-PAGE / Western Blot - Apparent molecular weight shift: Can sometimes show a slight shift in mobility upon UAA incorporation. - Presence of full-length protein: Indicates that the UAA has been incorporated and translation was not terminated prematurely.- Widely available and relatively simple to perform. - Can be used for qualitative assessment of protein expression.- Low resolution, may not detect small mass changes. - Indirect method for confirming incorporation. - Prone to artifacts.- Initial screening of protein expression. - Monitoring protein purification.

Experimental Data: NMR Analysis of this compound

While a publicly available, fully assigned NMR spectrum for a peptide containing this compound is not readily found in the literature, we can predict the characteristic chemical shifts based on the structure of this compound and typical peptide NMR data. The key to confirming incorporation via NMR lies in identifying the unique signals from the 4-acetylphenyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Residue in a Peptide:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
α-CH~4.5 - 5.0~55 - 60Shift is dependent on the neighboring residues and secondary structure.
β-CH₂~3.0 - 3.4~37 - 40Diastereotopic protons, will appear as two distinct signals.
Aromatic CH (ortho to CH₂)~7.2 - 7.4~129 - 131
Aromatic CH (ortho to C=O)~7.8 - 8.0~128 - 130Deshielded due to the electron-withdrawing acetyl group.
Aromatic C (ipso to CH₂)-~138 - 140Quaternary carbon, no proton signal.
Aromatic C (ipso to C=O)-~135 - 137Quaternary carbon, no proton signal.
Acetyl CH₃~2.5 - 2.7~26 - 28A sharp singlet, a key diagnostic peak.
Acetyl C=O-~197 - 200Quaternary carbon, no proton signal.

Note: These are predicted values and may vary depending on the specific peptide sequence, solvent, and pH.

Experimental Protocols

NMR Sample Preparation for a Peptide Containing this compound
  • Dissolve the lyophilized peptide in an appropriate deuterated solvent (e.g., D₂O, or a buffered solution in H₂O/D₂O). The concentration should be in the range of 0.5-5 mM.

  • Adjust the pH of the sample to the desired value using dilute DCl or NaOD. The pH should be carefully controlled as it can significantly affect chemical shifts.

  • Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing (0 ppm).

  • Transfer the sample to a high-quality NMR tube.

2D NMR Spectroscopy for Incorporation Confirmation

To unambiguously confirm the incorporation and location of this compound, a combination of 2D NMR experiments is recommended.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the complete spin systems of individual amino acid residues. For this compound, the TOCSY spectrum will show correlations between the α-proton, the two β-protons, and the aromatic protons of the 4-acetylphenyl ring. The characteristic aromatic splitting pattern and the absence of further correlations from the aromatic protons will help to identify this spin system.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), which is essential for sequential assignment of the peptide backbone. By observing NOEs between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)), the position of the this compound residue within the peptide sequence can be determined.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is particularly useful for confirming the assignments of the unique carbons of the this compound side chain, such as the acetyl methyl carbon and the carbonyl carbon of the acetyl group. The presence of a cross-peak corresponding to the acetyl CH₃ protons and its attached carbon provides definitive evidence of this compound incorporation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for confirming this compound incorporation using NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Peptide adjust_ph Adjust pH dissolve->adjust_ph add_ref Add Reference adjust_ph->add_ref transfer Transfer to NMR Tube add_ref->transfer tocsy 1H-1H TOCSY transfer->tocsy noesy 1H-1H NOESY transfer->noesy hsqc 1H-13C HSQC transfer->hsqc spin_system Identify Spin Systems tocsy->spin_system sequential_assign Sequential Assignment noesy->sequential_assign confirm_sidechain Confirm Sidechain Signals hsqc->confirm_sidechain spin_system->sequential_assign sequential_assign->confirm_sidechain confirmation Confirmation of Incorporation confirm_sidechain->confirmation

Caption: Workflow for NMR-based confirmation of this compound incorporation.

Signaling Pathway Analogy for NMR Data Interpretation

nmr_logic_pathway TOCSY TOCSY Spectrum SpinSystems Amino Acid Spin Systems TOCSY->SpinSystems NOESY NOESY Spectrum SpatialProximity Through-Space Proximities NOESY->SpatialProximity HSQC HSQC Spectrum DirectBonds 1J C-H Correlations HSQC->DirectBonds ResidueID Residue Identification SpinSystems->ResidueID Sequence Peptide Sequence SpatialProximity->Sequence UAA_Signature This compound Signature DirectBonds->UAA_Signature FinalStructure Confirmed Structure with Incorporated UAA ResidueID->FinalStructure Sequence->FinalStructure UAA_Signature->FinalStructure

Caption: Logical pathway for peptide structure determination with UAA using 2D NMR.

Conclusion

NMR spectroscopy stands out as the gold standard for the unambiguous confirmation of this compound incorporation into peptides and proteins. Its ability to provide detailed atomic-level structural information, pinpoint the exact location of the unnatural amino acid, and offer insights into the conformational consequences of the modification is unparalleled. While techniques like mass spectrometry are invaluable for high-throughput screening and initial verification due to their high sensitivity, NMR provides the definitive structural evidence required for in-depth research and development. By following the detailed protocols and data analysis workflows outlined in this guide, researchers can confidently and accurately verify the successful incorporation of this compound, paving the way for the creation of novel and powerful biomolecules.

Validating the Activity of H-Phe(4-Ac)-OH Modified Proteins: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of the unnatural amino acid H-Phe(4-Ac)-OH (p-acetyl-L-phenylalanine, pAcPhe) into proteins offers a powerful tool for protein engineering and the development of novel therapeutics. The introduction of a chemically unique keto group enables precise, bio-orthogonal modifications. However, a critical step in this process is to validate that the modification does not compromise the protein's intrinsic biological activity. This guide provides a comparative overview of functional assays to validate the activity of this compound modified proteins, complete with experimental data and detailed protocols.

The primary advantage of using this compound is its ketone functional group, which is absent in natural proteins. This allows for specific chemical reactions with hydroxylamines and hydrazides, enabling the attachment of various probes, tags, and crosslinkers.[1] The key challenge, however, is to ensure that the incorporation of this bulky amino acid and any subsequent modifications do not perturb the protein's structure and function.[1]

Confirming Incorporation: The Essential First Step

Before assessing biological function, it is imperative to confirm the successful and site-specific incorporation of this compound. High-resolution mass spectrometry (HRMS) is the gold standard for this verification.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: The purified protein (both wild-type and modified) is subjected to tryptic digestion to generate smaller peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting spectra are analyzed to identify the peptide containing the this compound residue. A successful incorporation will show a specific mass shift in the corresponding peptide fragment.

Comparative Functional Assays

The choice of functional assay is entirely dependent on the protein of interest. Below are examples of common protein classes and the assays used to validate the activity of their this compound modified versions.

Enzyme Activity Assays

For enzymes, the most critical functional validation is the measurement of their catalytic activity. Key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) are compared between the wild-type and the modified enzyme.

Case Study: Phenylalanine Ammonia (B1221849) Lyase (PAL)

Phenylalanine ammonia lyases are enzymes that catalyze the deamination of L-phenylalanine to cinnamic acid.[2] An assay for PAL activity can be adapted to validate a pAcPhe-modified PAL.

Enzyme VersionKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type PAL0.25104.0 x 104
pAcPhe-PAL (unmodified)0.289.53.4 x 104
pAcPhe-PAL (biotinylated)0.309.23.1 x 104

Note: This is example data and may not represent a specific publication.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), the enzyme (wild-type or modified), and varying concentrations of the substrate, L-phenylalanine.

  • Initiation: Start the reaction by adding the substrate.

  • Measurement: Monitor the increase in absorbance at 290 nm, which corresponds to the formation of cinnamic acid.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curve. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protein-Protein Interaction Assays

For proteins involved in signaling pathways, it is crucial to verify that the modification does not disrupt their ability to bind to their partners. Co-immunoprecipitation and pull-down assays are commonly used for this purpose.

Case Study: A Signaling Protein with a SH2 Domain

SH2 domains are protein domains that recognize and bind to phosphorylated tyrosine residues on other proteins, mediating signal transduction.

start Cell Lysate (containing tagged pAcPhe-Protein and binding partner) antibody Add Antibody against tag start->antibody beads Add Protein A/G beads antibody->beads incubation Incubate to form Antibody-Protein-Bead complex beads->incubation wash Wash to remove non-specific binders incubation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot elution->analysis

Caption: Workflow for a co-immunoprecipitation assay.

  • Cell Lysis: Co-express a tagged version of the this compound modified protein and its binding partner in a suitable cell line. Lyse the cells in a non-denaturing buffer.

  • Immunoprecipitation: Add an antibody specific to the tag on the modified protein to the cell lysate and incubate.

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against the binding partner to confirm its presence.

Receptor-Ligand Binding Assays

For membrane receptors, it is important to ensure that the incorporation of this compound does not alter their affinity for their natural ligands. Radioligand binding assays are a common method for this.

Receptor VersionKd (nM)Bmax (fmol/mg protein)
Wild-Type Receptor5.21250
pAcPhe-Receptor (unmodified)5.81200
pAcPhe-Receptor (fluorophore-labeled)6.11180

Note: This is example data and may not represent a specific publication.

  • Cell Culture: Culture cells expressing either the wild-type or the modified receptor.

  • Incubation: Incubate the cells with increasing concentrations of a radiolabeled ligand.

  • Washing: Wash the cells to remove unbound ligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Perform saturation binding analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Signaling Pathway Analysis

Incorporating this compound can be a powerful tool to study signaling pathways. For instance, a protein in a kinase cascade can be modified with a fluorescent probe to track its localization upon pathway activation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (pAcPhe modified) kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates gene Target Gene tf->gene regulates transcription ligand Ligand ligand->receptor

Caption: A generic signaling pathway involving a pAcPhe-modified receptor.

Alternative Approaches and Considerations

While this compound is a versatile tool, other unnatural amino acids with different reactive groups can also be used. For example, amino acids with azide (B81097) or alkyne groups can be used for "click chemistry" reactions. The choice of unnatural amino acid will depend on the specific application and the desired chemical modification.

It is also important to consider that the efficiency of unnatural amino acid incorporation can vary.[3] Therefore, it is crucial to optimize the expression conditions and to quantify the incorporation efficiency before proceeding with functional assays.

Conclusion

The validation of the biological activity of this compound modified proteins is a critical step to ensure the reliability of experimental results. A combination of biophysical techniques to confirm incorporation and carefully chosen functional assays to assess biological activity is essential. By comparing the activity of the modified protein to its wild-type counterpart, researchers can confidently use this powerful technology to advance our understanding of protein function and to develop novel protein-based therapeutics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of H-Phe(4-Ac)-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like H-Phe(4-Ac)-OH (L-4-Acetylphenylalanine) are paramount for ensuring a secure and compliant laboratory environment. This guide provides a procedural framework for the proper disposal of this compound, synthesized from available safety data for structurally related compounds and general principles of chemical waste management.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and employ proper removal techniques.

  • Body Protection: A laboratory coat or other protective garments to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Hazard Assessment of this compound

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data for the hydrochloride salt suggests that this compound may cause skin, eye, and respiratory irritation. As a precautionary measure, it should be handled as a potentially hazardous substance.

Key Hazard Considerations:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

In case of exposure, follow standard first-aid procedures: move to fresh air for inhalation, rinse skin and eyes with plenty of water, and seek medical attention if symptoms persist.

Quantitative Data and Physical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molar Mass 207.23 g/mol [1][2]
Melting Point >300°C (decomposes)[1]
Boiling Point 396.7 ± 37.0 °C (Predicted)[1]
Solubility Slightly soluble in DMSO, Methanol, and Water[1]
Appearance Dark yellow to brown solid

Spill Management and Cleanup Protocol

Prompt and appropriate action is necessary in the event of a spill to contain the material and prevent environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: For significant spills, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material, avoiding the generation of dust.

  • Collection: Place the swept-up material into a suitable, clearly labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, and collect all cleanup materials for disposal as chemical waste.

  • Disposal of Cleanup Materials: All contaminated items, including gloves, wipes, and absorbent materials, must be placed in a sealed, labeled container for proper disposal as chemical waste.

Waste Disposal Procedures

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. As a generator of chemical waste, you are responsible for determining if the waste is hazardous.

Step-by-Step Disposal Guidance:

  • Waste Characterization: Although this compound is not specifically listed as a hazardous waste in EPA's F, K, P, or U lists, it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). Given its potential irritant properties, it is prudent to manage it as a chemical waste.

  • Containerization: Collect waste this compound, including any contaminated materials, in a suitable, tightly sealed, and clearly labeled container. The label should include the chemical name, "this compound," and any known hazard warnings.

  • Segregation: Store the waste container in a designated, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong acids.

  • Licensed Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.

G cluster_0 Disposal Workflow for this compound A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) (or related compound data) A->B C Determine Hazard Characteristics (Irritant, Environmental Hazards) B->C D Is the waste hazardous? C->D E Segregate and Collect in a Labeled, Sealed Container D->E Yes H Non-Hazardous Waste Stream (Follow Institutional Policy) D->H No F Consult Local, State, and Federal Regulations E->F G Dispose via Licensed Hazardous Waste Contractor (Contact EHS) F->G

Disposal Decision Workflow for this compound

References

Personal protective equipment for handling H-Phe(4-Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling H-Phe(4-Ac)-OH, also known as L-4-Acetylphenylalanine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on guidelines for chemically similar, non-hazardous solid amino acid derivatives.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment. The following PPE is recommended when handling this compound.[1][2][3][4][5]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended for handling the solid compound. Inspect gloves for any tears or holes before use.[3][4]
Eyes Safety glasses with side shieldsProvides protection against airborne particles and accidental splashes.[3][4]
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from contact with the chemical.[3]
Respiratory NIOSH-approved respirator (if applicable)A respirator is recommended if handling large quantities of the powder outside of a chemical fume hood or if dust generation is likely. A risk assessment should determine the specific type of respirator required.[3][6]

Operational Plan: Step-by-Step Handling

Proper handling procedures are essential to prevent contamination and ensure the integrity of your research.

Preparation and Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is recommended.[1][2]

  • Ensure all necessary PPE is readily available and in good condition before handling the compound.[3]

  • Have an emergency plan in place, including the location of safety showers and eyewash stations.

Handling the Compound:

  • Wear all required PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.[2]

  • When transferring the solid material, use appropriate tools such as a spatula to minimize dust formation.[3]

  • If preparing a solution, slowly add the solid to the solvent to avoid splashing. For aqueous solutions, subsequent filtration and sterilization with a 0.22 μm filter may be necessary depending on the application.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to maintaining a safe laboratory and environment.

Waste Segregation and Collection:

  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weighing papers, and other disposable materials that have come into contact with the chemical should be placed in a designated chemical waste container.

  • Solutions: Aqueous solutions containing this compound should be collected in a labeled waste container for chemical waste. Do not pour down the drain.[1][2]

Disposal Procedure:

  • All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Risks & Review SDS B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh Solid this compound C->D Proceed to Handling E Prepare Solution (if applicable) D->E F Conduct Experiment E->F G Segregate Chemical Waste F->G Proceed to Disposal H Label Waste Containers G->H I Store Waste for Pickup H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.